molecular formula C16H11NO3 B1296611 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 69422-82-8

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1296611
CAS No.: 69422-82-8
M. Wt: 265.26 g/mol
InChI Key: VAYJAEOCYWSGBB-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-phenoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJAEOCYWSGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339390
Record name 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69422-82-8
Record name 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Introduction: The Significance of the Maleimide Scaffold

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged five-membered heterocyclic ring that is a cornerstone in the fields of medicinal chemistry, bioconjugation, and material science.[1][2][3][4] Its intrinsic reactivity and structurally rigid framework make it an ideal building block for a vast array of natural and synthetic products with significant pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4][5] The compound this compound integrates this potent maleimide core with a phenoxyphenyl moiety. This combination is of particular interest as the phenoxyphenyl group can modulate critical physicochemical properties such as lipophilicity, thermal stability, and molecular interactions, thereby influencing the compound's biological activity and its performance in materials.[6][7] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this specific N-substituted maleimide, tailored for researchers and professionals in drug development and chemical sciences.

Core Synthesis: A Two-Step Pathway to this compound

The most reliable and widely adopted method for synthesizing N-arylmaleimides, including this compound, is a two-step process commencing with readily available starting materials.[2][3][8][9] This pathway involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration to yield the final imide.

Step 1: Nucleophilic Acyl Substitution to Form N-(4-phenoxyphenyl)maleamic Acid

The synthesis begins with the reaction between maleic anhydride and 4-phenoxyaniline. The lone pair of electrons on the nitrogen atom of the 4-phenoxyaniline amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring.[10] This nucleophilic acyl substitution leads to the opening of the anhydride ring, forming the corresponding N-(4-phenoxyphenyl)maleamic acid intermediate. This reaction is typically rapid and proceeds with high yield at room temperature.[8]

Step 2: Cyclodehydration to Yield this compound

The second and most critical step is the intramolecular cyclization and dehydration of the maleamic acid intermediate.[9] This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate.[2][8][9] The acetic anhydride facilitates the removal of a water molecule, promoting the closure of the five-membered imide ring. This step yields the target compound, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Intermediate N-(4-phenoxyphenyl)maleamic acid MA->Intermediate Nucleophilic Attack PA 4-Phenoxyaniline PA->Intermediate Product This compound Intermediate->Product Ring Closure & Dehydration Reagents Acetic Anhydride, Sodium Acetate, Heat Reagents->Product

Caption: General two-step synthesis of this compound.

Physicochemical and Reactive Properties

The utility of this compound is intrinsically linked to its distinct physicochemical and reactive characteristics.

Data Presentation: Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₁NO₃[11]
Molecular Weight 265.27 g/mol [11]
Appearance Likely a yellow or cream-colored crystalline solid[8]
Solubility Generally soluble in organic solvents (e.g., THF, Dichloromethane, Acetone), poorly soluble in water[7]
Data Presentation: Predicted Spectroscopic Data
SpectroscopyCharacteristic Features
¹H NMR Signals expected for the phenoxyphenyl group (aromatic protons, ~6.9-7.5 ppm) and a singlet for the two equivalent vinyl protons of the maleimide ring (~6.8-7.0 ppm).
¹³C NMR Resonances for carbonyl carbons (~170 ppm), vinyl carbons of the maleimide ring (~134 ppm), and multiple signals for the aromatic carbons of the phenoxyphenyl group.
IR (Infrared) Strong characteristic absorption bands for the imide carbonyl (C=O) stretching, typically appearing as two bands around 1700-1780 cm⁻¹.
Chemical Reactivity: A Versatile Electrophile

The electron-deficient double bond of the maleimide ring makes this compound an excellent electrophile, susceptible to various addition reactions.[3]

  • Michael Addition: The maleimide moiety is a highly efficient Michael acceptor, reacting readily with nucleophiles, most notably thiols.[3][12] This reaction is the foundation of its widespread use in bioconjugation, where it selectively forms stable covalent bonds with cysteine residues in proteins and peptides.[7][12] This specificity is achieved under mild physiological conditions (pH 6.5-7.5), where cysteine thiols are sufficiently nucleophilic, while other potential nucleophiles like lysine amines remain largely protonated and unreactive.[7]

  • Diels-Alder Reaction: The double bond of the maleimide ring can also function as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes.[3][12] This reactivity allows for the construction of complex polycyclic systems and is leveraged in polymer chemistry and organic synthesis.

Key Reactivity Diagram

Reactivity_Diagram cluster_michael Michael Addition cluster_diels_alder Diels-Alder [4+2] Cycloaddition PPM 1-(4-Phenoxyphenyl)- 1H-pyrrole-2,5-dione Thioether Thioether Adduct PPM->Thioether Cycloadduct Cycloadduct Product PPM->Cycloadduct Thiol R-SH (e.g., Cysteine) Thiol->Thioether Diene Conjugated Diene Diene->Cycloadduct

Caption: Core reactions of the maleimide moiety in the title compound.

Applications in Drug Development and Material Science

The unique structural and reactive properties of this compound position it as a valuable compound for advanced applications.

  • Drug Discovery and Medicinal Chemistry: The maleimide core is present in numerous compounds with potent biological activities.[4] N-arylmaleimides, in particular, have been investigated as scaffolds for developing novel anticancer, antifungal, and antibacterial agents.[2] Derivatives have shown promise as inhibitors of key enzymes like prostaglandin E2 synthase and tyrosine kinases.[13][14][15] The phenoxyphenyl group can enhance these activities by participating in hydrophobic or π-stacking interactions within biological targets.

  • Bioconjugation and Targeted Therapies: The selective reactivity of maleimides with thiols is a cornerstone of modern bioconjugation chemistry.[7][12] This allows for the precise attachment of molecules—such as drugs, fluorescent dyes, or imaging agents—to specific sites on antibodies or other proteins.[12] This technology is central to the development of antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells, a prominent example being Adcetris®.[12] this compound serves as a key building block for creating such targeted therapeutics.

  • Polymer and Material Science: N-substituted maleimides are important monomers for the synthesis of high-performance polymers.[9] These polymers are known for their exceptional thermal stability, chemical resistance, and desirable electronic properties, making them suitable for use as aerospace adhesives, electronic packaging materials, and advanced composites.[5][6][9] The phenoxyphenyl substituent can further enhance thermal stability and influence the optical properties of the resulting polymers.[5][6]

Structure-Application Relationship Diagram

Caption: Relationship between structure and key application areas.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.

Protocol 1: Synthesis of N-(4-phenoxyphenyl)maleamic acid
  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagents: Add maleic anhydride (1.0 eq) to the flask, followed by a suitable solvent such as diethyl ether or glacial acetic acid (approx. 10 volumes).

  • Reaction Initiation: While stirring, slowly add a solution of 4-phenoxyaniline (1.0 eq) in the same solvent to the flask at room temperature. A precipitate will likely form immediately.

  • Reaction Completion: Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[8]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white or off-white powder under vacuum. The product is typically of sufficient purity for the next step without further purification.[8]

Protocol 2: Synthesis of this compound
  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.[2]

  • Reagents: To the flask, add the N-(4-phenoxyphenyl)maleamic acid (1.0 eq) from Protocol 1, anhydrous sodium acetate (0.5-1.0 eq), and acetic anhydride (5-10 volumes).[2][8]

  • Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C for 2-4 hours.[2] The solid should dissolve as the reaction progresses.

  • Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-water with stirring. A precipitate will form.[8]

  • Isolation: Collect the crude product by suction filtration and wash it thoroughly with cold water to remove acetic acid and sodium acetate.[8]

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol or cyclohexane, to yield pure, crystalline this compound.[8]

    • Column Chromatography: If necessary, further purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

  • Drying: Dry the final product under vacuum.

Protocol 3: Characterization
  • Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

  • NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid product to identify the characteristic functional group vibrations, particularly the imide C=O stretches.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.

Conclusion and Future Outlook

This compound is a compound of significant scientific interest, built upon the versatile and reactive maleimide scaffold. Its synthesis is straightforward and high-yielding, making it readily accessible for research and development. The compound's inherent reactivity, particularly towards thiols, establishes it as a critical tool in bioconjugation for the creation of advanced targeted therapies. Furthermore, its robust chemical structure provides a foundation for the development of high-performance polymers with enhanced thermal and electronic properties. As the demand for sophisticated therapeutics and advanced materials continues to grow, the strategic application of well-designed molecules like this compound will undoubtedly play a pivotal role in driving innovation across the chemical and biomedical sciences.

References

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-phenoxyphenyl)maleimide. This compound belongs to the N-aryl maleimide class, a group of molecules recognized for their utility in bioconjugation, polymer science, and as scaffolds in medicinal chemistry. The inherent reactivity of the maleimide moiety, coupled with the structural features of the phenoxyphenyl group, imparts a unique set of characteristics to this molecule. This document details the synthesis, spectral properties, solubility, and chemical reactivity of this compound, offering insights into its handling, characterization, and application in research and development.

Introduction: The Scientific Rationale

N-substituted maleimides are a class of compounds of significant interest due to the electrophilic nature of the carbon-carbon double bond within the pyrrole-2,5-dione ring. This feature allows for facile Michael addition reactions, particularly with thiol-containing nucleophiles such as the cysteine residues in proteins.[1] This reactivity is the cornerstone of their widespread use in bioconjugation for applications ranging from antibody-drug conjugates to protein labeling.

The choice of the substituent on the nitrogen atom of the maleimide ring profoundly influences the compound's overall properties, including its solubility, stability, and biological activity. The 4-phenoxyphenyl substituent in this compound introduces a bulky, hydrophobic, and somewhat flexible moiety. This can modulate the compound's interaction with biological targets and its solubility in various media. This guide aims to provide a detailed examination of these properties to facilitate the effective use of this compound in a laboratory setting.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental physicochemical and spectral properties of a compound is critical for its application. The following sections detail the known and predicted characteristics of this compound.

General Properties

The core physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms N-(4-phenoxyphenyl)maleimide
CAS Number 69422-82-8
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol
Appearance Expected to be a crystalline solid
Melting Point 159-161 °C
Boiling Point 426.1 ± 28.0 °C (Predicted)
Density 1.320 ± 0.06 g/cm³ (Predicted)
Solubility Profile

While specific experimental solubility data for this compound is not extensively published, the solubility of N-aryl maleimides is generally low in aqueous solutions but good in many organic solvents.[1][2] Based on its structure, the following solubility profile can be anticipated:

  • High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Ethanol, Methanol.[3]

  • Low to Insoluble: Water, Hexane.

The phenoxyphenyl group contributes to the compound's hydrophobicity, limiting its aqueous solubility. For bioconjugation reactions in aqueous buffers, the use of a co-solvent such as DMSO or DMF is often necessary to achieve a sufficient working concentration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its chemical structure and data from analogous compounds.[4]

2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the maleimide ring and the phenoxyphenyl group. Based on data for the structurally similar N-(4-methoxyphenyl)maleimide, the following chemical shifts can be predicted (in CDCl₃):[4]

  • Maleimide Protons (-CH=CH-): A singlet around δ 6.8-7.0 ppm.

  • Phenoxyphenyl Protons (Ar-H): A series of multiplets between δ 7.0 and 7.5 ppm, corresponding to the complex spin systems of the two phenyl rings.

2.3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts (in CDCl₃) based on N-(4-methoxyphenyl)maleimide are as follows:[4]

  • Carbonyl Carbons (C=O): Around δ 169-171 ppm.

  • Maleimide Carbons (-CH=CH-): Around δ 134 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals between δ 115 and 160 ppm, including quaternary carbons.

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected at:[5]

  • C=O Stretch (imide): Strong absorption around 1700-1720 cm⁻¹.

  • C=C Stretch (alkene): Absorption around 1600-1650 cm⁻¹.

  • C-N Stretch (imide): Absorption around 1350-1390 cm⁻¹.

  • C-O-C Stretch (ether): Absorption around 1230-1270 cm⁻¹.

  • =C-H Bending (alkene): A characteristic peak for maleimides can be observed around 828 cm⁻¹.[6]

2.3.4. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 265. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the maleimide ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound typically follows a well-established two-step procedure for N-aryl maleimides.[1] This involves the initial formation of a maleamic acid intermediate, followed by cyclization.

Synthesis cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Dehydrative Cyclization A 4-Phenoxyaniline C N-(4-Phenoxyphenyl)maleamic Acid A->C Reaction in an aprotic solvent (e.g., ether, THF) B Maleic Anhydride B->C D N-(4-Phenoxyphenyl)maleamic Acid E This compound D->E Acetic Anhydride, Sodium Acetate, Heat

Caption: Synthetic route to this compound.

3.1.1. Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Phenoxyphenyl)maleamic Acid

  • In a flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

  • In a separate vessel, dissolve 4-phenoxyaniline (1.0 equivalent) in the same solvent.

  • Slowly add the 4-phenoxyaniline solution to the maleic anhydride solution with continuous stirring at room temperature.

  • A precipitate of the maleamic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.

Safety Note: 4-Phenoxyaniline is harmful if swallowed and may cause skin and eye irritation.[7][8] Appropriate personal protective equipment should be worn.

Step 2: Synthesis of this compound

  • To a flask containing acetic anhydride, add anhydrous sodium acetate (catalytic amount).

  • Add the N-(4-phenoxyphenyl)maleamic acid from the previous step to the mixture.

  • Heat the mixture with stirring (e.g., on a steam bath) until all the solid dissolves.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or an ethanol/water mixture.[9]

Chemical Reactivity: The Michael Addition

The key to the utility of this compound in bioconjugation is the reactivity of its maleimide group towards nucleophiles, particularly thiols. This reaction proceeds via a Michael-type addition across the activated double bond.

Michael_Addition Maleimide This compound Adduct Thioether Adduct Maleimide->Adduct Michael Addition Thiol Thiol (e.g., Cysteine residue) Thiol->Adduct

Caption: Michael addition of a thiol to the maleimide.

This reaction is highly selective for thiols over other nucleophilic groups like amines (e.g., lysine residues) at physiological pH (around 7.4).[1] This selectivity is a major advantage in protein modification. It is important to note that the resulting thioether linkage can sometimes undergo a retro-Michael reaction, especially in the presence of other thiols. However, N-aryl maleimides, like the topic compound, tend to form more stable adducts compared to their N-alkyl counterparts.[3]

Applications in Drug Development and Research

The pyrrole-2,5-dione scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific studies on this compound are not abundant, the broader class of N-substituted maleimides has shown promise in several areas:

  • Enzyme Inhibition: The ability to covalently modify cysteine residues makes maleimides effective inhibitors of enzymes where a cysteine is present in or near the active site.

  • Anticancer Activity: Several N-phenylmaleimide derivatives have demonstrated cytotoxic effects against cancer cell lines, such as melanoma.[10] The proposed mechanism often involves the induction of apoptosis through mitochondrial pathways.[11]

  • Bioconjugation: As previously discussed, the primary application of this compound is likely as a linker for attaching drugs, probes, or imaging agents to proteins and other biomolecules.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its reactivity is dominated by the selective Michael addition of thiols to the maleimide ring. While its own biological activity profile is an area for further exploration, its utility as a tool for bioconjugation in drug development and proteomics research is clear. This guide provides the foundational knowledge necessary for scientists to effectively utilize this compound in their research endeavors.

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Sources

An In-depth Technical Guide to 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione (CAS Number: 69422-82-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-phenoxyphenyl)maleimide, is a bifunctional organic compound featuring a reactive maleimide ring coupled with a phenoxyphenyl moiety. This unique structure positions it as a compound of significant interest in medicinal chemistry and materials science. The maleimide group serves as a versatile Michael acceptor, enabling covalent modification of biological macromolecules, particularly proteins, through reaction with thiol groups. The phenoxyphenyl portion of the molecule imparts specific physicochemical properties, influencing its solubility, bioavailability, and potential for non-covalent interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its prospective roles in anticancer and anti-inflammatory drug discovery.

Introduction: The Maleimide Scaffold in Drug Discovery

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable covalent bonds with cysteine residues in proteins.[1] This reactivity has been harnessed in the development of a wide array of chemical probes, bioconjugation reagents, and therapeutic agents. The N-substituent on the maleimide ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic profile. In the case of this compound, the phenoxyphenyl group is anticipated to confer a distinct pharmacological profile, potentially directing the molecule to specific biological targets and enhancing its therapeutic efficacy.

Synthesis and Characterization

General Synthetic Protocol

Step 1: Synthesis of N-(4-phenoxyphenyl)maleamic acid

In a round-bottom flask, 4-phenoxyaniline is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone. To this stirred solution, an equimolar amount of maleic anhydride, dissolved in the same solvent, is added dropwise at room temperature. The reaction mixture is stirred for several hours, during which the N-(4-phenoxyphenyl)maleamic acid intermediate precipitates out of the solution. The solid is then collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.

Step 2: Cyclodehydration to this compound

The dried N-(4-phenoxyphenyl)maleamic acid is suspended in a dehydrating agent, commonly acetic anhydride, containing a catalytic amount of a base, such as sodium acetate. The mixture is heated to reflux for a few hours to effect cyclization. Upon cooling, the product, this compound, crystallizes out. The solid product is collected by filtration, washed with cold water to remove acetic anhydride and sodium acetate, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified product.

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

General synthetic workflow for N-arylmaleimides.
Physicochemical Properties and Characterization Data
PropertyValueReference
CAS Number 69422-82-8[4]
Molecular Formula C₁₆H₁₁NO₃[4]
Molecular Weight 265.27 g/mol [4]
Appearance White to off-white solid (predicted)
Melting Point Not reported
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the protons of the phenoxy and phenyl rings, as well as the characteristic singlet for the two equivalent protons on the maleimide ring.

  • ¹³C NMR: Signals for the carbonyl carbons of the dione, the olefinic carbons of the maleimide ring, and the aromatic carbons of the phenoxyphenyl group.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) of the imide, the C-N stretching of the imide, and the C=C stretching of the maleimide ring and aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Therapeutic Applications

The structural features of this compound suggest its potential as a therapeutic agent in several disease areas, most notably in oncology and inflammatory disorders.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various N-substituted maleimide derivatives.[5] The proposed mechanism of action often involves the covalent modification of key proteins involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Putative Mechanisms of Action

  • Enzyme Inhibition: The maleimide moiety can act as an irreversible inhibitor of enzymes containing reactive cysteine residues in their active sites. Potential targets include kinases, phosphatases, and proteases that are dysregulated in cancer.

  • Disruption of Protein-Protein Interactions: Covalent modification of surface-exposed cysteines can disrupt critical protein-protein interactions that are essential for oncogenic signaling pathways.

  • Induction of Oxidative Stress: The reaction of maleimides with intracellular thiols, such as glutathione, can lead to the depletion of cellular antioxidant defenses and the induction of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.

graph Anticancer_MoA { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Putative anticancer mechanisms of action.

3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC3 [prostate]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, MTT reagent is added to each well and incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Table 1: Representative IC₅₀ Values of Related Pyrrole-2,5-dione Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrole-2,5-dione Xylogonone AcidsA549 (Lung)3.76 - 7.97[7]
Pyrrole-2,5-dione Xylogonone AcidsMDA-MB-231 (Breast)8.35 - 10.21[7]
Pyrrole-2,5-dione Xylogonone AcidsHepG2 (Liver)15.43 - 21.65[7]
1,2,3-Triazole-linked MaleimidesHeLa (Cervical)16.7[5]

Note: These values are for structurally related compounds and are provided for comparative purposes. The specific activity of this compound needs to be experimentally determined.

Anti-inflammatory Activity

The phenoxyphenyl moiety is present in several known anti-inflammatory drugs, suggesting that this compound may also possess anti-inflammatory properties. The mechanism of action is likely to involve the modulation of key inflammatory pathways.

3.2.1. Potential Mechanism: Inhibition of Prostaglandin E₂ Synthesis

Prostaglandin E₂ (PGE₂) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes. Several studies have shown that pyrrole-2,5-dione derivatives can inhibit the production of PGE₂ in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is likely due to the direct inhibition of COX enzymes, particularly the inducible isoform, COX-2.

graph AntiInflammatory_MoA { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Proposed anti-inflammatory mechanism of action.

3.2.2. Experimental Protocol: Prostaglandin E₂ Inhibition Assay

The ability of this compound to inhibit PGE₂ production can be assessed in a cellular assay using RAW 264.7 macrophage cells.

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded into 24-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium, and the cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE₂ Quantification: The concentration of PGE₂ in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of PGE₂ inhibition is calculated by comparing the PGE₂ levels in compound-treated cells to those in LPS-stimulated cells without compound treatment. The IC₅₀ value for PGE₂ inhibition is then determined.[8]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its bifunctional nature, combining the covalent reactivity of the maleimide ring with the modulatory effects of the phenoxyphenyl group, offers a versatile platform for targeting a range of biological processes. Further investigation into its specific biological targets and mechanisms of action is warranted. In particular, detailed studies on its anticancer activity against a broader panel of cancer cell lines, including drug-resistant variants, and in vivo efficacy studies in animal models are essential next steps. Additionally, a thorough evaluation of its anti-inflammatory properties and its potential to inhibit specific enzymes in the inflammatory cascade will provide valuable insights into its therapeutic potential. The synthesis of analogues with modifications to the phenoxyphenyl ring could also lead to the discovery of compounds with improved potency and selectivity.

References

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Spectral data for 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Introduction

This compound, also known as N-(4-phenoxyphenyl)maleimide, is a significant organic compound featuring a reactive maleimide group attached to a phenoxyphenyl scaffold.[1][2] This structure is of considerable interest to researchers in medicinal chemistry and materials science. The maleimide moiety is a well-known Michael acceptor, enabling covalent conjugation with thiols, making it invaluable for bioconjugation, polymer synthesis, and the development of targeted therapeutics. The phenoxyphenyl group imparts specific solubility, rigidity, and electronic properties to the molecule.

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structural integrity of this compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectral data lies in understanding the molecule's distinct structural components. The molecule, with the chemical formula C₁₆H₁₁NO₃, is composed of three main parts: the maleimide ring, the N-linked phenyl ring, and the terminal phenoxy group.[3] Each part gives rise to characteristic signals in its respective spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, we anticipate signals in the aromatic and olefinic regions. The symmetry of the para-substituted phenyl rings simplifies the spectrum significantly.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.42 d (J ≈ 8.5 Hz) 2H H-2', H-6' Protons on Phenyl Ring A ortho to the nitrogen are deshielded by the imide group.
~7.25 t (J ≈ 7.5 Hz) 2H H-3'', H-5'' Protons on Phenyl Ring B meta to the oxygen.
~7.15 d (J ≈ 8.5 Hz) 2H H-3', H-5' Protons on Phenyl Ring A meta to the nitrogen, shielded by the ether oxygen.
~7.08 d (J ≈ 7.5 Hz) 2H H-2'', H-6'' Protons on Phenyl Ring B ortho to the oxygen.
~7.00 t (J ≈ 7.0 Hz) 1H H-4'' Proton on Phenyl Ring B para to the oxygen.

| ~6.85 | s | 2H | H-3, H-4 | Olefinic protons of the maleimide ring appear as a sharp singlet due to chemical and magnetic equivalence.[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, fewer than 16 signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~169.5 C-2, C-5 Carbonyl carbons of the imide group, highly deshielded.[5]
~158.0 C-4' Aromatic carbon of Phenyl Ring A attached to oxygen.
~156.5 C-1'' Aromatic carbon of Phenyl Ring B attached to oxygen.
~134.5 C-3, C-4 Olefinic carbons of the maleimide ring.
~129.8 C-3'', C-5'' Aromatic carbons on Phenyl Ring B.
~127.5 C-1' Aromatic carbon of Phenyl Ring A attached to nitrogen.
~126.8 C-2', C-6' Aromatic carbons on Phenyl Ring A.
~124.0 C-4'' Aromatic carbon on Phenyl Ring B.
~119.5 C-3', C-5' Aromatic carbons on Phenyl Ring A.

| ~119.0 | C-2'', C-6'' | Aromatic carbons on Phenyl Ring B. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by strong absorptions from the carbonyl groups of the imide.

Predicted IR Absorption Bands (KBr Pellet)

Frequency (cm⁻¹) Intensity Functional Group Vibrational Mode
~1775 Strong Imide C=O Asymmetric Stretch
~1710 Strong Imide C=O Symmetric Stretch
~1600, ~1500 Medium-Strong Aromatic C=C Ring Stretching
~1380 Strong C-N-C Imide Stretch
~1240 Strong Aryl-O-Aryl Asymmetric C-O-C Stretch
~1160 Medium C-N Stretch

| ~830 | Strong | C-H | para-substituted Aromatic Out-of-plane Bend |

The presence of two strong, distinct carbonyl peaks is a hallmark of the cyclic imide structure.[5][6] The strong band around 1240 cm⁻¹ is characteristic of the diaryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Ion Rationale
265 [M]⁺ Molecular ion peak corresponding to C₁₆H₁₁NO₃.[3]
184 [M - C₆H₅O]⁺ Loss of the phenoxy radical.
168 [C₁₂H₈O₂]⁺ Cleavage of the N-phenyl bond, forming a phenoxyphenyl radical cation.
97 [C₄H₃NO₂]⁺ Maleimide radical cation.[7]

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The molecular ion peak at m/z 265 is expected to be prominent. Key fragmentation pathways would involve the cleavage of the ether bond and the N-aryl bond, which are typically the most labile points in such structures under EI conditions.

parent [M]⁺˙ m/z = 265 frag1 [M - C₆H₅O]⁺ m/z = 172 parent->frag1 - C₆H₅O• frag2 [C₁₂H₈NO₂]⁺ m/z = 202 parent->frag2 - C₄H₃O frag3 [C₆H₅O]⁺ m/z = 93 parent->frag3 - C₁₀H₆NO₂• frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 - O

Caption: Plausible MS fragmentation pathway for the title compound.

Experimental Protocols

To obtain the spectral data discussed, standardized analytical procedures should be followed.

General Analytical Workflow

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelleting) B ¹H & ¹³C NMR Acquisition A->B C FT-IR Acquisition A->C D MS Acquisition (EI/ESI) A->D E Data Processing & Interpretation B->E C->E D->E

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.[8]

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign chemical shifts for both ¹H and ¹³C spectra by comparison with predicted values and known data for similar compounds.

2. IR Spectroscopy Protocol

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a standard method. Electrospray Ionization (ESI) can also be used.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure and fragmentation pattern.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a definitive confirmation of its chemical structure. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a reliable benchmark for researchers. The singlet from the maleimide protons in ¹H NMR, the characteristic dual carbonyl stretches in IR, and the distinct fragmentation pattern in MS collectively serve as a unique spectroscopic signature for this molecule, ensuring its unambiguous identification in research and development settings.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Chemcd. This compound, 69422-82-8. Available from: [Link]

  • NIST. 1H-Pyrrole-2,5-dione. NIST WebBook. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • PubChem. 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione. Available from: [Link]

  • NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST WebBook. Available from: [Link]

  • NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- Phase change data. NIST WebBook. Available from: [Link]

  • SpectraBase. 1H-Pyrrole-2,5-dione, 1-(diphenylmethyl)-. Available from: [Link]

  • NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- Mass spectrum. NIST WebBook. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Available from: [Link]

  • ResearchGate. ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. Available from: [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility and stability of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, a key intermediate in the synthesis of various bioactive molecules and materials. This document offers foundational knowledge, practical experimental protocols, and critical insights to ensure the effective handling, formulation, and analysis of this compound.

Introduction: The Significance of this compound

This compound belongs to the class of N-substituted maleimides, which are pivotal building blocks in medicinal chemistry and materials science. The maleimide moiety is a highly reactive Michael acceptor, enabling covalent conjugation with thiol groups, a reaction frequently employed in the development of antibody-drug conjugates (ADCs), bioconjugates, and advanced polymer resins[1][2]. The phenoxyphenyl substituent imparts specific physicochemical properties, including aromaticity and a degree of lipophilicity, which can influence the compound's solubility, stability, and biological interactions. A thorough understanding of these properties is paramount for its successful application.

Solubility Profile: A-Practical Approach

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure—a large, aromatic, and relatively nonpolar molecule—it is anticipated to have low aqueous solubility and higher solubility in organic solvents[3].

Recommended Solvents for Exploration

For initial solubility assessments, the following solvents are recommended, starting with small-scale trials:

  • High Solubility Potential:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Chloroform

  • Moderate to Good Solubility Potential:

    • Acetone

    • Acetonitrile

    • Ethanol

Experimental Protocol for Solubility Determination

The following protocol outlines a general procedure for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the saturation concentration of the compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key indicator that a saturated solution has been achieved.

Troubleshooting Aqueous Solubility

For applications requiring an aqueous medium, the low intrinsic aqueous solubility of this compound presents a challenge. The following strategies can be employed:

  • Co-solvents: The use of a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly enhance aqueous solubility. It is crucial to assess the impact of the co-solvent on the intended application.

  • pH Adjustment: While the compound itself is not ionizable, pH can influence its stability, which is a critical consideration.

  • Formulation with Excipients: For pharmaceutical development, formulation with solubilizing agents such as cyclodextrins or surfactants may be necessary.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical parameter that dictates its shelf-life, handling conditions, and utility in various applications. The primary degradation pathway for the maleimide ring is hydrolysis, which is highly dependent on pH[4][5].

pH-Dependent Hydrolysis

The maleimide ring is susceptible to hydrolysis, leading to the formation of the corresponding maleamic acid derivative. This reaction is significantly accelerated in alkaline conditions[4].

  • Acidic to Neutral pH (4.0 - 6.5): N-substituted maleimides generally exhibit good stability in this pH range[4].

  • Neutral to Slightly Alkaline pH (6.5 - 7.5): A slow rate of hydrolysis is typically observed[4].

  • Alkaline pH (> 7.5): The rate of hydrolysis increases substantially.

The electron-withdrawing nature of the N-substituent can influence the rate of hydrolysis[5]. The phenoxyphenyl group is expected to influence the electronic properties of the maleimide ring.

Thermal Stability

N-substituted maleimides are generally crystalline solids with defined melting points. Thermal stability is important for applications involving elevated temperatures, such as in the curing of polymer resins[1][6]. Thermogravimetric analysis (TGA) is the recommended technique for assessing thermal decomposition.

Photostability

Maleimide-containing compounds can be susceptible to photodegradation upon exposure to UV light[7]. Photostability studies are crucial if the compound is to be handled or stored under ambient light conditions.

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule[8][9][10]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Analytical Methodology:

A stability-indicating HPLC method is the cornerstone of these studies. The method must be capable of separating the intact this compound from all process-related impurities and degradation products.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare solutions of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT & 60°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 105°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products (LC-MS, NMR) hplc->characterize method Validate Stability-Indicating Method hplc->method pathways Identify Degradation Pathways characterize->pathways

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Quantification and Stability Assessment

The selection of an appropriate analytical method is crucial for accurate quantification and stability monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and reliable method for the analysis of N-substituted maleimides[4][11].

Typical HPLC Parameters:

ParameterRecommendation
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with or without acid modifier like 0.1% TFA or formic acid) in a gradient or isocratic mode
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined experimentally)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of the parent compound and any isolated degradation products.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight information.

Logical Relationship of Analytical Techniques:

Analytical_Techniques HPLC HPLC (Separation & Quantification) LCMS LC-MS (Separation & Identification) HPLC->LCMS NMR NMR (Structural Elucidation) MS MS (Molecular Weight Determination) MS->LCMS LCMS->NMR Isolate for confirmation

Caption: Interrelation of Analytical Methods.

Summary and Recommendations

The utility of this compound in research and development is intrinsically linked to a clear understanding of its solubility and stability.

  • Solubility: The compound is expected to be poorly soluble in water but soluble in common organic solvents. A systematic experimental approach is necessary to determine its quantitative solubility in relevant solvent systems.

  • Stability: The maleimide ring is susceptible to pH-dependent hydrolysis, particularly in alkaline conditions. Forced degradation studies are essential to fully characterize its stability profile and to develop robust, stability-indicating analytical methods.

  • Handling and Storage: Based on its potential sensitivity to light and moisture, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of this important chemical entity.

References

  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. (n.d.). SpringerLink. [Link]

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. (2018). Taylor & Francis Online. [Link]

  • Phenolic resins with phenyl maleimide functions: Thermal characteristics and laminate composite properties. (2001). ResearchGate. [Link]

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An In-Depth Technical Guide to the Biological Activity of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of synthetic and natural products with significant pharmacological value.[1] This guide focuses on a specific, highly promising class of N-substituted maleimides: the 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives. The incorporation of the flexible phenoxyphenyl group at the N-1 position imparts unique physicochemical properties that modulate biological activity. We will provide a comprehensive examination of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and the underlying mechanisms of action for this chemical series. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of the therapeutic potential inherent in this molecular architecture.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is primarily achieved through the condensation of maleic anhydride with 4-phenoxyaniline. This foundational reaction can be optimized and diversified to generate a library of compounds for biological screening.

A common and straightforward approach involves refluxing equimolar amounts of maleic anhydride and the corresponding amine (4-phenoxyaniline) in a suitable solvent like glacial acetic acid.[2] For improved efficiency and higher yields, microwave-assisted synthesis has proven effective for generating N-substituted cyclic imides.[3]

More sophisticated derivatives can be prepared using multi-component reactions. For instance, a copper-catalyzed radical cascade reaction allows for the introduction of diverse functional groups, such as arylthiol moieties, onto the maleimide core, demonstrating the scaffold's tolerance and versatility for creating structurally complex molecules with enhanced biological profiles.[4]

General Synthesis Workflow

The following diagram illustrates a generalized, two-step synthetic route.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Dehydration) Maleic_Anhydride Maleic Anhydride Maleamic_Acid Intermediate: Maleamic Acid Derivative Maleic_Anhydride->Maleamic_Acid + Amine (Glacial Acetic Acid) 4_Phenoxyaniline 4-Phenoxyaniline 4_Phenoxyaniline->Maleamic_Acid Target_Compound 1-(4-Phenoxyphenyl)-1H- pyrrole-2,5-dione Maleamic_Acid->Target_Compound Reflux, Heat (-H2O)

Caption: General synthesis of the target scaffold.

Anticancer and Cytotoxic Activity

Derivatives of 1H-pyrrole-2,5-dione have consistently demonstrated potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[1] The phenoxyphenyl substituent can enhance these properties through favorable interactions within biological targets.

Mechanism of Action

The anticancer activity of this class of compounds is often multifactorial, involving:

  • Induction of Apoptosis and Cell Cycle Arrest: Like many maleimide derivatives, these compounds can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[1]

  • Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors, forming stable complexes with the ATP-binding domains of receptors like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis.[5] The phenoxyphenyl moiety can be critical for occupying the hydrophobic pockets within these kinase domains.

  • Thiol Alkylation: The electrophilic double bond of the maleimide ring is highly reactive towards nucleophilic thiol groups found in cysteine residues of proteins. This covalent modification can irreversibly inhibit the function of key enzymes and signaling proteins involved in cancer cell proliferation and survival.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative maleimide derivatives against various human cancer cell lines, illustrating the potential of this scaffold.

Compound ClassTarget Cell Line(s)Key Findings (IC₅₀/GI₅₀)Reference
3,4-Diarylthiolated MaleimidesH520 (Lung), H1299 (Lung)Potent activity, with IC₅₀ values around 10 µM for lead compounds.[4]
N-Substituted Cyclic ImidesCOLO 205 (Colon)Exhibited anticancer activity superior to 5-fluorouracil and mitomycin-C.[3]
4-Amino-3-chloro-1H-pyrrole-2,5-dionesHCT-116, SW-620 (Colon)Demonstrated potent growth inhibition with GI₅₀ values in the nanomolar range (10-16 nM).[5]
N-Alkanolamine ImidesMOLT-4 (Leukemia), K562 (Leukemia)Showed high toxicity with IC₅₀ values as low as 3.2 µM.[6]
Polysubstituted PyrrolesLoVo (Colon)Dose- and time-dependent cytotoxicity, reducing viability to ~45% at 50 µM.[7]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of test compounds on cancer cell lines.[8]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization: Kinase Inhibition Pathway

cluster_inhibition Mechanism of Inhibition Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR2) Ligand->Receptor Binds & Activates Signaling Downstream Signaling (MAPK, PI3K/Akt) Receptor->Signaling Phosphorylates Compound 1-(4-Phenoxyphenyl)- 1H-pyrrole-2,5-dione Derivative Compound->Receptor Competes with ATP at binding site ATP ATP ATP->Receptor Proliferation Cell Proliferation, Angiogenesis, Survival Signaling->Proliferation Promotes

Caption: Inhibition of Tyrosine Kinase signaling.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrrole-2,5-dione derivatives have emerged as potent anti-inflammatory agents by modulating critical inflammatory pathways.[1]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to suppress the production of key pro-inflammatory mediators.[9]

  • COX-2 Inhibition: A derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), was found to strongly inhibit prostaglandin E₂ (PGE₂) production by selectively inhibiting cyclooxygenase-2 (COX-2) activity without affecting the housekeeping COX-1 enzyme.[10] This selective inhibition is a hallmark of modern nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

  • Suppression of iNOS and NO Production: The same HMP compound also suppressed nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.[10]

  • Cytokine Modulation: These derivatives can significantly reduce the release and expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS).[10][11][12]

Data Presentation: Anti-inflammatory Activity
CompoundModel SystemKey FindingsReference
3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dioneLPS-induced RAW 246.7 cellsStrong inhibition of PGE₂ production with an IC₅₀ of 0.61 µM.[13]
HMPLPS-induced RAW 246.7 cellsAttenuated PGE₂ production via selective COX-2 inhibition; suppressed NO, IL-1β, and IL-6.[10]
HMPRat model of arthritis (AIA)Oral administration significantly reduced paw swelling and plasma PGE₂ levels.[10]
N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dionesAnti-CD3 stimulated PBMCsStrongest derivatives significantly inhibited IL-6 and TNF-α production.[11]
Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol details the evaluation of a compound's ability to inhibit pro-inflammatory cytokine production in immune cells.[1][11]

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the this compound test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include unstimulated and stimulated (LPS only) controls.

  • Incubation: Incubate the plates for 24 hours to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Measurement: Quantify the concentration of target cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Visualization: Inflammatory Pathway Modulation

LPS Inflammatory Stimulus (LPS) Macrophage Macrophage / Immune Cell LPS->Macrophage Activates NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 Enzyme NFkB->COX2 Upregulates iNOS iNOS Enzyme NFkB->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Produces NO Nitric Oxide (NO) iNOS->NO Produces Compound Pyrrole-2,5-dione Derivative Compound->COX2 Inhibits Compound->iNOS Inhibits Compound->Cytokines Inhibits Release

Caption: Sites of anti-inflammatory intervention.

Antimicrobial Properties

The maleimide scaffold has long been recognized for its potential in developing novel antimicrobial agents, active against both bacteria and fungi.[14] The phenoxyphenyl group can enhance these properties, particularly by increasing lipophilicity, which facilitates interaction with microbial cell membranes.[15]

Mechanism of Action

While specific mechanisms for this exact derivative class are under investigation, the antimicrobial action of related compounds is generally attributed to:

  • Membrane Disruption: The hydrophobic nature of the phenoxyphenyl moiety can allow the molecule to intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell death.[15][16]

  • Enzyme Inhibition: As with their anticancer effects, the reactive maleimide ring can form covalent bonds with thiol groups in essential microbial enzymes, inactivating them and halting critical metabolic processes.[17]

Data Presentation: Antimicrobial Activity

The following table presents the antimicrobial activity of related compounds, indicating the potential of the core structure.

Compound ClassTarget Organism(s)Key Findings (MIC)Reference
para-Alkoxyphenylcarbamic acid estersCandida albicansMost active compound showed an MIC of 0.20 mg/mL.[18]
Natural Brominated PhenoxyphenolsMethicillin-resistant S. aureus (MRSA)Effective against persistent and biofilm-incorporated cells.[16]
N-substituted maleimidesCandida albicans, Sclerotinia sclerotiorum, Staphylococcus aureusBroad-spectrum activity has been summarized for 32 artificially synthesized maleimides.[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

  • Controls: Include a positive control (microorganism in broth, no compound), a negative control (broth only), and a sterility control for the compound stock.

Conclusion and Future Outlook

The this compound scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The unique combination of the reactive maleimide ring and the bulky, flexible phenoxyphenyl substituent gives rise to a diverse range of biological activities, with particularly strong potential in oncology and inflammatory diseases.

The evidence presented in this guide underscores the scaffold's ability to potently inhibit cancer cell growth, suppress key pro-inflammatory mediators, and exhibit antimicrobial effects. The well-defined synthetic routes allow for extensive structural modification, enabling fine-tuning of activity and ADME properties through structure-activity relationship (SAR) studies.[19] Future research should focus on lead optimization to enhance potency and selectivity, comprehensive in vivo evaluation in relevant disease models, and further elucidation of specific molecular targets to fully unlock the therapeutic potential of this compelling chemical class.

References

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An In-Depth Technical Guide to the Biological Targets of Phenoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenoxyphenyl moiety, consisting of two phenyl rings linked by an ether bond, represents a "privileged scaffold" in medicinal chemistry and agrochemistry. Its unique conformational flexibility and ability to participate in crucial hydrophobic and π-stacking interactions allow it to bind with high affinity to a remarkably diverse array of biological targets. This technical guide provides an in-depth exploration of the primary molecular targets of phenoxyphenyl-containing compounds, spanning applications from agriculture to oncology. We will dissect the mechanisms of action, present workflows for experimental validation, and visualize the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold for novel therapeutic and commercial applications.

Introduction: The Phenoxyphenyl Scaffold - A Privileged Structure

The phenoxyphenyl group is a recurring motif in a multitude of biologically active molecules. Its prevalence is not coincidental; the scaffold's diaryl ether structure provides an optimal balance of rigidity and flexibility, enabling it to adopt conformations suitable for insertion into specific binding pockets of proteins and enzymes. Furthermore, the terminal phenoxy group can establish vital hydrophobic interactions within lipophilic pockets of target proteins.[1] This guide systematically categorizes and details the key biological targets that have been successfully modulated by compounds bearing this scaffold.

Section 1: Herbicidal Action - Inhibition of Protoporphyrinogen Oxidase (PPO)

One of the most commercially significant applications of phenoxyphenyl compounds, specifically diphenyl ethers, is in agriculture as bleaching herbicides.[2] Their primary target is Protoporphyrinogen Oxidase (PPO), a critical enzyme in the biosynthetic pathway of both chlorophyll and heme.[3][4]

Mechanism of Action

PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX).[5] Phenoxyphenyl-based herbicides are potent competitive inhibitors of this enzyme.[6] By blocking PPO, they cause the accumulation of its substrate, PPGIX, in the chloroplast. This excess PPGIX leaks into the cytoplasm where it is non-enzymatically oxidized to PPIX. Cytoplasmic PPIX, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, plant death, often observed as a "burning" effect on foliage within hours of application.[3]

Experimental Validation: In Vitro PPO Inhibition Assay

Confirming a compound's activity against PPO is a foundational step in herbicide discovery. A direct, in vitro enzymatic assay is the gold standard for this purpose.

Objective: To quantify the inhibitory potential (IC50) of a test compound against PPO.

Principle: The assay measures the rate of conversion of PPGIX to PPIX by a plant-derived PPO enzyme source. The product, PPIX, is fluorescent and can be quantified.

Step-by-Step Protocol:

  • Enzyme Preparation: Isolate chloroplasts from a suitable plant source (e.g., corn etioplasts) through differential centrifugation. Lyse the chloroplasts to release the PPO enzyme.[6]

  • Substrate Preparation: Synthesize or procure Protoporphyrinogen IX (PPGIX). Due to its instability, it is often generated fresh from Protoporphyrin IX.

  • Assay Setup:

    • In a 96-well microplate, add assay buffer (e.g., Tris-HCl with detergent).

    • Add serial dilutions of the phenoxyphenyl test compound (dissolved in a suitable solvent like DMSO). Include a solvent-only control (0% inhibition) and a well-known PPO inhibitor like Acifluorfen as a positive control.

    • Add the prepared PPO enzyme extract to each well and incubate for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the PPGIX substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time using a plate reader. The rate of fluorescence increase is proportional to PPO activity.

  • Data Analysis:

    • Calculate the reaction rate for each compound concentration.

    • Normalize the rates to the solvent control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A lower IC50 indicates higher potency.[2]

Visualization: PPO Inhibition Workflow

PPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Isolate PPO from Plant Tissue Mix Combine Buffer, Enzyme, & Compound in Plate Enzyme->Mix Compound Prepare Serial Dilutions of Phenoxyphenyl Compound Compound->Mix Substrate Prepare PPGIX Substrate Start Add Substrate (PPGIX) to Initiate Reaction Substrate->Start Incubate Pre-incubate for Inhibitor Binding Mix->Incubate Incubate->Start Measure Measure Fluorescence (PPIX Formation) Start->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of a PPO inhibitor.

Section 2: Anticancer Activity - Targeting Protein Kinases

The phenoxyphenyl scaffold is a cornerstone of many modern targeted cancer therapies, particularly small molecule kinase inhibitors.[1] Kinases are enzymes that play a central role in cell signaling by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of many cancers.[7]

Mechanism of Action: Tyrosine Kinase Inhibition

Many phenoxyphenyl compounds function as ATP-competitive inhibitors of tyrosine kinases (TKs).[8] Drugs like Sorafenib, which features a phenoxy moiety, exemplify this class. Sorafenib inhibits multiple kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptors (VEGFRs), thereby blocking two critical pathways for tumor growth: proliferation (via the Raf/MEK/ERK pathway) and angiogenesis (via the VEGFR pathway).[9] The phenoxy group typically binds in a hydrophobic pocket adjacent to the ATP-binding site, contributing significantly to the compound's overall affinity and selectivity.

Data Presentation: Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Cancer Indication
Sorafenib Raf-1, VEGFR-2, PDGFR-β6, 90, 57Hepatocellular Carcinoma, Renal Cell Carcinoma
Ibrutinib Bruton's Tyrosine Kinase (BTK)0.5B-cell malignancies
Compound 32 [1]BTK (wild type)0.37Preclinical
Compound 32 [1]BTK (Cys481S mutant)2.8Preclinical (overcomes resistance)

Note: Data is compiled from various sources for illustrative purposes.[1]

Experimental Validation: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase inhibition.

Objective: To determine the potency of a phenoxyphenyl compound against a specific tyrosine kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the peptide's fluorescein acceptor into close proximity, allowing FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescein-labeled polypeptide substrate, ATP, and a terbium-labeled anti-phosphopeptide antibody.

  • Compound Plating: In a low-volume 384-well plate, perform serial dilutions of the phenoxyphenyl test compound. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction:

    • Add the target kinase and the fluorescein-labeled substrate to the wells containing the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled detection antibody.

    • Incubate to allow for antibody-substrate binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission signals.

    • The FRET ratio is proportional to the amount of phosphorylated substrate.

    • Plot the FRET ratio against the inhibitor concentration to generate a dose-response curve and calculate the IC50.

Visualization: Raf/MEK/ERK Signaling Pathway

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Output Cell Proliferation, Angiogenesis TF->Output Sorafenib Sorafenib (Phenoxyphenyl Inhibitor) Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition

Caption: Inhibition of the Raf/MEK/ERK pathway by Sorafenib.

Section 3: Endocrine Disruption - Androgen Receptor Antagonism

Non-steroidal antiandrogens are a critical therapy for prostate cancer, which is often dependent on androgen signaling for growth.[10] The phenoxyphenyl scaffold is present in highly potent androgen receptor (AR) antagonists.

Mechanism of Action

The androgen receptor is a nuclear hormone receptor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus and acts as a DNA-binding transcription factor to regulate gene expression.[11] Phenoxyphenyl-containing antagonists, such as Enzalutamide, act as pure antagonists.[12] They bind to the ligand-binding domain of the AR with high affinity but fail to induce the conformational changes necessary for receptor activation.[10] This binding competitively blocks the binding of endogenous androgens, prevents nuclear translocation, and inhibits the binding of the receptor to DNA, thereby shutting down androgen-driven gene transcription and halting cancer cell proliferation.[13]

Experimental Validation: Cell-Based Androgen Receptor Reporter Assay

This assay quantifies the ability of a compound to block androgen-induced gene expression in a cellular context.

Objective: To measure the antagonistic activity of a test compound on the androgen receptor.

Principle: A host cell line (e.g., PC-3, which lacks endogenous AR) is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter element (ARE). When activated by an androgen, the AR binds to the ARE and drives the expression of luciferase. An antagonist will block this process, leading to a decrease in the luciferase signal.

Step-by-Step Protocol:

  • Cell Culture & Transfection: Culture PC-3 cells and transfect them with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the phenoxyphenyl test compound.

    • To each well (except the negative control), add a constant, sub-maximal concentration of an AR agonist, such as dihydrotestosterone (DHT).

    • Include controls: cells + DHT only (0% inhibition), and cells only (baseline).

  • Incubation: Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Measurement:

    • Aspirate the media and lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the lysate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Subtract the baseline signal from all wells.

    • Normalize the data to the DHT-only control (100% activation).

    • Plot the percent inhibition versus the log of the antagonist concentration to determine the IC50.

Visualization: Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Antagonist Phenoxyphenyl Antagonist Antagonist->AR Blocks Binding & Translocation

Caption: Mechanism of androgen receptor antagonism.

Section 4: Other Noteworthy Biological Targets

The versatility of the phenoxyphenyl scaffold extends to numerous other target classes, highlighting its broad applicability in drug discovery.

  • Alpha-Adrenergic Receptors: Phenoxybenzamine is an irreversible antagonist of alpha-adrenergic receptors, used to treat hypertension associated with pheochromocytoma.[14][15] It forms a covalent bond with the receptor, leading to long-lasting vasodilation.[16]

  • Voltage-Gated Sodium Channels (VGSCs): Certain phenoxyphenyl ethers, part of the pyrethroid class of insecticides, act as modulators of VGSCs in insects.[17][18] They bind to the open state of the channel, preventing its inactivation and leading to persistent neuronal firing, paralysis, and death.[19][20]

  • Anti-inflammatory Targets: Compounds like [2-(2,4-Dichlorophenoxy)phenyl]acetic acid have shown potent anti-inflammatory activity, likely through the modulation of pathways involved in inflammation, though the exact targets can be multifactorial.[21]

  • Bacterial Cell Wall Synthesis: Recent studies have identified 3-phenyl-4-phenoxypyrazole derivatives that target lipid intermediates in the bacterial cell wall synthesis pathway, showing promise as novel antibiotics.[22]

Conclusion and Future Perspectives

The phenoxyphenyl scaffold is a testament to the power of privileged structures in chemical biology and drug development. Its proven success in targeting diverse protein families—from plant enzymes and insect ion channels to human kinases and nuclear receptors—ensures its continued relevance. Future research will likely focus on refining the scaffold to achieve even greater target selectivity, overcome drug resistance mechanisms, and explore novel target classes. The integration of computational chemistry with high-throughput screening will undoubtedly accelerate the discovery of new, potent, and safe phenoxyphenyl-based agents to address unmet needs in medicine and agriculture.

References

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Mechanism of action of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione and its Analogs

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This technical guide provides a comprehensive overview of the putative mechanisms of action for this compound and its related derivatives, with a primary focus on their anti-inflammatory and anticancer properties. Drawing from a wide range of preclinical studies, this document elucidates the key molecular targets and signaling pathways modulated by this class of compounds. While direct experimental data on this compound is limited, this guide synthesizes the current understanding of its analogs to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction to the 1H-Pyrrole-2,5-dione Scaffold

The 1H-pyrrole-2,5-dione ring system, also known as a maleimide, is a five-membered heterocyclic motif that has garnered considerable attention in the field of drug discovery.[1][2] Its unique chemical architecture allows for diverse substitutions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][3][4][5] The structural versatility of this scaffold enables the fine-tuning of its physicochemical properties and biological target selectivity. This guide will primarily focus on the two most extensively documented therapeutic potentials of 1H-pyrrole-2,5-dione derivatives: their role as anti-inflammatory agents and their application in oncology.

Anti-inflammatory Mechanism of Action: Cyclooxygenase (COX) Inhibition

A significant body of evidence suggests that a primary mechanism underlying the anti-inflammatory effects of many 1H-pyrrole-2,5-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][7][8][9] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[7][8]

There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Several studies on 1H-pyrrole-2,5-dione derivatives have demonstrated their ability to inhibit COX enzymes, with some showing a preference for COX-2.[6][9][10] For instance, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) was found to inhibit prostaglandin E2 (PGE2) production by selectively inhibiting COX-2 activity without affecting COX-1.[6]

Downstream Effects of COX Inhibition

By inhibiting COX-2, 1H-pyrrole-2,5-dione derivatives can lead to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. Furthermore, some derivatives have been shown to suppress the expression of other inflammatory mediators, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[6] This suggests a broader anti-inflammatory profile that extends beyond COX inhibition.

Quantitative Data on COX Inhibition

The inhibitory potency of various 1H-pyrrole-2,5-dione derivatives against COX enzymes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound/DerivativeTargetIC50 (µM)Reference
1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dionePGE2 production0.61[11]
2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole (related heterocyclic compound)COX-20.31[12]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (related heterocyclic compound)COX-20.29[13]

This table presents a selection of inhibitory concentrations for compounds with structural similarities to the topic of interest, highlighting the potential for potent COX inhibition within this chemical class.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is the colorimetric inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme: Reconstitute in DMSO.

    • COX-1 or COX-2 enzyme solution.

    • Arachidonic Acid (Substrate).

    • TMPD (Colorimetric Substrate).

    • Test Compound: Dissolve in a suitable solvent (e.g., DMSO) to prepare a stock solution and dilute to desired concentrations.

  • Assay Procedure:

    • Add 150 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of Heme.

    • Add 10 µL of the test compound solution (or vehicle for control).

    • Add 10 µL of COX-1 or COX-2 enzyme solution.

    • Incubate the mixture for 5-10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrole_Dione 1H-pyrrole-2,5-dione Derivative Pyrrole_Dione->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1H-pyrrole-2,5-dione derivatives.

COX_Assay_Workflow Start Start: Prepare Reagents Add_Buffer Add Buffer, Heme, and Test Compound to Plate Start->Add_Buffer Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Buffer->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid and TMPD Incubate->Add_Substrate Read_Absorbance Read Absorbance at 590 nm Add_Substrate->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze End End Analyze->End Anticancer_Pathway cluster_TK Tyrosine Kinase Inhibition cluster_Apoptosis Apoptosis Induction EGFR_VEGFR2 EGFR / VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) EGFR_VEGFR2->Downstream_Signaling Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pyrrole_Dione 1H-pyrrole-2,5-dione Derivative Pyrrole_Dione->EGFR_VEGFR2 Inhibition Pyrrole_Dione->Bcl2 Inhibition

Caption: Putative anticancer mechanisms of 1H-pyrrole-2,5-dione derivatives.

MTT_Assay_Workflow Start Start: Seed Cells Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (540-590 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Sources

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide delves into the therapeutic potential of a specific derivative, 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione, as a prospective enzyme inhibitor. While direct inhibitory data for this exact molecule remains nascent, a robust body of evidence from structurally related N-aryl maleimides allows for a scientifically grounded exploration of its probable mechanisms, potential enzyme targets, and the requisite methodologies for its evaluation. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing both the theoretical framework and practical protocols to investigate this promising compound.

The Maleimide Core: A Covalent Warhead

The significant biological activity of maleimide derivatives often stems from the electrophilic nature of the α,β-unsaturated carbonyl system within the pyrrole-2,5-dione ring.[1] This feature renders the maleimide core a potent Michael acceptor, enabling it to form stable, covalent bonds with nucleophilic residues on biomolecules.[2] The thiol group of cysteine residues, in particular, is a primary target due to its high nucleophilicity at physiological pH.[3] This covalent and often irreversible interaction is the mechanistic underpinning for the enzyme inhibitory action of many maleimide-containing compounds, as modification of a critical cysteine residue within an enzyme's active site can lead to its inactivation.

The general mechanism for this interaction, known as a thio-Michael addition, is depicted below.

G cluster_0 Enzyme Active Site cluster_1 Maleimide Inhibitor cluster_2 Covalent Adduct Enzyme Enzyme-SH (Cysteine Residue) Adduct Enzyme-S-Inhibitor Adduct (Inactive Enzyme) Enzyme->Adduct Nucleophilic Attack Maleimide 1-(4-Phenoxyphenyl) -1H-pyrrole-2,5-dione Maleimide->Adduct

Caption: Covalent modification of an enzyme by a maleimide inhibitor.

Structure-Activity Relationship (SAR) and the Influence of the N-(4-Phenoxyphenyl) Substituent

The N-substituent of the maleimide ring plays a crucial role in determining the molecule's biological target specificity and reactivity. In the case of this compound, the large, relatively non-polar phenoxyphenyl group is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

  • Target Selectivity: The N-aryl substituent can engage in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the enzyme's binding pocket.[4] The phenoxyphenyl moiety provides an extended aromatic system that could favor binding to enzymes with complementary hydrophobic pockets adjacent to the target cysteine residue. This directed binding increases the local concentration of the maleimide warhead, enhancing the efficiency and selectivity of the covalent reaction.

  • Reactivity Modulation: The electronic properties of the N-aryl substituent can modulate the electrophilicity of the maleimide double bond. While the phenoxy group is generally considered to be weakly electron-withdrawing, its precise electronic influence can be complex. Studies on N-aryl maleimides have shown that electron-withdrawing groups can increase the rate of the thio-Michael addition.[5]

Potential Enzyme Targets and Therapeutic Areas

Based on the known activities of structurally similar N-aryl maleimides and pyrrole-2,5-dione derivatives, several enzyme families emerge as high-probability targets for this compound.

Protein Kinases

Protein kinases are a major class of enzymes often implicated in cancer and inflammatory diseases. Many kinase inhibitors, including some based on a maleimide scaffold, target cysteine residues within the ATP-binding pocket.[2] The phenoxyphenyl group could potentially mimic the adenine region of ATP, positioning the maleimide for covalent modification of a nearby cysteine.

  • Potential Therapeutic Area: Oncology, Immunology.

  • Example of a related inhibitor class: Bisindolylmaleimides are potent protein kinase C (PKC) inhibitors.

Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for prostaglandin synthesis. Several maleimide derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[6] The anti-inflammatory activity of these compounds is attributed to their ability to block the enzyme's active site. The bulky phenoxyphenyl group may contribute to selectivity for the slightly larger and more accommodating active site of COX-2 over COX-1.[4][6]

  • Potential Therapeutic Area: Anti-inflammatory, Analgesia.

Topoisomerase II

Topoisomerase II is a critical enzyme in DNA replication and a validated target for anticancer drugs. Maleimide itself has been identified as a potent catalytic inhibitor of human topoisomerase IIα, acting through covalent modification of cysteine residues.[7] It is plausible that the N-phenoxyphenyl substituent could enhance this activity or alter its specificity.

  • Potential Therapeutic Area: Oncology.

Table 1: Summary of Potential Enzyme Targets

Enzyme FamilyRationale for TargetingPotential Therapeutic Application
Protein KinasesCysteine residues in ATP-binding pockets are common targets for covalent inhibitors. The phenoxyphenyl group may aid in binding.Oncology, Inflammatory Diseases
COX-2Known anti-inflammatory activity of maleimide derivatives. The N-aryl group can influence potency and selectivity.Anti-inflammatory, Pain Management
Topoisomerase IIThe maleimide core is a known inhibitor. The N-substituent could enhance binding and activity.Oncology

Experimental Protocols for Target Validation

To empirically determine the enzyme inhibitory potential of this compound, a systematic screening approach is necessary. Below are detailed, step-by-step protocols for in vitro assays against the prioritized enzyme classes.

General Synthesis of N-Aryl Maleimides

A common route for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with a primary amine, followed by dehydrative cyclization.[8]

G MA Maleic Anhydride Intermediate Maleamic Acid Intermediate MA->Intermediate Amine 4-Phenoxyaniline Amine->Intermediate Product 1-(4-Phenoxyphenyl) -1H-pyrrole-2,5-dione Intermediate->Product Reagents1 Solvent (e.g., Acetic Acid) Reagents1->Intermediate Reagents2 Dehydrating Agent (e.g., Acetic Anhydride) Reagents2->Product

Caption: General synthetic scheme for N-aryl maleimides.

In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[9]

Materials:

  • Kinase of interest (e.g., a panel of cancer-relevant kinases)

  • Kinase substrate peptide

  • ATP

  • This compound (Test Compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).

  • Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound (Test Compound)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.

  • Assay Setup: In a 96-well plate, set up wells for Enzyme Control (EC), Inhibitor Control (IC), and Test Compound (S).

  • Inhibitor Addition: Add 10 µL of the diluted test compound to the 'S' wells. Add 10 µL of Celecoxib to the 'IC' wells. Add 10 µL of assay buffer to the 'EC' wells.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well containing:

    • 80 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

    • 2 µL COX-2 Enzyme

  • Add 84 µL of the Reaction Mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot percent inhibition against the log of inhibitor concentration to determine the IC₅₀ value.

Topoisomerase II DNA Relaxation Assay

This gel-based assay assesses the ability of Topoisomerase II to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.[7][11]

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)

  • ATP solution (10 mM)

  • This compound (Test Compound)

  • Etoposide (positive control)

  • STEB (Stop Buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide staining solution

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the number of assays. For each 30 µL reaction, combine:

    • 3 µL of 10x Topo II Assay Buffer

    • 3 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (0.5 µg/µL)

    • Variable volume of sterile water

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO for control). Add Etoposide to positive control tubes.

  • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction (the optimal amount of enzyme should be predetermined).

  • Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 2 minutes.

  • Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

  • Run the gel at ~80V until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide, destain in water, and visualize under a UV transilluminator.

  • Analysis: Compare the bands in the inhibitor lanes to the controls. Supercoiled DNA runs faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the confluence of a privileged chemical scaffold and a rational design hypothesis. The inherent reactivity of the maleimide core, combined with the specific physicochemical properties imparted by the N-phenoxyphenyl substituent, provides a strong basis for its potential as a selective enzyme inhibitor. The proposed primary targets—protein kinases, COX-2, and topoisomerase II—are all deeply validated in human disease, particularly in oncology and inflammation.

The successful execution of the outlined in vitro protocols will be the critical next step in validating these hypotheses. Positive results from these initial screens, particularly the determination of potent IC₅₀ values against a specific enzyme, would warrant progression to more complex studies, including kinetic analysis to confirm the mechanism of inhibition (e.g., covalent, irreversible), cell-based assays to assess cytotoxicity and on-target effects in a biological context, and eventually, in vivo studies in relevant disease models. This systematic approach will fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Current Protocols. (2018). Topoisomerase Assays. Retrieved from [Link]

  • Patel, K., & Patel, N. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 6(5), 947-951. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • Protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed Central. (2019). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Retrieved from [Link]

  • Wiley Online Library. (2024). One-Step Maleimide-Based Dual Functionalization of Protein N-Termini. Retrieved from [Link]

  • PubMed. (2024). Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Wiley Online Library. (2017). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]

  • PubMed Central. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Biological Screening, and Molecular Docking of Drug Carrier Maleimide Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • PubMed. (1994). A structure-activity study with aryl acylamidases. Retrieved from [Link]

  • PubMed Central. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. Retrieved from [Link]

  • PubMed. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. Retrieved from [Link]

Sources

The Compass of Computation: A Technical Guide to Modeling 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Benchtop to Desktop—A Paradigm Shift in Discovery

In the landscape of modern drug discovery, the dialogue between empirical testing and computational modeling has never been more vital. The molecule at the heart of this guide, 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione, represents a scaffold of significant interest. Its maleimide core is a recurring motif in compounds targeting a range of pathologies, from cancer to inflammatory diseases.[1] The phenoxyphenyl substituent further suggests a capacity for complex interactions within biological systems, explored in derivatives targeting enzymes like acetyl-CoA carboxylase and various kinases.

This document serves not as a rigid set of instructions, but as a technical guide for the discerning researcher. It is a distillation of field-proven methodologies, designed to empower you to rationally and reproducibly model the interactions of this, and similar, small molecules with their putative protein targets. We will eschew a paint-by-numbers approach, instead focusing on the causality behind our choices—the why that transforms a novice into an expert. Herein lies a workflow that is not merely a protocol, but a self-validating system for generating robust, defensible in silico data.

The Strategic Imperative: Defining the Target Landscape

The journey of a thousand computational miles begins with a single, critical step: target identification. While direct experimental data for this compound remains emergent, the broader family of maleimide and N-phenylpyrrole derivatives provides a robust foundation for hypothesis-driven target selection. Literature surveys reveal that such compounds frequently exhibit inhibitory activity against key enzymes in cellular signaling pathways.[2][3][4]

For the purpose of this guide, we will focus on two high-value, well-characterized targets implicated in pathologies where maleimide derivatives have shown promise:

  • Glycogen Synthase Kinase-3 Beta (GSK-3β): A serine/threonine kinase involved in a myriad of cellular processes, including metabolism, apoptosis, and cell proliferation. Its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.[5][6]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.[2][7]

The choice of target is paramount as it dictates the entire downstream workflow. The principles outlined here are transferable, but the specific parameters and interpretation of results will be intrinsically linked to the biology of the chosen protein.

The Blueprint: A Self-Validating In Silico Workflow

Our approach is designed as a logical cascade, where each step builds upon the last, with inherent checks to ensure scientific integrity. This workflow is not merely about generating a binding score; it's about building a comprehensive model of interaction that can inform real-world drug development decisions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Energetic Validation P1 Target Selection & Acquisition (RCSB PDB) P3 Receptor Preparation (UCSF Chimera / Maestro) P1->P3 P2 Ligand Acquisition & Preparation (PubChem & Avogadro) P4 Molecular Docking (AutoDock Vina) P2->P4 P5 Pose Analysis & Clustering P4->P5 P6 Molecular Dynamics Simulation (GROMACS) P5->P6 P7 Trajectory Analysis (RMSD, RMSF, Rg) P6->P7 P8 Binding Free Energy Calculation (MM/GBSA) P7->P8 P9 Interaction Fingerprinting P8->P9 P10 Data Synthesis & Reporting P9->P10 Iterative Refinement MD_Workflow start Docked Complex solvate Solvation (Add Water & Ions) start->solvate minimize Energy Minimization solvate->minimize equilibrate_nvt NVT Equilibration (Constant Volume/Temp) minimize->equilibrate_nvt equilibrate_npt NPT Equilibration (Constant Pressure/Temp) equilibrate_nvt->equilibrate_npt production Production MD Run (e.g., 100 ns) equilibrate_npt->production end Trajectory for Analysis production->end

Sources

Methodological & Application

Synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Introduction: The Significance of the N-Aryl Maleimide Scaffold

N-substituted maleimides are a pivotal class of heterocyclic compounds, serving as versatile building blocks in organic synthesis and medicinal chemistry. Their inherent reactivity as potent dienophiles in Diels-Alder reactions and as Michael acceptors makes them invaluable for constructing complex molecular architectures[1]. The pyrrole-2,5-dione core is a recognized pharmacophore present in various biologically active molecules, with derivatives exhibiting activities such as antifungal, anti-inflammatory, and antitumor properties[1][2][3][4].

Specifically, this compound, also known as N-(4-phenoxyphenyl)maleimide, combines the reactive maleimide moiety with a phenoxyphenyl group. This structural motif is of significant interest to drug development professionals for its potential to modulate biological pathways through covalent or non-covalent interactions, and it serves as a crucial intermediate for creating more complex derivatives, including potential cholesterol absorption inhibitors[4].

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. The described two-step method is robust, scalable, and relies on well-established chemical transformations, ensuring high yield and purity. We will delve into the causality behind the procedural choices, offering insights that bridge theoretical knowledge with practical laboratory application.

Reaction Mechanism and Strategy

The synthesis of N-arylmaleimides from primary anilines and maleic anhydride is most reliably achieved through a two-step sequence. This approach offers superior control and generally results in higher purity and yield compared to one-pot methods[1][5].

  • Step 1: Maleanilic Acid Formation. The synthesis commences with the nucleophilic acyl substitution of maleic anhydride by 4-phenoxyaniline. The highly nucleophilic amino group of the aniline attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form the stable intermediate, N-(4-phenoxyphenyl)maleamic acid. This reaction is typically rapid and exothermic, proceeding readily at room temperature[1][6].

  • Step 2: Dehydrative Cyclization. The intermediate maleamic acid is then cyclized to the target imide. This is a dehydration reaction that forms the five-membered pyrrole-2,5-dione ring. The process is commonly achieved by heating the amic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalytic amount of a weak base like anhydrous sodium acetate[6]. The sodium acetate facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, leading to the elimination of a water molecule and formation of the imide.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Dehydrative Cyclization 4-phenoxyaniline 4-phenoxyaniline Maleamic_acid N-(4-phenoxyphenyl)maleamic acid (Intermediate) 4-phenoxyaniline->Maleamic_acid Nucleophilic Acyl Substitution Maleic_anhydride Maleic_anhydride Maleic_anhydride->Maleamic_acid Final_Product This compound Maleamic_acid->Final_Product Acetic Anhydride, Sodium Acetate, Heat (-H₂O)

Synthetic pathway for this compound.

Materials and Reagents

All quantitative data for the synthesis are summarized in the table below. It is imperative to use anhydrous solvents where specified to prevent unwanted side reactions and ensure the efficiency of the dehydration step.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)AmountSource/Grade
Step 1
4-Phenoxyaniline185.2250.09.26 gSigma-Aldrich, ≥98%
Maleic Anhydride98.0650.04.90 gReagent Grade
Anhydrous Diethyl Ether74.12-250 mLReagent Grade
Step 2
N-(4-phenoxyphenyl)maleamic acid283.28~48.5 (97% yield)~13.7 gFrom Step 1
Acetic Anhydride102.09-100 mLReagent Grade
Anhydrous Sodium Acetate82.03~10.00.82 gFused, Powdered
Workup & Purification
Deionized Water18.02-~2 L-
Cyclohexane84.16-~150 mLReagent Grade

Detailed Experimental Protocol

PART A: Synthesis of N-(4-phenoxyphenyl)maleamic acid
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 4.90 g (50.0 mmol) of maleic anhydride in 150 mL of anhydrous diethyl ether. Stir the solution at room temperature until all the solid has dissolved.

    • Expert Insight: Diethyl ether is an excellent solvent for this step as it readily dissolves the starting materials but not the product, allowing for easy isolation of the intermediate by filtration. Its low boiling point also simplifies removal.

  • Amine Addition: Separately, dissolve 9.26 g (50.0 mmol) of 4-phenoxyaniline in 100 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel. Add the aniline solution dropwise to the stirred maleic anhydride solution over approximately 30 minutes.

    • Causality Note: A controlled, dropwise addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Precipitation and Isolation: As the aniline solution is added, a thick, cream-colored precipitate of the maleamic acid will form. After the addition is complete, continue stirring the suspension at room temperature for an additional hour to ensure the reaction goes to completion[6].

  • Filtration and Drying: Cool the flask in an ice-water bath for 15-20 minutes to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials. Dry the resulting fine powder under vacuum. The product is typically of sufficient purity (yield: 95-98%) for use in the next step without further purification[6].

PART B: Synthesis of this compound
  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine the dried N-(4-phenoxyphenyl)maleamic acid (~13.7 g, ~48.5 mmol) from Part A, 0.82 g (10.0 mmol) of anhydrous sodium acetate, and 100 mL of acetic anhydride.

    • Expert Insight: Acetic anhydride serves as both the solvent and the dehydrating agent. Anhydrous sodium acetate is a critical catalyst; it must be anhydrous (fused) as any water will inhibit the reaction.

  • Cyclization: Gently swirl the flask and heat it on a steam bath or in a pre-heated water bath at 80-90 °C for 45-60 minutes. The suspension should dissolve to form a clear, yellowish solution as the reaction progresses.

    • Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration.

  • Precipitation of Crude Product: After the heating period, allow the reaction mixture to cool to near room temperature. In a separate large beaker, prepare an ice-water slurry (~1.5 L). Pour the reaction mixture slowly and with vigorous stirring into the ice water. This action precipitates the crude product and hydrolyzes the excess acetic anhydride[6].

  • Isolation and Washing: Allow the precipitate to fully form over 20-30 minutes. Collect the solid by suction filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes acetic acid and sodium acetate. Finally, wash the cake with a small portion of cold petroleum ether or hexane to aid in drying[6].

  • Purification by Recrystallization: Dry the crude product in a vacuum oven. The typical yield of crude N-(4-phenoxyphenyl)maleimide is 75-85%. For purification, recrystallize the crude solid from hot cyclohexane. Dissolve the product in a minimal amount of boiling cyclohexane, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified canary-yellow needles by suction filtration and dry under vacuum.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Melting Point Sharp melting point consistent with literature values.
FT-IR (ATR) Disappearance of broad O-H and N-H stretches from the amic acid. Appearance of characteristic imide C=O stretches (~1770 cm⁻¹ and ~1710 cm⁻¹).
¹H NMR (CDCl₃) Signals corresponding to the phenoxy and phenyl protons in the aromatic region. A characteristic singlet for the two equivalent vinyl protons (H-C=C-H) of the maleimide ring (~6.8 ppm).
¹³C NMR (CDCl₃) Signals for the imide carbonyl carbons (~170 ppm), vinyl carbons (~135 ppm), and aromatic carbons.
TLC A single spot with a higher Rf value than the maleamic acid intermediate (using a mobile phase such as 3:1 Hexane:Ethyl Acetate).

Safety and Handling Precautions

  • Maleic anhydride is corrosive and a respiratory irritant. Handle only in a well-ventilated fume hood.

  • 4-Phenoxyaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic anhydride is corrosive and a lachrymator. Always handle it within a fume hood.

  • Diethyl ether and cyclohexane are highly flammable. Ensure there are no ignition sources nearby during their use.

References

  • Al-Azzawi, F. N. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 43-50. [Link: Available through academic databases, specific public URL not provided in search results]
  • Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1959). N-Phenylmaleimide. Organic Syntheses, 39, 56. [Link]

  • Jain, A. K., & Sahu, V. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(1), 1-5. [Link: Available through academic databases, specific public URL not provided in search results]
  • Moon, J. T., Jeon, J. Y., Park, H. A., Noh, Y. S., Lee, K. T., Kim, J., Choo, D. J., & Lee, J. Y. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734–737. [Link]

  • Wang, Y., Chen, Y., Yu, D., Zhang, Y., Wang, C., Zhu, M., & Wu, X. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1835–1844. [Link]

  • Hussein, F. A., & Al-Azzawi, F. N. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 15(10), 7498–7508. [Link]

  • Love, B. E., & Jones, E. G. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 137–143. [Link]

Sources

Application Notes & Protocols: Utilizing 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The field of bioconjugation is in constant pursuit of more stable and efficient methods to create precisely defined biomolecular constructs. The maleimide-thiol reaction has long been a staple for its reliability and specificity. However, the stability of the resulting thioether linkage has been a point of concern, particularly for in-vivo applications where conjugate integrity is paramount. This guide introduces 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione, an N-aryl substituted maleimide, designed to address this very challenge. Its unique phenoxyphenyl group offers enhanced stability to the bioconjugate, minimizing the potential for retro-Michael reactions.

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemistry of this compound, detailed protocols for its use in bioconjugation, and expert insights into the nuances of the experimental procedures. Our goal is to equip you with the knowledge to confidently and effectively incorporate this advanced reagent into your workflows, paving the way for the development of next-generation bioconjugates.

Scientific Principles and Advantages

The Maleimide-Thiol Reaction: A Foundation of Bioconjugation

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its high selectivity and rapid kinetics under physiological conditions.[1] This Michael addition reaction involves the nucleophilic attack of a thiol (typically from a cysteine residue in a protein) on one of the carbon atoms of the maleimide's double bond, forming a stable thioether linkage.[2] The reaction is most efficient at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic and the maleimide remains stable.[3]

The Challenge: Retro-Michael Reaction and Conjugate Instability

Despite its widespread use, the thioether bond formed through the maleimide-thiol reaction can be reversible under certain conditions.[4] This process, known as the retro-Michael reaction, can lead to deconjugation, where the attached molecule is released from the biomolecule.[3] In the context of antibody-drug conjugates (ADCs), this can result in off-target toxicity and reduced therapeutic efficacy.

The Solution: Enhanced Stability with this compound

This compound is an N-aryl substituted maleimide. The electron-withdrawing nature of the N-aryl substituent influences the electronic properties of the succinimide ring in the conjugate. This electronic effect promotes the hydrolysis of the thiosuccinimide ring to a more stable thio-succinamic acid conjugate, which is far less susceptible to the retro-Michael reaction.[5][6] This results in a significantly more stable bioconjugate, a critical advantage for applications requiring long-term stability in biological environments.

G cluster_reactants Reactants cluster_product Conjugation & Stabilization cluster_instability Reversibility Pathway Maleimide 1-(4-Phenoxyphenyl)- 1H-pyrrole-2,5-dione Thioether Thioether Adduct (Initial Conjugate) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Biomolecule-SH (e.g., Protein-Cysteine) Thiol->Thioether Hydrolyzed Stable Hydrolyzed Adduct (Ring-Opened) Thioether->Hydrolyzed Hydrolysis (Stabilization) RetroMichael Retro-Michael Reaction (Deconjugation) Thioether->RetroMichael Reversible

Figure 1: Reaction mechanism of this compound with a thiol-containing biomolecule, highlighting the stabilization through hydrolysis which minimizes the retro-Michael reaction.

Physical and Chemical Properties

A thorough understanding of the reagent's properties is crucial for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69422-82-8[2][7]
Molecular Formula C₁₆H₁₁NO₃[2][8][7]
Molecular Weight 265.27 g/mol [8][7]
Appearance Solid
Melting Point 159-161 °C
Boiling Point 426.1 ± 28.0 °C (Predicted)[8]
Solubility Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions.

Experimental Protocols

General Considerations and Reagent Handling
  • Purity of Biomolecule: Ensure the biomolecule to be conjugated is of high purity.

  • Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 6.5 and 7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.[3]

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Maleimides can hydrolyze in aqueous solutions, so prolonged storage of the reagent in buffer is not recommended.[3]

  • Safety Precautions: 1H-pyrrole-2,5-dione derivatives can be hazardous.[9][10] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][11][12] Avoid inhalation, ingestion, and contact with skin and eyes.[3][11][12]

Protocol for Protein Conjugation

This protocol provides a general procedure for conjugating a this compound-functionalized molecule to a protein containing free cysteine residues.

Materials:

  • Protein with accessible cysteine(s)

  • This compound derivative

  • Conjugation Buffer: PBS, pH 7.2

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water

  • Purification column (e.g., size-exclusion chromatography)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

G A 1. Protein Preparation (Optional: Reduction of Disulfides) C 3. Conjugation Reaction (Mix Protein and Maleimide) A->C B 2. Reagent Preparation (Dissolve Maleimide in DMSO/DMF) B->C D 4. Quenching (Add excess N-acetylcysteine) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (UV-Vis, SDS-PAGE, Mass Spec) E->F

Figure 2: Workflow for protein conjugation with this compound.

Procedure:

  • Protein Preparation: a. Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. b. (Optional) If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours. If using DTT, it must be removed prior to adding the maleimide reagent, typically by a desalting column.

  • Reagent Preparation: a. Prepare a 10-20 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 5-20 fold molar excess of the dissolved maleimide reagent to the protein solution. The optimal ratio should be determined empirically. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching: a. Add the quenching solution to a final concentration of 1-2 mM to consume any unreacted maleimide. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: a. Characterize the conjugate to determine the degree of labeling (DOL), purity, and integrity.

Characterization of the Bioconjugate

Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL, or the average number of molecules conjugated per protein, can be determined using UV-Vis spectrophotometry, provided the conjugated molecule has a unique absorbance peak.[13][14]

Procedure:

  • Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the conjugated molecule (A_max).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀_conjugate - (A_max_conjugate × CF)

    • CF (Correction Factor) = A₂₈₀_molecule / A_max_molecule

  • Calculate the concentration of the conjugated molecule.

  • DOL = [Concentration of conjugated molecule] / [Concentration of protein]

Table 2: Example Molar Extinction Coefficients for DOL Calculation

MoleculeMolar Extinction Coefficient (ε)Wavelength (nm)
Typical IgG~210,000 M⁻¹cm⁻¹280
Fluorescein~75,000 M⁻¹cm⁻¹494
Note:The molar extinction coefficient for the specific this compound derivative must be known or determined.
Purity and Integrity Assessment by SDS-PAGE

SDS-PAGE is a valuable technique to assess the purity and apparent molecular weight of the conjugate.[15][16][17] Conjugation should result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.[15]

Structural Confirmation by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the exact mass of the bioconjugate.[18][19][20][21] This technique can also provide information on the heterogeneity of the conjugate population.[19][20]

Troubleshooting

Table 3: Common Problems and Solutions in Bioconjugation

ProblemPossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Insufficient molar excess of maleimide reagent.- Incomplete reduction of protein disulfides.- Hydrolysis of the maleimide reagent.- Increase the molar ratio of the maleimide reagent.- Optimize the reduction step; ensure complete removal of DTT if used.- Prepare fresh maleimide stock solution immediately before use.
Protein Aggregation/Precipitation - High DOL leading to changes in protein solubility.- Unstable protein under reaction conditions.- Reduce the molar excess of the maleimide reagent.- Optimize buffer conditions (pH, ionic strength).- Perform the reaction at a lower temperature (4°C).
Non-specific Labeling - Reaction pH is too high (>7.5), leading to reaction with amines.- Maintain the reaction pH between 6.5 and 7.5.

Conclusion

This compound offers a significant advantage in bioconjugation by forming highly stable thioether linkages. This enhanced stability is crucial for the development of robust and reliable bioconjugates for therapeutic and diagnostic applications. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively harness the potential of this advanced reagent. The principles of careful reagent handling, reaction optimization, and thorough characterization are paramount to achieving successful and reproducible results.

References

  • This compound - ChemBK . [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI . [Link]

  • Material Safety Data Sheet - Pyrrole, 99% - Cole-Parmer . [Link]

  • Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Cheméo . [Link]

  • PYRROLE - Ataman Kimya . [Link]

  • Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed . [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech . [Link]

  • Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - ResearchGate . [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed . [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC System and the 6545XT AdvanceBio LC/Q-TOF . [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI . [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI . [Link]

  • Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides | Journal of the American Chemical Society . [Link]

  • (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - ResearchGate . [Link]

  • Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed . [Link]

  • Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed . [Link]

  • (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation . [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PubMed . [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System - Waters Corporation . [Link]

  • Document: Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (CHEMBL1153214) - ChEMBL - EMBL-EBI . [Link]

  • Ps-Al(OTf) 3 Promoted efficient and novel synthesis of substituted N-aryl lactams . [Link]

  • SDS-PAGE Analysis - Bio-Rad . [Link]

  • Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed . [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH . [Link]

  • Protein analysis SDS PAGE - QIAGEN . [Link]

  • Characterization of Biomolecules using High-Performance UV-Vis Spectrophotometry . [Link]

  • Characterizing Antibody-Drug Conjugates with Charge Detection Mass Spectrometry . [Link]

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry . [Link]

  • Degree-of-labeling (DOL) - NanoTemper Technologies . [Link]

Sources

Application Notes and Protocols: 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Covalent Conjugation

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a central maleimide group attached to a phenoxyphenyl moiety.[1][2][3][4] Within the field of bioconjugation, this molecule is primarily recognized for the highly selective reactivity of its maleimide group. Maleimides are a cornerstone of bioconjugation, prized for their ability to form stable, covalent bonds with sulfhydryl (thiol) groups under mild, physiological conditions.[5][6][7][] This reaction is a specific type of Michael addition, which is efficient, rapid, and highly chemoselective.[5][6][9]

The term "bifunctional" in the context of this specific molecule can be interpreted in two ways:

  • Classical Bifunctionality: The maleimide group serves as one reactive handle, while the phenoxyphenyl group, although generally inert, provides a scaffold that can be chemically modified in separate synthetic steps to introduce a second reactive site.

  • Functional Duality: The maleimide group provides the covalent attachment point, while the bulky, hydrophobic phenoxyphenyl tail imparts specific physicochemical properties to the resulting conjugate, influencing solubility, aggregation, and potential non-covalent interactions.

This guide will focus on the primary role of the maleimide group in covalent crosslinking and discuss the influence of the phenoxyphenyl group. We will provide a detailed look at the reaction mechanism, key applications, and robust protocols for its use.

Mechanism of Action: The Thiol-Maleimide Reaction

The primary utility of this compound in crosslinking stems from the reaction between its maleimide group and a free thiol, typically from a cysteine residue in a protein or peptide.[10]

This reaction is a Michael addition , where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[6][7] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[6][7][9]

Key Reaction Parameters:

  • pH: The reaction is highly efficient and chemoselective in the pH range of 6.5 to 7.5.[9][11] In this window, the thiol group is sufficiently nucleophilic to react, while other potentially reactive groups, like the ε-amine of lysine, remain largely protonated and unreactive.[12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][9] Above pH 7.5, the competitive reaction with amines becomes more significant.[9][11]

  • Solvent: The reaction proceeds efficiently in common aqueous buffers (e.g., PBS, HEPES, Tris).[13] For maleimides with poor aqueous solubility, a water-miscible organic co-solvent like DMSO or DMF is required to prepare a stock solution.[11][13]

  • Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C for overnight incubations.[13]

Visualization of the Reaction Mechanism

Thiol_Maleimide_Reaction cluster_product Product cluster_conditions Reaction Conditions Maleimide This compound Conjugate Stable Thiosuccinimide Adduct (Covalent Thioether Bond) Maleimide->Conjugate Thiol Biomolecule-SH (e.g., Cysteine residue) Thiol->Conjugate Michael Addition (Nucleophilic Attack) Conditions pH 6.5 - 7.5 Aqueous Buffer Room Temperature

Sources

Application of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione in Proteomics: A Technical Guide to Cysteine-Reactive Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cysteine-Reactive Probes in Proteomics

The study of protein-protein interactions (PPIs) and the structural dynamics of proteins is fundamental to understanding cellular processes and the molecular basis of diseases. Chemical cross-linking mass spectrometry (CX-MS) has emerged as a powerful technique for elucidating the architecture of protein complexes and capturing conformational changes in proteins.[1][2] This method utilizes chemical reagents, known as cross-linkers, to covalently link amino acid residues that are in close proximity, providing distance constraints for structural modeling.

While lysine-reactive cross-linkers are widely used due to the high abundance of lysine residues on protein surfaces, targeting other amino acids, such as cysteine, offers a complementary approach to expand the coverage of PPI maps.[3] Cysteine is a less abundant but highly conserved amino acid, and its thiol group is a potent nucleophile, making it an excellent target for specific chemical modification.[4]

The maleimide functional group, chemically known as 1H-pyrrole-2,5-dione, is a highly specific and efficient reactive group for targeting cysteine residues under physiological conditions. The reaction between a maleimide and a cysteine thiol proceeds via a Michael addition, forming a stable thioether bond.[4][5] This high specificity and the stability of the resulting linkage make maleimide-containing compounds valuable tools in chemical biology and proteomics.

While there is specific interest in the application of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione , a monofunctional maleimide, its direct use as a cross-linker in proteomics is not yet extensively documented in scientific literature. However, the underlying chemistry of its maleimide group is the foundation for a well-established class of homobifunctional cross-linkers known as bismaleimides . These reagents possess two maleimide groups, enabling the covalent linkage of two cysteine residues.

This application note will therefore focus on the principles and protocols of using bismaleimide cross-linkers, with Bismaleimidoethane (BMOE) as a prime example, to illustrate the application of the 1H-pyrrole-2,5-dione moiety in structural proteomics. The principles and methods described herein are broadly applicable to other bismaleimide reagents and provide a foundational understanding for the potential future applications of novel maleimide compounds in proteomics.

Mechanism of Action: Cysteine-Specific Cross-Linking by Bismaleimides

Bismaleimide cross-linkers, such as BMOE, are homobifunctional reagents that specifically react with the sulfhydryl (thiol) groups of cysteine residues. The reaction proceeds under mild, near-neutral pH conditions (pH 6.5-7.5), where the cysteine thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring.[5][] This Michael addition reaction results in the formation of a stable, covalent thioether bond. At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines (e.g., lysine), but the reaction with thiols is approximately 1,000 times faster at pH 7.[5]

The general reaction is as follows:

Protein 1-SH + Bismaleimide + HS-Protein 2 → Protein 1-S-Bismaleimide-S-Protein 2

This specific and efficient reaction allows for the covalent capture of both intramolecular (within the same protein) and intermolecular (between different proteins) proximities between cysteine residues.

Bismaleimide Cross-Linkers: A Toolkit for Structural Analysis

A key advantage of using a series of bismaleimide cross-linkers is the variation in their spacer arm lengths. This allows researchers to probe different distance ranges within a protein or protein complex. By comparing the cross-linking efficiency of reagents with different spacer arms, it is possible to infer the approximate distances between the linked cysteine residues.[5]

Cross-Linker Full Chemical Name Spacer Arm Length (Å) Molecular Weight (Da)
BMOE Bismaleimidoethane8.0220.18
BMB 1,4-Bismaleimidobutane10.9248.23
BMH Bismaleimidohexane13.6276.29

This table summarizes the properties of commonly used bismaleimido- cross-linkers.[5]

Experimental Workflow for CX-MS using Bismaleimide Cross-Linkers

The overall workflow for a CX-MS experiment using a bismaleimide cross-linker involves several key stages, from sample preparation to data analysis.

CXMS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking Reaction cluster_ms_prep Sample Processing for MS cluster_analysis Data Acquisition & Analysis a Protein Sample (Purified Complex or Lysate) b Reduction of Disulfide Bonds (e.g., DTT, TCEP) a->b c Buffer Exchange (Removal of Reducing Agent) b->c d Addition of Bismaleimide Cross-linker (e.g., BMOE) c->d e Incubation d->e f Quenching of Reaction (e.g., DTT, Cysteine) e->f g Protein Denaturation & Alkylation f->g h Enzymatic Digestion (e.g., Trypsin) g->h i Enrichment of Cross-linked Peptides (Optional, e.g., SEC) h->i j LC-MS/MS Analysis i->j k Database Searching with Specialized Software j->k l Validation and Structural Modeling k->l

Figure 1: A generalized experimental workflow for Chemical Cross-linking Mass Spectrometry (CX-MS) using a cysteine-reactive bismaleimide cross-linker.

Detailed Protocols

Protocol 1: Cross-Linking of a Purified Protein Complex with BMOE

This protocol provides a general guideline for cross-linking a purified protein or protein complex in solution. Optimal conditions, such as protein and cross-linker concentrations, may need to be empirically determined.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-7.5)

  • Bismaleimidoethane (BMOE)

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching buffer (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting columns or dialysis equipment

Procedure:

  • Sample Preparation:

    • If the protein contains intramolecular disulfide bonds that are not part of the study, they may need to be reduced. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at 37°C.

    • Crucially , remove the reducing agent completely before adding the cross-linker. This can be achieved by buffer exchange using a desalting column or dialysis against the reaction buffer.

  • Cross-Linking Reaction:

    • Prepare a stock solution of BMOE in DMSO (e.g., 20 mM).

    • Adjust the protein concentration in the reaction buffer (e.g., 1-5 mg/mL).

    • Add the BMOE stock solution to the protein solution to achieve a final molar excess of BMOE over protein (e.g., 20- to 50-fold molar excess). The final DMSO concentration should ideally not exceed 10-15% to avoid protein denaturation.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C.

  • Quenching:

    • Stop the cross-linking reaction by adding a quenching buffer to a final concentration of 10-50 mM (e.g., DTT or L-cysteine).[5]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted maleimide groups.

  • Sample Analysis:

    • The cross-linked sample can be initially analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

    • For mass spectrometry analysis, proceed to Protocol 2.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Cross-linked and quenched protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Sequencing-grade trypsin

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked proteins by adding denaturation buffer.

    • Reduce any remaining disulfide bonds with DTT (e.g., 10 mM final concentration) for 1 hour at 37°C.

    • Alkylate free cysteine thiols with iodoacetamide (e.g., 55 mM final concentration) for 45 minutes at room temperature in the dark.

  • Enzymatic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

Data Analysis and Interpretation

The analysis of CX-MS data requires specialized software that can identify the spectra of cross-linked peptides. These programs search the MS/MS data against a protein sequence database to identify pairs of peptides that are covalently linked by the cross-linker. The output is a list of identified cross-links, which can then be mapped onto the known structures of the proteins or used to build new structural models.

Conclusion and Future Perspectives

The use of bismaleimide cross-linkers provides a powerful strategy for probing protein structure and interactions by specifically targeting cysteine residues. The high specificity and stable bond formation of the maleimide-thiol reaction make it a valuable tool in the proteomics toolbox. While the specific compound this compound is not yet established as a cross-linker, the principles outlined in this application note using bismaleimides as a model system provide a comprehensive guide to the potential of cysteine-reactive 1H-pyrrole-2,5-dione derivatives in structural proteomics. Future research may lead to the development of novel monofunctional and heterobifunctional maleimide-based probes with unique properties for advanced proteomics applications.

References

  • Thermo Fisher Scientific. Bismaleimide Crosslinkers (BMOE, BMB and BMH) Product Information Sheet.

  • Duquesne University. Using a Network of Single Site-Specific Cysteine Mutations Coupled with Crosslinking Mass Spectrometry (CX-MS) to Probe the Structure of the Glycine Receptor.

  • BOC Sciences. Maleimide Crosslinkers for Cysteine-Specific Antibody Labeling.

  • Liu, F., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100010.

  • Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 2(3), 133-142.

  • Dixit, T., et al. (2024). Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry. Arthritis Research & Therapy, 26(1), 1-15.

  • Gao, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 269-278.

  • Zhang, L., et al. (2025). Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions. Nature Communications, 16(1), 1-13.

  • Jones, M. W., et al. (2014). Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds. Chemical Communications, 50(54), 7111-7114.

  • Iacobucci, C., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions. Nature Protocols, 13(11), 2664-2689.

  • Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry.

  • O'Reilly, F. J., & Rappsilber, J. (2018). An integrated workflow for cross-linking/mass spectrometry. Molecular Systems Biology, 14(11), e8994.

  • Brewer, C. F., & Riehm, J. P. (1967). The reaction of N-ethylmaleimide with the sulfhydryl groups of L-cysteine and glutathione. Analytical Biochemistry, 18(2), 248-254.

  • Sriswasdi, S., et al. (2014). A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes. Proceedings of the National Academy of Sciences, 111(42), 15077-15082.

  • Vector Laboratories. (2025). Maleimide Crosslinker Selection Guide.

  • Bernardes, G. J., & Tedaldi, L. M. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(4), 956-963.

  • BroadPharm. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.

  • Leitner, A., et al. (2012). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Molecular & Cellular Proteomics, 11(6), M111.013312.

  • Klykov, O., et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical Chemistry, 90(18), 10839-10846.

  • Bruce, J. E. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols, 13(1), 120-137.

  • Tang, X., & Bruce, J. E. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Journal of Proteomics & Bioinformatics, 7(8), 244-249.

  • Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis.

  • Gherghiceanu, M., & Ionescu, I. V. (2010). Preparation and characterization of new structures of bismaleimides. Journal of Optoelectronics and Advanced Materials, 12(8), 1735-1740.

  • Navigating the XL-MS methodological maze. (2014). Journal of Mass Spectrometry, 49(1), 1-13.

Sources

Unveiling Protein Alliances: A Guide to 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione for Interrogating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione in the study of protein-protein interactions (PPIs). While not a direct cross-linking agent, this monofunctional maleimide reagent is a sophisticated tool for covalently labeling proteins at cysteine residues. Its unique phenoxyphenyl group offers a rigid, hydrophobic spacer that can be leveraged in advanced proteomic workflows to identify interacting partners, map binding interfaces, and probe the structural dynamics of protein complexes.

The Foundational Principle: Covalent Labeling with Thiol-Reactive Specificity

The utility of this compound is anchored in the well-defined and highly selective reaction of its maleimide group with the sulfhydryl (thiol) side chain of cysteine residues.[1][2][3] This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[2] This covalent and specific linkage makes the reagent an excellent choice for permanently tagging proteins of interest.

The choice of a maleimide reagent is a strategic one. The thiol group of cysteine is the most potent nucleophile in a protein, ensuring high reactivity and specificity, minimizing off-target modifications of other amino acid residues like lysine at neutral pH.[2][4]

AP-MS_Workflow Bait Purified 'Bait' Protein (with Cysteine) Labeling Covalent Labeling (Protocol 1) Bait->Labeling Reagent 1-(4-phenoxyphenyl)- 1H-pyrrole-2,5-dione Reagent->Labeling Labeled_Bait Labeled 'Bait' Protein Labeling->Labeled_Bait Incubation Incubation Labeled_Bait->Incubation Lysate Cell Lysate ('Prey' Proteins) Lysate->Incubation Complex Bait-Prey Complex Formation Incubation->Complex Purification Affinity Purification (e.g., anti-Bait Ab) Complex->Purification Elution Elution of Complexes Purification->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis Identification Identification of Interacting 'Prey' Proteins Analysis->Identification

Caption: Workflow for Labeled Bait Pull-Down.

Application 2: Mapping Interaction Interfaces via Differential Cysteine Labeling

A more advanced application involves using the reagent to probe changes in the surface accessibility of cysteine residues upon complex formation. Cysteines located at a PPI interface often become buried and inaccessible to labeling when the complex is formed. By comparing the labeling pattern of a protein in its unbound state versus its bound state, one can infer which cysteines are part of the interaction interface.

This "cysteine footprinting" approach provides valuable structural information. The workflow involves:

  • Separately treating the unbound protein and the protein-protein complex with this compound.

  • Mixing the samples, where one state was labeled with an isotopic variant if quantitative analysis is desired (though not possible with this specific reagent, a related strategy would apply).

  • Proteolytic digestion of the combined protein mixture.

  • Analysis by mass spectrometry to identify and quantify the labeled peptides. Peptides showing reduced labeling in the complexed state are inferred to be at the interaction interface.

Experimental Protocols

Protocol 1: Covalent Labeling of a Purified "Bait" Protein

This protocol details the steps for conjugating this compound to a purified, cysteine-containing protein.

A. Pre-Reaction Preparation (The "Why")

  • Buffer Selection: It is critical to use a thiol-free buffer to prevent reaction with the buffer components. Phosphate-buffered saline (PBS), HEPES, or Tris buffers at pH 7.0-7.5 are recommended. [5]Avoid buffers containing DTT or 2-mercaptoethanol. The chosen pH is a compromise: high enough to deprotonate a significant fraction of thiol groups (pKa ~8.5) to the more reactive thiolate anion, but not so high as to promote hydrolysis of the maleimide ring or reaction with amines. [4]* Protein Concentration: A protein concentration of 1-10 mg/mL is ideal to ensure an efficient reaction. [6]* (Optional) Disulfide Bond Reduction: If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is stable, odorless, and does not contain a free thiol that would compete with the protein for the maleimide reagent. [5]Use a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. [4][5] B. Step-by-Step Labeling Procedure

  • Prepare Protein Solution: Dissolve your purified bait protein in a degassed, thiol-free buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2) to a final concentration of 50-100 µM (e.g., ~7.5-15 mg/mL for an IgG). [4]If reduction is needed, add TCEP at this stage.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. [5]Vortex briefly to ensure it is fully dissolved.

  • Initiate Conjugation: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. [5]This excess drives the reaction to completion.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light. [4][5]The longer, colder incubation is often preferred for sensitive proteins.

  • Quench the Reaction (Optional but Recommended): To stop the labeling reaction and consume any unreacted maleimide, add a thiol-containing reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of ~10-50 mM. Incubate for 15-30 minutes.

  • Purify the Labeled Protein: Remove excess, unreacted reagent and the quenching agent by using a desalting column (e.g., Sephadex G-25) or through dialysis against your buffer of choice. [1]

    Parameter Recommended Range Rationale
    pH 7.0 - 7.5 Optimal for thiol reactivity while minimizing maleimide hydrolysis. [5]
    Temperature 4°C to 25°C (RT) 4°C for sensitive proteins (overnight); RT for faster kinetics (2 hours). [4][5]
    Maleimide:Protein Ratio 10:1 to 20:1 (molar) Ensures efficient labeling of available cysteine residues. [5]

    | Protein Concentration | 1 - 10 mg/mL | High concentration favors bimolecular reaction kinetics. [6]|

Table 1: Key Reaction Parameters for Protein Labeling.

Protocol 2: Affinity Purification using Labeled Bait
  • Lysate Preparation: Prepare a cell lysate using a lysis buffer compatible with your affinity purification method (e.g., RIPA or a non-denaturing buffer containing mild detergents). Ensure protease and phosphatase inhibitors are included.

  • Incubation: Add the purified, labeled bait protein to the clarified cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

  • Immunoprecipitation: Add affinity beads (e.g., Protein A/G beads pre-conjugated with an antibody against your bait protein) to the lysate. Incubate for another 1-2 hours or overnight at 4°C.

  • Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specific binders.

  • Elution: Elute the bait protein and its interacting partners from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of interacting partners, perform in-gel digestion of protein bands followed by LC-MS/MS analysis. [7]

Trustworthiness and Validation

To ensure the validity of your results, several controls are essential:

  • Negative Control Pulldown: Perform a parallel pulldown experiment using beads conjugated with a non-specific IgG antibody or with an unlabeled version of the bait protein to identify proteins that bind non-specifically to the beads or the antibody.

  • Mass Spectrometry Validation: Identified interacting proteins should be validated using an orthogonal method, such as co-immunoprecipitation followed by Western blotting with an antibody against the putative prey protein.

  • Labeling Efficiency: Confirm successful labeling of your bait protein by mass spectrometry. The mass of the labeled protein should increase by the molecular weight of the this compound minus any leaving groups (in this case, the full molecule is added), which is 265.26 Da. [8] By employing this compound with these robust experimental designs and controls, researchers can confidently identify and characterize novel protein-protein interactions, contributing valuable insights into cellular pathways and disease mechanisms.

References

  • McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Stephan, A., et al. (2024). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

  • Sinz, A. (2018). A cross-linking/mass Spectrometry Workflow Based on MS-cleavable Cross-Linkers and the MeroX Software for Studying Protein Structures and Protein-Protein Interactions. Nature Protocols. Available at: [Link]

  • Ornelas, A., et al. (2011). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. Journal of Materials Science: Materials in Medicine. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

  • ResearchGate. (2021). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Available at: [Link]

  • Ohio State University Chemistry Department. Chemical Crosslinking - Probing the interface of proteins. Available at: [Link]

  • Fenyo Lab. A Modular Cross-Linking Approach for Exploring Protein Interactions. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

This compound, a member of the N-substituted maleimide family, represents a class of compounds with significant therapeutic promise. The core structure, a pyrrole-2,5-dione (maleimide) ring, is a well-recognized pharmacophore known for its diverse biological activities. The incorporation of a phenoxyphenyl group at the N1 position introduces unique physicochemical properties that are anticipated to modulate its interaction with cellular targets.

The scientific literature suggests that derivatives of 1H-pyrrole-2,5-dione exhibit potent anti-inflammatory and cytotoxic activities.[1] The proposed mechanisms for these effects often involve the modulation of key signaling pathways implicated in cellular inflammation and proliferation. Notably, the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, has been identified as a primary target for many anti-inflammatory N-substituted maleimides.[2][3] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression, presents another plausible target for this class of compounds.[4][5] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making its inhibition a key therapeutic strategy.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The following sections detail robust, cell-based assays to elucidate its cytotoxic and anti-inflammatory potential, offering insights into its mechanism of action. The protocols are designed to be self-validating and are grounded in established scientific principles.

I. Assessment of Cytotoxicity: Determining the Therapeutic Window

A critical initial step in the evaluation of any novel compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window, i.e., concentration ranges where the compound elicits specific biological effects without causing general cellular toxicity. Here, we present a protocol for a widely used and reliable colorimetric assay to measure cell viability.

Core Principle: Metabolic Activity as an Indicator of Cell Viability

The Resazurin reduction assay is a sensitive and straightforward method to quantify the number of viable, metabolically active cells. The blue, non-fluorescent dye, resazurin, is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

Experimental Protocol: Cytotoxicity Assessment using Resazurin Assay

Materials:

  • This compound (MW: 265.27 g/mol )

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma) or normal cell lines (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be chosen based on the expected kinetics of the compound's action.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL working solution of resazurin in PBS.

    • After the incubation period, add 20 µL of the resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with medium and resazurin only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Parameter Recommendation Rationale
Cell Lines MCF-7, HepG2, HUVECInclusion of both cancerous and non-cancerous cell lines allows for the assessment of selective cytotoxicity.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.
Concentration Range 0.1 µM - 100 µMA broad range is recommended for initial screening to capture the full dose-response curve. Based on literature for similar compounds, activity can be expected in the low micromolar range.[7]
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent cytotoxic effects.

II. Investigating Anti-Inflammatory Activity: Probing the Inhibition of Prostaglandin E₂ Production

A key mechanism of anti-inflammatory action for many compounds is the inhibition of prostaglandin E₂ (PGE₂) synthesis. PGE₂ is a potent pro-inflammatory mediator produced via the cyclooxygenase (COX) pathway. The murine macrophage cell line, RAW 264.7, is an excellent model system for studying inflammation as it produces significant amounts of PGE₂ upon stimulation with lipopolysaccharide (LPS).

Core Principle: Quantifying the Suppression of an Inflammatory Mediator

This assay measures the ability of this compound to inhibit the production of PGE₂ in LPS-stimulated RAW 264.7 macrophages. The concentration of PGE₂ in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: PGE₂ Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • PGE₂ ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL in 1 mL of complete medium per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete medium. Based on literature for a similar pyrrole-2,5-dione derivative with potent PGE₂ inhibitory activity (IC₅₀ = 0.61 µM), a concentration range of 0.01 µM to 10 µM is recommended.[7]

    • Remove the medium from the cells and add 1 mL of the compound dilutions.

    • Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin).

    • Pre-incubate the cells with the compound for 2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection and PGE₂ Quantification:

    • After incubation, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,000 x g for 15 minutes to remove any cellular debris.

    • Quantify the PGE₂ concentration in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using the PGE₂ standards provided in the ELISA kit.

  • Determine the concentration of PGE₂ in each sample from the standard curve.

  • Calculate the percentage of PGE₂ inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for PGE₂ inhibition.

Parameter Recommendation Rationale
Cell Line RAW 264.7A well-established and robust model for studying LPS-induced inflammation and PGE₂ production.
LPS Concentration 100 ng/mLA standard concentration known to induce a strong inflammatory response and PGE₂ production in RAW 264.7 cells.[8]
Compound Concentration Range 0.01 µM - 10 µMThis range is based on the high potency observed for a structurally related compound and is designed to capture the IC₅₀ value.[7]
Pre-incubation Time 2 hoursAllows for sufficient time for the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.
Stimulation Time 24 hoursAn optimal time point for maximal PGE₂ production in response to LPS stimulation.[8]

III. Elucidating the Mechanism of Action: NF-κB Signaling and Apoptosis Induction

To gain deeper insights into the molecular mechanisms underlying the observed bioactivities of this compound, it is crucial to investigate its effects on key cellular signaling pathways.

A. NF-κB Reporter Assay: Monitoring the Master Regulator of Inflammation

The NF-κB signaling pathway is a central hub for inflammatory responses.[9] Its activation leads to the transcription of numerous pro-inflammatory genes. A luciferase reporter assay is a powerful tool to quantitatively measure the activity of the NF-κB pathway.

NF_kB_Pathway

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • This compound

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well white plate at a density of 2 x 10⁴ cells per well in 100 µL of medium. Incubate overnight.

  • Compound Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 50 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated controls.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity in TNF-α stimulated cells compared to unstimulated cells.

  • Determine the percentage inhibition of TNF-α-induced NF-κB activity by the compound at each concentration.

  • Calculate the IC₅₀ value for NF-κB inhibition.

B. Apoptosis Assay: Distinguishing Modes of Cell Death

If this compound exhibits significant cytotoxicity, it is important to determine whether the mode of cell death is apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose.

Apoptosis_Assay_Workflow

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116, Jurkat)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis:

  • Quantify the percentage of cells in each of the four quadrants:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

IV. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and effects on key signaling pathways, researchers can gain valuable insights into its therapeutic promise.

Further investigations could explore its selectivity for COX-1 versus COX-2 using in vitro enzyme inhibition assays, and delve deeper into the NF-κB pathway to identify the specific molecular target of inhibition (e.g., IKK phosphorylation, p65 nuclear translocation). The use of these cell-based assays will be instrumental in guiding the future development of this and related compounds as potential therapeutic agents for inflammatory diseases and cancer.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Application Note. [Link]

  • Chen, Y., et al. (2013). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 5(3), 873-877. [Link]

  • Kalgutkar, A. S., et al. (1996). Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. Journal of Medicinal Chemistry, 39(8), 1692-1703. [Link]

  • Ghavre, M., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3428-3433. [Link]

  • Al-Sanea, M. M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Pharmaceutical Investigation, 52(4), 481-499. [Link]

  • Pyun, J. C. (2012). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. The Journal of Experimental & Clinical Medicine, 4(4), 181-185. [Link]

  • Ren, W., et al. (2019). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Journal of Receptors and Signal Transduction, 39(5-6), 333-341. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Technical Manual. [Link]

  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 745-757. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Product Page. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • ResearchGate. (n.d.). Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). Figure. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Jayakumari, S., & Anbarasu, K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 1(3), 29. [Link]

  • Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. [Link]

  • Lee, J. I., & Burckart, G. J. (1998). Nuclear factor kappa B: a therapeutic target in inflammation and cancer. Journal of Clinical Pharmacy and Therapeutics, 23(2), 83-96. [Link]

  • Draganov, D., et al. (2015). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules, 20(11), 20084-20101. [Link]

  • Li, J., et al. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & Medicinal Chemistry Letters, 42, 128042. [Link]

  • Carta, A. R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(18), 4239. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(1), 549-565. [Link]

Sources

Application Notes and Protocols for 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Targeted Therapies

Antibody-drug conjugates (ADCs) represent a paradigm of precision medicine, designed to selectively deliver potent cytotoxic agents to cancer cells while sparing healthy tissues[1][2]. An ADC is a tripartite molecule comprising a monoclonal antibody for target recognition, a highly potent cytotoxic payload, and a chemical linker that covalently connects the two[3][4]. The linker is a pivotal component, profoundly influencing the ADC's stability, efficacy, and safety profile[5]. An ideal linker must be stable in systemic circulation to prevent premature payload release, yet facilitate efficient drug liberation upon internalization into the target cell[1][6].

Maleimide-based linkers are widely employed in ADC development due to their high reactivity and specificity towards thiol groups present in cysteine residues of antibodies[7][8]. The conjugation occurs via a Michael addition reaction, forming a stable thioether bond[9]. However, traditional N-alkyl maleimides can form conjugates with variable stability, susceptible to a retro-Michael reaction that leads to premature drug release and potential off-target toxicity[6][10][11].

This guide focuses on 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione , a member of the N-aryl maleimide class of linkers. N-aryl maleimides have emerged as a superior alternative to their N-alkyl counterparts, offering enhanced stability for the resulting antibody-drug conjugate[6][10][11].

The N-Aryl Advantage: Enhanced Stability Through Thiosuccinimide Hydrolysis

The key to the enhanced stability of ADCs conjugated with N-aryl maleimides lies in the electronic properties of the aryl substituent. The N-aryl group, such as the 4-phenoxyphenyl group in our topic compound, influences the rate of hydrolysis of the thiosuccinimide ring that is formed upon conjugation to a thiol[6][10][11].

This hydrolysis is a crucial post-conjugation event that "locks" the payload onto the antibody, rendering the linkage resistant to the reversible retro-Michael reaction[6][12]. The aryl group, through resonance effects, increases the electrophilicity of the carbonyl carbons in the thiosuccinimide ring, making them more susceptible to nucleophilic attack by water[10]. This leads to a faster and more efficient ring-opening, forming a stable succinamic acid thioether[12].

Studies have shown that cysteine-linked ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in serum over time compared to those made with N-alkyl maleimides[6][11]. This enhanced stability translates to a longer circulation half-life of the intact ADC, a wider therapeutic window, and potentially reduced off-target toxicities[1].

Visualizing the Mechanism of N-Aryl Maleimide Conjugation and Stabilization

N-Aryl Maleimide Conjugation and Stabilization cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Stabilization Antibody-SH Antibody with reduced cysteine thiol (-SH) Thiosuccinimide_Intermediate Thiosuccinimide Conjugate (Susceptible to retro-Michael) Antibody-SH->Thiosuccinimide_Intermediate Fast conjugation N-Aryl_Maleimide 1-(4-Phenoxyphenyl)- 1H-pyrrole-2,5-dione N-Aryl_Maleimide->Thiosuccinimide_Intermediate Thiosuccinimide_Intermediate->Antibody-SH Retro-Michael Reaction (Premature drug release) (Inhibited by hydrolysis) Stable_Adduct Stable Succinamic Acid Thioether Adduct (Resistant to retro-Michael) Thiosuccinimide_Intermediate->Stable_Adduct Accelerated hydrolysis Water H₂O Water->Stable_Adduct

Caption: Mechanism of N-Aryl Maleimide Conjugation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-drug conjugates. Optimization of specific parameters such as molar ratios, incubation times, and purification methods may be required for different antibodies and payloads.

Protocol 1: Antibody Reduction and Preparation

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the Reaction Buffer.

  • TCEP Preparation: Freshly prepare a 10 mM TCEP solution in the Reaction Buffer.

  • Disulfide Bond Reduction: Add a 5-10 fold molar excess of the TCEP solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Purification: Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with Reaction Buffer. Collect the protein-containing fractions.

  • Concentration Determination: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol details the conjugation of a pre-synthesized drug-linker construct, where the payload is attached to this compound, to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound-payload construct (dissolved in a compatible organic solvent like DMSO or DMF)

  • Reaction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.0

  • Quenching Solution: 100 mM N-acetylcysteine or L-cysteine in Reaction Buffer

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Conjugation Reaction: To the reduced antibody solution, add a 5-10 fold molar excess of the this compound-payload solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.

  • Quenching: Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Stabilization via Hydrolysis: Allow the conjugate to stand at room temperature for an additional 2-4 hours, or overnight at 4°C, to promote the hydrolysis of the thiosuccinimide ring.

  • Purification: Purify the resulting ADC using SEC or HIC to remove unreacted drug-linker, quenching reagent, and any aggregates.

Visualizing the ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction (with TCEP) Antibody->Reduction Purification1 Desalting Column (remove TCEP) Reduction->Purification1 Reduced_Antibody Reduced Antibody with free -SH groups Purification1->Reduced_Antibody Conjugation Michael Addition (Thiol-Maleimide Reaction) Reduced_Antibody->Conjugation Maleimide 1-(4-Phenoxyphenyl)- 1H-pyrrole-2,5-dione Drug_Linker Drug-Linker Construct Maleimide->Drug_Linker Payload Cytotoxic Payload Payload->Drug_Linker Drug_Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Hydrolysis Thiosuccinimide Hydrolysis (Stabilization) Quenching->Hydrolysis Purification2 Chromatography (SEC or HIC) Hydrolysis->Purification2 Final_ADC Purified & Stable ADC Purification2->Final_ADC

Caption: General workflow for ADC synthesis.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC product is crucial to ensure its quality, homogeneity, and desired properties.

Parameter Analytical Technique(s) Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and quantify the presence of aggregates.
Conjugation Site Peptide mapping with LC-MS/MSTo identify the specific cysteine residues that have been conjugated.
In Vitro Cytotoxicity Cell-based assaysTo evaluate the potency and target-specific killing activity of the ADC on cancer cell lines.
In Vitro Stability Incubation in serum followed by HIC or RP-HPLC analysisTo assess the stability of the drug-linker conjugate in a biologically relevant matrix over time.

Conclusion and Future Perspectives

This compound, as an N-aryl maleimide, offers a compelling solution to the stability challenges associated with traditional maleimide linkers in targeted drug delivery. The phenoxyphenyl group is expected to contribute to the electronic effects that accelerate the stabilizing hydrolysis of the thiosuccinimide linkage, thereby preventing premature drug release. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and drug development professionals to explore the potential of this promising linker in the creation of next-generation antibody-drug conjugates with improved therapeutic indices. Further studies investigating the specific impact of the phenoxyphenyl moiety on the physicochemical properties of the ADC, such as hydrophobicity and aggregation propensity, will be valuable in fully optimizing its application.

References

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. [Link]

  • Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. [Link]

  • ResearchGate. (2025). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. ResearchGate. [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. BioActs. [Link]

  • Morais, M., et al. (2019). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 10(19), 5038-5043. [Link]

  • MDPI. (2025). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Taylor & Francis Online. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. [Link]

  • MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Swift-Ramirez, W. R. (2019). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. eScholarship, University of California. [Link]

  • Spangler, J. B. (2019). Cleavable linkers in antibody-drug conjugates. Current Opinion in Biotechnology, 60, 140-146. [Link]

  • Adooq Bioscience. (n.d.). ADC Linker. Adooq Bioscience. [Link]

  • Santi, D. V., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(2), 145-152. [Link]

  • Spring, D. R., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Science, 13(20), 5938-5943. [Link]

  • UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]

  • ResearchGate. (2023). Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. ResearchGate. [Link]

  • Sharma, S. K., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Controlled Release, 349, 10-33. [Link]

  • Medicines Patent Pool. (n.d.). Enhanced Antibody Drug Conjugates (ADC). LAPaL. [Link]

  • Google Patents. (2018). WO2018218004A1 - Linkers for antibody drug conjugates.
  • Google Patents. (2016). US9492566B2 - Antibody-drug conjugates and uses thereof.
  • Google Patents. (2020). WO2020236825A2 - Mcl-1 inhibitor antibody-drug conjugates and methods of use.
  • Anderson, M. O., et al. (2017). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (128), 56233. [Link]

  • Google Patents. (1997). US5658940A - Succinimide and maleimide cytokine inhibitors.
  • Google Patents. (2008). US20080154210A1 - Mixture for Transdermal Delivery of Low and High Molecular Weight Compounds.
  • ResearchGate. (2025). Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. [Link]

  • Google Patents. (1948). US2444536A - Synthesis of nu-aryl-maleimides.
  • Google Patents. (2024). US12059409B1 - Pharmaceutical composition for modified release.
  • Bernardes, G. J. L., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(67), 15867-15872. [Link]

  • Google Patents. (2023). US20230365594A1 - Thienopyrrole compounds.
  • Morais, M., et al. (2018). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. In Antibody-Drug Conjugates (pp. 147-160). Humana Press, New York, NY. [Link]

  • Bakal, A. S., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5705. [Link]

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Synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Analogs and Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione and its analogs. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, scientifically validated protocols, and a thorough exploration of the underlying chemical principles.

Introduction: The Significance of this compound Scaffolds

The this compound core structure, a prominent member of the N-arylmaleimide family, has garnered significant attention in medicinal chemistry and materials science. These compounds serve as versatile scaffolds for the development of novel therapeutic agents, owing to their diverse pharmacological activities. Research has indicated their potential as cholesterol absorption inhibitors, anti-inflammatory agents, and antitumor compounds.[1][2][3] The maleimide moiety is a key pharmacophore, and its unique chemical reactivity allows for further functionalization, making it an attractive starting point for the synthesis of a wide array of derivatives.[4]

This guide will provide a detailed exploration of the synthetic pathways to access these valuable compounds, with a focus on providing robust and reproducible experimental protocols.

Core Synthetic Strategy: A Two-Step Approach to N-Arylmaleimides

The most prevalent and reliable method for the synthesis of this compound and its analogs is a two-step process. This strategy involves the initial formation of an N-substituted maleamic acid, followed by a cyclodehydration reaction to yield the desired maleimide.

Synthetic Pathway MaleicAnhydride Maleic Anhydride MaleamicAcid N-(4-Phenoxyphenyl)maleamic Acid Intermediate MaleicAnhydride->MaleamicAcid Step 1: Amine Acylation SubstitutedAniline Substituted 4-Phenoxyaniline SubstitutedAniline->MaleamicAcid Maleimide This compound MaleamicAcid->Maleimide Step 2: Cyclodehydration

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of N-(4-Phenoxyphenyl)maleamic Acid

The initial step involves the nucleophilic attack of the primary amine of 4-phenoxyaniline on one of the carbonyl carbons of maleic anhydride. This reaction leads to the opening of the anhydride ring and the formation of the corresponding N-(4-phenoxyphenyl)maleamic acid. This reaction is typically carried out at room temperature in a suitable solvent.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.[5][6] The choice of solvent can influence the reaction rate and the ease of product isolation.

  • Temperature: The reaction is exothermic and proceeds readily at room temperature. Cooling may be necessary during the addition of the amine to control the reaction rate and prevent side reactions.

  • Stoichiometry: Equimolar amounts of the amine and maleic anhydride are typically used to ensure complete conversion of the starting materials.

Step 2: Cyclodehydration to this compound

The second and often more challenging step is the intramolecular cyclization of the maleamic acid intermediate to form the stable five-membered maleimide ring. This is a dehydration reaction that requires a dehydrating agent and often heat.

Causality Behind Experimental Choices:

  • Dehydrating Agent and Catalyst: A mixture of acetic anhydride and a catalytic amount of sodium acetate is the most common and effective reagent for this transformation.[7] Acetic anhydride acts as the dehydrating agent, while sodium acetate serves as a basic catalyst to facilitate the ring closure. Other catalysts like phosphorus pentoxide (P₂O₅) in sulfuric acid have also been reported.[8][9]

  • Temperature: The cyclodehydration reaction typically requires heating to proceed at a reasonable rate. Temperatures around 100°C are common when using acetic anhydride and sodium acetate.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the disappearance of the starting maleamic acid and the formation of the maleimide product.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound.

Protocol 1: Synthesis of N-(4-Phenoxyphenyl)maleamic Acid

Materials:

  • Maleic anhydride (1.0 eq)

  • 4-Phenoxyaniline (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Dissolve 4-phenoxyaniline in a minimal amount of the same solvent and add it to a dropping funnel.

  • Add the 4-phenoxyaniline solution dropwise to the stirred maleic anhydride solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • The N-(4-phenoxyphenyl)maleamic acid will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure maleamic acid intermediate.

Protocol 2: Synthesis of this compound

Materials:

  • N-(4-Phenoxyphenyl)maleamic acid (from Protocol 1)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker with ice-water

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend the N-(4-phenoxyphenyl)maleamic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate to the suspension.

  • Heat the reaction mixture to 100°C with stirring for 45-60 minutes.[7] The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of ice and water. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[10]

Synthesis of Analogs and Derivatives

The described synthetic route is highly versatile and can be readily adapted to synthesize a wide range of analogs by simply varying the starting aniline derivative.

Table 1: Examples of Substituted 4-Phenoxyanilines for Analog Synthesis

Substituent on Phenoxy RingStarting AminePotential Pharmacological Application
4-Fluoro4-(4-Fluorophenoxy)anilineModulation of electronic properties
4-Chloro4-(4-Chlorophenoxy)anilineEnhanced lipophilicity
4-Methyl4-(p-Tolyloxy)anilineSteric and electronic modifications
4-Methoxy4-(4-Methoxyphenoxy)anilineHydrogen bond accepting capabilities
3,4-Dichloro4-(3,4-Dichlorophenoxy)anilineIncreased metabolic stability

The reaction conditions for the synthesis of these analogs are generally similar to those described for the parent compound. However, minor adjustments to reaction times and purification methods may be necessary depending on the specific substituents.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons of the phenoxy and phenyl rings, and a characteristic singlet for the two equivalent olefinic protons of the maleimide ring.
¹³C NMR Signals for the carbonyl carbons of the maleimide ring, and aromatic carbons.
FT-IR (cm⁻¹) Characteristic C=O stretching vibrations for the imide group, C=C stretching of the maleimide ring, and C-O-C stretching of the ether linkage.
Mass Spec Molecular ion peak corresponding to the calculated molecular weight of the compound.

Reaction Mechanism Visualization

The following diagrams illustrate the key mechanistic steps in the synthesis.

Amine Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening Maleic_Anhydride Maleic Anhydride Intermediate_1 Tetrahedral Intermediate Maleic_Anhydride->Intermediate_1 Nucleophilic attack by amine Phenoxyaniline 4-Phenoxyaniline Phenoxyaniline->Intermediate_1 Intermediate_1_2 Tetrahedral Intermediate Maleamic_Acid N-(4-Phenoxyphenyl)maleamic Acid Intermediate_1_2->Maleamic_Acid Ring opening and proton transfer

Caption: Mechanism of N-(4-phenoxyphenyl)maleamic acid formation.

Cyclodehydration Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Elimination Maleamic_Acid Maleamic Acid Mixed_Anhydride Mixed Anhydride Intermediate Maleamic_Acid->Mixed_Anhydride Reaction with acetic anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Mixed_Anhydride_2 Mixed Anhydride Intermediate Cyclic_Intermediate Tetrahedral Intermediate Mixed_Anhydride_2->Cyclic_Intermediate Intramolecular cyclization Cyclic_Intermediate_2 Tetrahedral Intermediate Maleimide Maleimide Product Cyclic_Intermediate_2->Maleimide Elimination of acetic acid

Caption: Mechanism of maleimide formation via cyclodehydration.[11]

Conclusion and Future Directions

The synthetic protocols detailed in this guide provide a robust foundation for the preparation of this compound and its analogs. The versatility of the N-arylmaleimide scaffold, coupled with the potential for diverse functionalization, makes these compounds highly valuable for drug discovery and materials science applications. Future research in this area could focus on the development of more sustainable and efficient catalytic systems for the cyclodehydration step, as well as the exploration of novel biological targets for this promising class of molecules.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Elsevier. [Link]

  • KR20180037796A - Purification method of n-substituted maleimide - Google Patents. (n.d.).
  • Mohammed, A. A., & Mustapha, S. N. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 15(10), 7498–7509. [Link]

  • Oniciu, D. C., & Gaina, C. (2010). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 55(11), 849-855.
  • Patsi, K., et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au, 1(1), 18-24.
  • Sharma, P., & Kumar, A. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(4), 1836-1841.
  • de Oliveira, C. S. A., et al. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Arabian Journal of Chemistry, 10, S2538-S2545.
  • Barik, S., et al. (2023).
  • Synthesis on N-Alkylated Maleimides - ResearchGate. (n.d.). Retrieved from [Link]

  • Nawrot-Modranka, J., et al. (2022).
  • Mohammed, A. A., & Mustapha, S. N. (2010). Synthesis of new azo compounds based on N-(4-hydroxypheneyl)maleimide and N-(4-methylpheneyl)maleimide. Molecules (Basel, Switzerland), 15(10), 7498–7509.
  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • This compound. (n.d.). Alfa Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435–1447.
  • Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 12(1).
  • Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science and Engineering Technology, 11(1), 863-870.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Maleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiol-maleimide chemistry. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs) - First Principles

This section covers the fundamental concepts of maleimide chemistry that are critical for successful conjugation.

Q1: What is the optimal pH for maleimide conjugation and why is it so critical?

The optimal pH for maleimide conjugation reactions is between 6.5 and 7.5.[1][2][3][4] This range is a critical balancing act. At a neutral pH of 7.0, the reaction rate of maleimides with thiol groups (from cysteine residues) is approximately 1,000 times faster than with amine groups (from lysine residues), ensuring high selectivity.[1][2][4]

  • Above pH 7.5: The reactivity of primary amines towards the maleimide's double bond increases, leading to undesirable off-target conjugation and a heterogeneous product mixture.[1][2] Additionally, the rate of maleimide hydrolysis to an unreactive maleamic acid significantly increases with rising pH.[2][5][6]

  • Below pH 6.5: The concentration of the highly reactive thiolate anion (S⁻), the nucleophile in this reaction, decreases as the thiol group (-SH) becomes predominantly protonated.[7] This significantly slows down the desired conjugation reaction.[1]

Q2: My maleimide reagent is dissolved in DMSO. How should I store it and for how long?

Stock solutions of maleimide reagents prepared in anhydrous (dry) organic solvents like DMSO or DMF can typically be stored at -20°C for up to one month, protected from light.[1][8] It is crucial to use anhydrous solvents to prevent hydrolysis of the maleimide group.[2][8] When retrieving the solution from cold storage, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solvent, which can lead to hydrolysis.[1] Aqueous solutions of maleimides are not recommended for storage and should be prepared immediately before use.[2][9]

Q3: Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, it is essential to reduce disulfide bonds prior to maleimide conjugation.[10] Maleimides react specifically with free thiol (-SH) groups.[1][10] Cysteine residues that are part of a disulfide bond (-S-S-) are unreactive towards maleimides. Therefore, these bonds must be cleaved to expose the free thiols for conjugation.[10]

II. Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific issues encountered during maleimide conjugation experiments.

Problem 1: Low or No Conjugation Yield

This is one of the most frequent issues. A low yield of the desired conjugate can stem from several factors related to the reactants' integrity and the reaction conditions.

Initial Diagnosis Questions:
  • Was the maleimide reagent freshly prepared or properly stored?

  • Was the presence of free thiols on the target molecule confirmed?

  • What was the composition of the reaction buffer?

  • Was the pH of the reaction mixture within the optimal range?

Potential Causes and Step-by-Step Solutions
Potential Cause Explanation Solution
Maleimide Reagent Hydrolysis The maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid. This is accelerated by moisture and pH > 7.5.[2][9]1. Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before each experiment.[1][2] 2. Verify reaction pH is strictly between 6.5 and 7.5.[1][8]
Oxidation of Thiol Groups Free thiols can readily oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions, rendering them unreactive.[10]1. Degas all buffers by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) before use.[1][10] 2. Include a chelating agent like 1-5 mM EDTA in the reaction buffer to sequester metal ions that can catalyze oxidation.[11] 3. Perform a fresh reduction step right before conjugation.
Insufficient Reduction of Disulfides If the target protein has internal disulfide bonds, incomplete reduction will result in fewer available free thiols for conjugation.1. Use a sufficient molar excess of a reducing agent. For TCEP (tris(2-carboxyethyl)phosphine), a 10-100 fold molar excess is common.[9][12] 2. Incubate for an adequate time (e.g., 20-60 minutes at room temperature) to ensure complete reduction.[1]
Competing Thiols in Buffer If reducing agents like DTT or β-mercaptoethanol are used, they must be completely removed. Their free thiols will compete with the target molecule for the maleimide reagent.1. Use a thiol-free reducing agent like TCEP, which does not need to be removed before adding the maleimide.[8][12] 2. If DTT or other thiol-containing reagents are used, remove them completely using a desalting column or dialysis before initiating the conjugation.[1]
Suboptimal Reactant Ratio An insufficient molar excess of the maleimide reagent may lead to an incomplete reaction, especially if some of the reagent degrades during the reaction.1. Optimize the molar ratio of maleimide to protein/peptide. Ratios of 10:1 to 20:1 are often used as a starting point.[12] 2. For nanoparticle conjugations, optimal ratios can be lower (e.g., 2:1 to 5:1 maleimide to ligand).[13][14]
Problem 2: Poor Reproducibility or Inconsistent Results

Inconsistent outcomes between experiments often point to subtle variations in reagent handling, storage, or reaction setup.

Initial Diagnosis Questions:
  • How are the maleimide and protein stock solutions stored between experiments?

  • Is the pH of the buffer verified for each experiment?

  • Is the quantification of the free thiols on the target molecule performed consistently?

Potential Causes and Step-by-Step Solutions
Potential Cause Explanation Solution
Inconsistent Maleimide Activity Improper storage of maleimide stock solutions (e.g., repeated freeze-thaw cycles, moisture contamination) leads to gradual hydrolysis and loss of reactivity over time.[1][2]1. Aliquot maleimide stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1] 2. Always warm vials to room temperature before opening to prevent moisture condensation.[1]
Variable Number of Free Thiols The efficiency of the disulfide reduction step or the rate of re-oxidation can vary between experiments, leading to a different number of available thiols each time.1. Standardize the reduction protocol (reagent concentration, incubation time, temperature).[1] 2. Quantify free thiols using a method like Ellman's Test (DTNB assay) after the reduction step and before adding the maleimide reagent to confirm the starting material is consistent.[15]
Steric Hindrance If the cysteine residue is in a sterically crowded region of the protein, conjugation efficiency can be low and variable. Dense surface coating can also hinder access.[11]1. Increase the molar excess of the maleimide reagent to drive the reaction. 2. Increase the reaction time (e.g., overnight at 4°C).[8][12] 3. If designing a protein construct, consider engineering the cysteine into a more accessible location.
Problem 3: Instability of the Final Conjugate

The thioether bond formed by the maleimide-thiol reaction can, under certain conditions, be reversible, leading to loss of the conjugated payload over time.

Initial Diagnosis Questions:
  • What are the storage conditions of the final conjugate (pH, temperature, presence of other thiols)?

  • Is the conjugation to an N-terminal cysteine?

Potential Causes and Step-by-Step Solutions
Potential Cause Explanation Solution
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide linkage is susceptible to a slow reversal, especially in the presence of high concentrations of other thiols (like glutathione in vivo), which can displace the original thiol.[16][17][18]1. Induce post-conjugation hydrolysis. After conjugation, raise the pH to 8.5-9.0 for a short period. This opens the succinimide ring to form a stable succinamic acid thioether, which is not susceptible to reversal.[9] 2. Use next-generation maleimides (e.g., N-aryl maleimides) that are designed to form more stable adducts.[9]
Thiazine Rearrangement When conjugating to an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a rearrangement that forms a six-membered thiazine ring.[19]1. This is often a desired outcome , as the thiazine structure is generally more stable than the initial thioether linkage.[9] 2. To prevent it, one can acetylate the N-terminal amine before conjugation or avoid using N-terminal cysteines if the succinimidyl thioether linkage is specifically desired.[19]

III. Key Experimental Workflows & Diagrams

Visualizing the chemical processes and experimental steps can significantly aid in understanding and troubleshooting.

Reaction Mechanism: Thiol-Maleimide Conjugation vs. Hydrolysis

The success of the reaction hinges on favoring the desired thiol addition (Pathway A) over the undesirable hydrolysis (Pathway B).

G cluster_0 Maleimide Reaction Pathways Maleimide Maleimide Reagent Conjugate Stable Thioether Conjugate (Desired Product) Maleimide->Conjugate Hydrolyzed Inactive Maleamic Acid (Side Product) Maleimide->Hydrolyzed Thiol Protein-SH (Thiolate Anion) Thiol->Maleimide Pathway A (pH 6.5-7.5) Michael Addition H2O H₂O / OH⁻ H2O->Maleimide Pathway B (Increases with pH) Hydrolysis G A 1. Prepare Protein Solution (1-10 mg/mL in Thiol-Free Buffer) B 2. Disulfide Bond Reduction (Add 10-100x TCEP, Incubate 30 min) A->B C (Optional but Recommended) Quantify Free Thiols (Ellman's Test) B->C E 4. Conjugation Reaction (Add 10-20x Maleimide, Mix, Incubate) C->E D 3. Prepare Maleimide Reagent (Freshly dissolve in anhydrous DMSO) D->E F 5. Quench Reaction (Optional) (Add free cysteine or N-acetyl cysteine) E->F G 6. Purification (Remove excess reagent via Desalting/SEC) F->G H 7. Characterization (Confirm conjugation, e.g., MS, SDS-PAGE) G->H

Caption: Standard workflow for maleimide conjugation.

IV. Protocol: Quantification of Free Thiols with Ellman's Reagent

Confirming the concentration of reactive thiols post-reduction is a critical step for reproducibility.

Materials:

  • Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer

  • Cysteine Standard: A known concentration of L-cysteine for standard curve generation

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Create a series of known concentrations of L-cysteine in the Reaction Buffer.

    • To 50 µL of each standard, add 2.5 mL of Reaction Buffer.

    • Add 100 µL of DTNB Stock Solution.

    • Mix and incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. molar concentration of cysteine.

  • Measure Thiol Content of Protein Sample:

    • Take an aliquot of your reduced protein sample.

    • Add it to the Reaction Buffer in the same proportions as the standards.

    • Add 100 µL of DTNB Stock Solution.

    • Mix, incubate for 5-10 minutes, and measure the absorbance at 412 nm.

  • Calculate Concentration:

    • Use the standard curve to determine the molar concentration of thiols in your sample.

    • The concentration of the yellow-colored product, TNB²⁻, is proportional to the concentration of free thiols. [15]

References

  • Moran, G. R., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Methods in Molecular Biology. [Link]

  • Frayne, S. H., & Northrop, B. H. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry. [Link]

  • d'Arcier, Y. F., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. International Journal of Pharmaceutics. [Link]

  • Fu, L., et al. (2019). Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. Antioxidants & Redox Signaling. [Link]

  • Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]

  • Canadian Science Publishing. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]

  • Giles, G. I., & Giles, N. M. (2012). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Northrop, B., Frayne, S. H., & Choudhary, U. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]

  • Frayne, S. H., & Northrop, B. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2021). A protocol for conjugation between Maleimide-Beads and Oligo-thiol?. ResearchGate. [Link]

  • ResearchGate. (2015). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH values. ResearchGate. [Link]

  • StudySmarter. (2023). Thiol Reactions: Maleimide, DTNB Mechanics. StudySmarter. [Link]

  • Semantic Scholar. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Semantic Scholar. [Link]

  • d'Arcier, Y. F., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UCC. [Link]

  • Hein, C. D., et al. (2015). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. ACS Macro Letters. [Link]

  • ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. ResearchGate. [Link]

  • Lahnsteiner, M., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]

  • Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]

  • ResearchGate. (2025). Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. [Link]

  • Jones, M. W., et al. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Journal of the American Chemical Society. [Link]

  • Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]

  • UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. [Link]

  • Bio-Techne. Antibody Conjugation Troubleshooting. Bio-Techne. [Link]

  • Bixbite. (2026). Troubleshooting Low Yields in Recombinant Antibody Expression Systems. Bixbite. [Link]

  • UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. [Link]

  • ResearchGate. (2025). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. ResearchGate. [Link]

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Technical Support Center: Optimizing Labeling with 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments. The core of this reagent's functionality lies in the maleimide group's reaction with free sulfhydryls (thiols), a cornerstone of bioconjugation. Understanding and controlling the parameters of this reaction is critical for success.

Troubleshooting Guide: Enhancing Labeling Efficiency

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My labeling yield is consistently low or non-existent. What are the primary causes and how can I fix this?

Low conjugation yield is a common problem that can almost always be traced back to one of three areas: the maleimide reagent itself, the thiol-containing molecule, or the reaction conditions.

Possible Cause 1: Inactive Maleimide Reagent

The maleimide group is highly susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which opens the pyrrole-2,5-dione ring to form a non-reactive maleamic acid derivative.[1][2][3]

  • Solution:

    • Fresh Reagent Preparation: Always prepare stock solutions of this compound immediately before use.[4][5][6]

    • Anhydrous Solvent: Dissolve the maleimide in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4][6] Ensure the solvent is anhydrous, as even trace amounts of water can initiate hydrolysis.

    • Storage: Store the solid reagent in a desiccator at the recommended temperature. For stock solutions in organic solvents, store at -20°C for no more than one month, protected from light.[2][3][4]

Possible Cause 2: Unavailable or Oxidized Thiols

The target molecule's sulfhydryl groups (-SH) may not be available to react. Cysteine residues in proteins can form disulfide bonds (-S-S-) with each other, which are unreactive toward maleimides.[5][7][8]

  • Solution:

    • Reduction Step: Pre-treat your protein or peptide with a reducing agent to cleave disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is efficient and does not contain a thiol group itself, thus not competing with the labeling reaction.[4][5][7] A 10-100-fold molar excess of TCEP for 20-30 minutes at room temperature is typically sufficient.[4][5][6]

    • Avoid Thiol-Based Reductants: Do not use dithiothreitol (DTT) or β-mercaptoethanol (BME) without a subsequent purification step, as their free thiols will react with the maleimide reagent, quenching it before it can label your target.[4][9]

    • Degas Buffers: Remove dissolved oxygen from all buffers by vacuum degassing or bubbling with an inert gas like nitrogen or argon.[4][7][8] This minimizes the re-oxidation of free thiols back to disulfide bonds.

Possible Cause 3: Suboptimal Reaction Buffer Conditions

The pH of the reaction is the most critical parameter for successful maleimide-thiol conjugation.[3][10]

  • Solution:

    • Optimal pH Range: Maintain the reaction pH between 6.5 and 7.5.[2][3][4][5] This range provides the best balance between a reactive thiol (thiolate anion form) and a stable maleimide group.[3][5]

    • Consequences of pH Deviation:

      • Below pH 6.5: The thiol group is mostly protonated (-SH), making it a poor nucleophile and significantly slowing the reaction rate.[5]

      • Above pH 7.5: The maleimide becomes highly susceptible to hydrolysis.[2][3] Furthermore, it can lose selectivity and begin to react with primary amines, such as the side chains of lysine residues.[2][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][11]

    • Recommended Buffers: Use non-nucleophilic buffers such as PBS, HEPES, or Tris within the optimal pH range.[4][7]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Labeling Yield check_maleimide Check Maleimide Reagent start->check_maleimide check_thiol Check Thiol Availability start->check_thiol check_conditions Check Reaction Conditions start->check_conditions solution_maleimide1 Prepare Fresh Stock in Anhydrous DMSO/DMF check_maleimide->solution_maleimide1 solution_maleimide2 Store Properly check_maleimide->solution_maleimide2 solution_thiol1 Add TCEP to Reduce Disulfide Bonds check_thiol->solution_thiol1 solution_thiol2 Degas Buffers to Prevent Re-oxidation check_thiol->solution_thiol2 solution_conditions1 Adjust pH to 6.5-7.5 check_conditions->solution_conditions1 solution_conditions2 Use Non-Nucleophilic Buffer check_conditions->solution_conditions2 success Optimized Labeling solution_maleimide1->success solution_maleimide2->success solution_thiol1->success solution_thiol2->success solution_conditions1->success solution_conditions2->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Q2: My labeled protein has precipitated out of solution. Why did this happen and what can I do?

Precipitation is often caused by changes in the protein's properties due to over-labeling or the hydrophobic nature of the this compound reagent.

  • Cause 1: Over-labeling: Attaching too many hydrophobic phenoxyphenyl groups can alter the protein's net charge and isoelectric point (pI), leading to aggregation and precipitation.[12]

    • Solution: Reduce the molar excess of the maleimide reagent used in the reaction. A common starting point is a 10:1 to 20:1 molar ratio of maleimide to protein.[4] Titrate this ratio downwards to find the optimal balance between labeling efficiency and protein solubility.

  • Cause 2: Reagent Solubility: The this compound may have poor aqueous solubility.

    • Solution: While the stock solution is in DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturing the protein. If precipitation occurs upon adding the maleimide stock, try adding it more slowly while gently vortexing the protein solution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of the labeling reaction?

The reaction is a Michael addition. The nucleophilic thiol group (specifically the thiolate anion, -S⁻) attacks one of the carbon atoms in the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether bond.[1][11][13]

ReactionMechanism reactant1 Protein-SH product Protein-S-Maleimide Conjugate reactant1->product pH 6.5-7.5 plus1 + reactant2 reactant2 reactant2->product

Caption: Thiol-Maleimide Michael addition reaction mechanism.

Q2: How do I stop the reaction and remove excess maleimide reagent?

Once the desired incubation time is complete, it is crucial to "quench" any unreacted maleimide to prevent it from reacting with other molecules in downstream applications.[14]

  • Quenching: Add a small molecule containing a free thiol. Common quenching agents include L-cysteine, 2-Mercaptoethanol (BME), or Dithiothreitol (DTT) at a final concentration of 10-50 mM and incubate for 15-30 minutes.[14][15]

  • Purification: After quenching, the excess maleimide reagent, the quenching agent, and any reaction byproducts must be removed from the labeled protein. The most common methods are:

    • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on size. The larger labeled protein will elute before the smaller, unreacted components.[14]

    • Dialysis: This is suitable for removing reagents with good aqueous solubility but can be a lengthy process.[8][14]

Q3: Can the formed thioether bond ever break?

Yes, under certain conditions. The thioether bond formed is stable, but the conjugate can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in a cellular environment.[2][16] This can lead to the transfer of the label to other molecules, causing off-target effects.[2]

  • Stabilization: The stability of the conjugate can be significantly increased by hydrolysis of the thiosuccinimide ring to form a succinamic acid thioether.[1][2] This ring-opening reaction is favored at a slightly higher pH (around 8.5-9) after the initial conjugation is complete, but care must be taken as the protein itself may not be stable at this pH. Some modern maleimide reagents are designed to self-hydrolyze at neutral pH to enhance stability.[17]

Q4: What are the optimal reaction conditions?

The following table summarizes the recommended starting conditions for a typical labeling experiment.

ParameterRecommended ValueRationale
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.[2][4][5]
Temperature Room Temp (20-25°C) or 4°CRoom temperature for faster kinetics (e.g., 2 hours); 4°C overnight for sensitive proteins.[4][6]
Molar Ratio 10:1 to 20:1 (Maleimide:Protein)Ensures efficient labeling; may need optimization to prevent precipitation.[4][18]
Protein Conc. 1 - 10 mg/mLA practical range for efficient reaction kinetics.[7][8]
Solvent Anhydrous DMSO or DMFFor preparing the maleimide stock solution to prevent premature hydrolysis.[4][7]

References

  • Catalysis of imido-group hydrolysis in a maleimide conjugate. National Center for Biotechnology Information (PMC). [Link]

  • Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]

  • Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting (PDF). ResearchGate. [Link]

  • Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. [Link]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. ResearchGate. [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Center for Biotechnology Information (PMC). [Link]

  • AQuora® Maleimide Dyes. Quanta BioDesign. [Link]

  • Maleimide labeling of thiolated biomolecules. Bio-Synthesis. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. National Center for Biotechnology Information (PMC). [Link]

  • Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ResearchGate. [Link]

  • In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. National Center for Biotechnology Information (PMC). [Link]

  • In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. [Link]

  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]

  • Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. [Link]

  • Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. ResearchGate. [Link]

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Technical Support Center: Navigating Maleimide Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Side Reactions with Non-Thiol Functional Groups

Welcome to the technical support center for maleimide chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the nuances of maleimide bioconjugation. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your conjugates.

Maleimide-thiol chemistry is a cornerstone of bioconjugation due to its high efficiency and selectivity under mild conditions.[1][2] However, success hinges on understanding and mitigating potential side reactions with non-thiol functional groups. This guide will address the most common challenges, providing you with the knowledge to anticipate and overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Conjugation Efficiency or Complete Failure of Reaction

Q: I'm observing very low or no conjugation of my maleimide-functionalized molecule to my protein. What are the likely causes?

A: Several factors can contribute to low or no conjugation. The most common culprits are related to the stability of the maleimide group and the availability of the target thiol.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][3] This reaction opens the ring to form a non-reactive maleamic acid, rendering it incapable of reacting with thiols.[4] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1]

    • Expert Tip: Always prepare maleimide stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF and store them at -20°C, protected from moisture.[1][3][4][5] When bringing the stock solution to room temperature, allow it to warm up completely before opening to prevent condensation.[5]

  • Incorrect pH: The optimal pH for maleimide-thiol conjugation is a delicate balance. The ideal range is 6.5-7.5.[1][3][5][6][7]

    • Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the desired reaction.[4][5]

    • Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[4][5] Furthermore, the reactivity of primary amines towards the maleimide increases, leading to undesirable side products.[1][3][5]

  • Oxidation of Thiols: Free thiols (-SH) are susceptible to oxidation, forming disulfide bonds (-S-S-). Disulfides are unreactive towards maleimides.[5][8]

    • Solution: Ensure that all buffers are degassed to minimize oxygen.[1] If your protein contains disulfide bonds that need to be reduced to expose free thiols, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is ideal because it does not contain a thiol group and therefore won't compete with your protein for the maleimide.[5] If DTT is used, it must be completely removed before adding the maleimide reagent.[1][5]

Issue 2: Off-Target Reactions and Loss of Specificity

Q: I suspect my maleimide is reacting with other functional groups on my protein besides cysteine. Which amino acids are problematic and how can I prevent this?

A: While the maleimide-thiol reaction is highly selective within the optimal pH range, side reactions with other nucleophilic amino acid residues can occur, primarily with amines.

  • Reaction with Amines (Lysine Residues): Above pH 7.5, the deprotonated primary amine of lysine residues can act as a nucleophile and react with the maleimide double bond.[1][3][5] At a neutral pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for specificity.[1][3][5]

    • Causality: The pKa of the lysine side chain amine is around 10.5. At pH 7.5 and below, the vast majority of these amines are protonated and thus non-nucleophilic. As the pH increases, a greater fraction of amines become deprotonated and reactive.

  • Reaction with Histidine Residues: The imidazole ring of histidine can also act as a nucleophile. While some sources suggest that this reaction is not significant under typical bioconjugation conditions, others have observed it, particularly in intramolecular reactions within peptides, leading to cyclization.[9][10] The rate of this reaction is generally much slower than the reaction with thiols.

  • Reaction with N-terminal Cysteine: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a more stable six-membered thiazine structure.[11][12] This rearrangement is more pronounced at or above physiological pH.[11]

    • Mitigation: Performing the conjugation at a more acidic pH (around 6.0-6.5) can help to minimize this rearrangement by keeping the N-terminal amine protonated.[11]

Troubleshooting Workflow for Off-Target Reactions:

Caption: Troubleshooting workflow for maleimide off-target reactions.

Issue 3: Instability of the Final Conjugate

Q: My purified conjugate seems to be degrading over time or losing its payload. What could be causing this instability?

A: The thioether bond formed between a thiol and a maleimide, while generally stable, can undergo a retro-Michael reaction, especially in the presence of other thiols.[1][13] This can lead to the detachment of the conjugated molecule.

  • Thiol Exchange: The retro-Michael reaction is reversible, meaning the thioether bond can break, reforming the maleimide and the free thiol. The reformed maleimide can then react with other thiols present in the solution or in vivo (e.g., glutathione), leading to "payload migration".[3][13]

  • Stabilization through Hydrolysis: The stability of the conjugate can be significantly increased by hydrolyzing the thiosuccinimide ring of the maleimide-thiol adduct after conjugation.[1][3] This ring-opening reaction forms a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[3]

    • Protocol: After the initial conjugation reaction is complete and the excess maleimide has been removed, the pH of the conjugate solution can be raised to ~9.0 for a short period to promote hydrolysis of the succinimide ring. The exact time and pH should be optimized for the specific conjugate.

Reaction Scheme for Maleimide Conjugation and Stabilization:

G cluster_0 Desired Reaction Pathway cluster_1 Side Reactions Protein-SHMaleimide-R Protein-SHMaleimide-R Thioether Adduct (Unstable) Thioether Adduct (Unstable) Protein-SHMaleimide-R->Thioether Adduct (Unstable) Stable Conjugate (Hydrolyzed Ring) Stable Conjugate (Hydrolyzed Ring) Thioether Adduct (Unstable)->Stable Conjugate (Hydrolyzed Ring) pH > 8.5 Reformed Maleimide + Protein-SH Reformed Maleimide + Protein-SH Thioether Adduct (Unstable)->Reformed Maleimide + Protein-SH Retro-Michael Maleimide-R Maleimide-R Maleamic Acid (Inactive) Maleamic Acid (Inactive) Maleimide-R->Maleamic Acid (Inactive) Hydrolysis (pH > 7.5) Amine Adduct Amine Adduct Maleimide-R->Amine Adduct Reaction with Lysine (pH > 7.5)

Sources

Technical Support Center: Purification of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione and other maleimide-based conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable bioconjugates. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and stability of your final product.

Introduction: The Challenge of the Thiosuccinimide Linkage

The reaction of a maleimide, such as this compound, with a thiol group from a cysteine residue is a widely used strategy in bioconjugation due to its speed and specificity under physiological conditions.[1][2] However, the resulting thiosuccinimide linkage can be susceptible to instability, primarily through two competing pathways: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the succinimide ring, which stabilizes the conjugate.[3][4] Premature release of the conjugated payload due to the retro-Michael reaction can lead to off-target toxicity and reduced therapeutic efficacy, making robust purification and stabilization strategies critical.[3][5]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugates. Use the following decision tree to diagnose and resolve experimental issues.

Diagram: Troubleshooting Purification of Maleimide Conjugates

G start Problem Observed low_yield Low Conjugate Yield or Incomplete Reaction start->low_yield Low Yield instability Conjugate Instability/ Payload Loss start->instability Instability impurity Presence of Unreacted Starting Materials start->impurity Impurity hydrolysis Maleimide Hydrolysis Before Conjugation? low_yield->hydrolysis Check Reagent retro_michael Evidence of Retro-Michael Reaction (Deconjugation)? instability->retro_michael purification_method Inefficient Purification Method? impurity->purification_method reduction Incomplete Disulfide Bond Reduction? hydrolysis->reduction No solve_hydrolysis Prepare fresh maleimide solution in anhydrous DMSO/DMF immediately before use. hydrolysis->solve_hydrolysis Yes ph_issue Suboptimal pH (too low)? reduction->ph_issue No solve_reduction Use excess TCEP. Ensure complete removal of other reducing agents like DTT. reduction->solve_reduction Yes molar_ratio Incorrect Molar Ratio of Reactants? ph_issue->molar_ratio No solve_ph Adjust pH to 6.5-7.5 for optimal thiol reactivity. ph_issue->solve_ph Yes solve_molar_ratio Optimize maleimide:protein molar ratio (start with 10:1 to 20:1). molar_ratio->solve_molar_ratio Yes solve_retro_michael Promote Hydrolysis to Stabilize: Incubate at pH 8.0-9.0 post- purification to open the succinimide ring. retro_michael->solve_retro_michael next_gen Consider 'self-hydrolyzing' or N-aryl maleimides for enhanced stability. solve_retro_michael->next_gen sec Size-Exclusion Chromatography (SEC): Good for removing small molecules like unreacted maleimide. purification_method->sec hplc Reverse-Phase HPLC: High-resolution purification, but may require method development. purification_method->hplc dialysis Dialysis/Ultrafiltration: Effective for removing small molecules, but can be slow. purification_method->dialysis

Caption: Troubleshooting decision tree for purifying maleimide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in my purified this compound conjugate?

A1: The most common cause of instability is the reversibility of the thiol-maleimide linkage through a retro-Michael reaction.[1][3] This reaction is essentially the reverse of the conjugation, leading to the release of the conjugated molecule. This process is particularly problematic in vivo, where other thiol-containing molecules, such as glutathione or human serum albumin, can compete for the maleimide, leading to off-target effects.[1][6]

Q2: How can I improve the stability of my conjugate after purification?

A2: A highly effective strategy is to intentionally hydrolyze the thiosuccinimide ring to form a stable maleamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[3][7] This can be achieved by incubating the purified conjugate at a mildly alkaline pH (e.g., pH 8.0-9.0) at room temperature or 37°C for a few hours.[8][9][10] It is crucial to monitor the integrity of the protein component of the conjugate under these conditions to prevent denaturation or aggregation.[3]

Q3: What are the best methods for removing unreacted this compound after the conjugation reaction?

A3: The choice of purification method depends on the scale of your reaction and the required purity. The following table summarizes the most common techniques:

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Rapid, gentle, and effective for removing small molecules.[11][12]Can lead to sample dilution.
Dialysis / Ultrafiltration Uses a semi-permeable membrane to separate molecules by size.Simple and effective for buffer exchange and removing small molecules.[12]Can be time-consuming.
Reverse-Phase HPLC (RP-HPLC) Separates based on hydrophobicity.High resolution, provides analytical and preparative separation.[13]Can be denaturing for some proteins; requires method development.
Centrifugal Filtration Utilizes centrifugal force to pass small molecules through a membrane.Fast and concentrates the sample.[12]Membrane can be prone to clogging.
Q4: How can I quench the conjugation reaction before purification to prevent further reaction?

A4: To stop the reaction, you can add an excess of a small-molecule thiol, such as cysteine or β-mercaptoethanol.[14] This will react with any remaining unreacted maleimide, preventing it from reacting with your target molecule during purification. The quenching agent and its adduct can then be removed during the purification step.

Q5: The maleimide reagent appears to be inactive, leading to low conjugation yield. What could be the cause?

A5: Maleimides are susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH.[15][16] If the maleimide ring opens due to hydrolysis before reacting with a thiol, it becomes unreactive.[15] To avoid this, always prepare fresh stock solutions of the maleimide reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and minimize its exposure to aqueous buffers prior to the conjugation reaction.[11]

Experimental Protocols

Protocol 1: General Method for Conjugation and Purification
  • Protein Preparation: If your protein contains disulfide bonds, reduce them using a 10-100 fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) for 30-60 minutes at room temperature.[11]

  • Maleimide Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[11]

  • Conjugation: Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification: Remove excess maleimide using a suitable method from the table above (e.g., SEC using a Sephadex G-25 column).[11]

  • Characterization: Analyze the purified conjugate by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Diagram: Standard Maleimide Conjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Reduction with TCEP if needed) pH 7.0-7.5 conjugation Conjugation (1-2h at RT or overnight at 4°C) protein_prep->conjugation maleimide_prep Fresh Maleimide Solution (in anhydrous DMSO) maleimide_prep->conjugation purify Purification (e.g., SEC, Dialysis) conjugation->purify stabilize Optional: Stabilization (pH 8.0-9.0 Incubation) purify->stabilize analyze Characterization (UV-Vis, Mass Spec) stabilize->analyze

Caption: A standard workflow for maleimide-thiol conjugation.

References

  • Technical Support Center: Navigating Thiosuccinimide Linkage Instability in Maleimide ADCs. Benchchem.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Removing unconjugated 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione after reaction. Benchchem.
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
  • Troubleshooting low yield in maleimide conjug
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates.
  • Technical Support Center: Improving the Stability of Maleimide Conjug
  • minireview: addressing the retro-michael instability of maleimide bioconjug
  • Maleimide Reaction Chemistry. Vector Labs.
  • Catalysis of imido-group hydrolysis in a maleimide conjugate.
  • Strengthening Maleimide-Based ADCs: How to Prevent Prem
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultim
  • How to stop the Maleimide reaction?
  • Instability of thiol/maleimide conjugation and strategies for mitig

Sources

Technical Support Center: Characterization of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione and other maleimide-based labeling reagents. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful characterization of your labeled proteins. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of your experiments with confidence.

Introduction to Maleimide-Based Labeling

This compound belongs to the maleimide class of reagents, which are widely used for the site-specific modification of proteins.[][2] The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond through a Michael addition reaction.[][2][3][4] This specificity is advantageous due to the relatively low abundance of cysteine in proteins, allowing for targeted labeling.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the labeling and characterization process.

Question 1: My labeling efficiency is consistently low. What are the primary causes?

Answer: Low labeling efficiency is a frequent issue and can often be attributed to several factors:

  • Protein Preparation and Cysteine Accessibility: The target cysteine residues may be oxidized, forming disulfide bonds that are unreactive with maleimides.[2][7] Additionally, the cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.

  • Reagent Quality: Maleimide reagents are susceptible to hydrolysis, especially when exposed to moisture.[8] Improper storage can significantly reduce their reactivity.

  • Reaction Conditions: The thiol-maleimide reaction is highly pH-dependent, with an optimal range of 6.5-7.5.[4][7][8] Deviations from this range can either slow the reaction or promote non-specific side reactions.[8]

  • Presence of Interfering Substances: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein's cysteine residues for the maleimide reagent.[7][8] Amine-containing buffers like Tris can also interfere at higher pH values.[8]

Question 2: I'm observing unexpected bands on my SDS-PAGE gel after labeling. What could be the cause?

Answer: The appearance of unexpected bands can indicate several issues:

  • Non-Specific Labeling: At pH values above 7.5, maleimides can react with the primary amines of lysine residues, leading to non-specific labeling and potentially altered migration on the gel.[4][8]

  • Protein Aggregation: Over-labeling or modification of critical residues can lead to protein denaturation and aggregation, resulting in high molecular weight smears or bands at the top of the gel.[9]

  • Protein Degradation: The experimental workflow, including incubation times and temperatures, might be contributing to protein degradation, leading to lower molecular weight bands. The inclusion of protease inhibitors can help mitigate this.[10]

Question 3: How can I confirm that the label is attached to the intended cysteine residue?

Answer: Mass spectrometry is the gold standard for confirming site-specific labeling.[11][12][13] By digesting the labeled protein and analyzing the resulting peptides, you can identify the exact amino acid residue that has been modified. This technique, often referred to as peptide mapping, provides definitive evidence of labeling specificity.

Question 4: I'm concerned about the stability of the labeled protein. Is the thioether bond permanent?

Answer: While generally stable, the thiosuccinimide linkage formed between the maleimide and cysteine can undergo a retro-Michael reaction, particularly in the presence of other thiols.[14][15][16][17] This can lead to the transfer of the label to other thiol-containing molecules, such as albumin in plasma.[4][18] To enhance stability, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid derivative by incubating the conjugate at a slightly basic pH (8.5-9.0) post-labeling.[15][17][18]

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Troubleshooting Low Labeling Efficiency
Symptom Possible Cause Recommended Action
Low or no labeling detected Oxidized cysteine residues (disulfide bonds)Reduce the protein with a 10-100 fold molar excess of a thiol-free reducing agent like TCEP for 30 minutes at room temperature prior to labeling.[7][19][20][21]
Inaccessible cysteine residuesConsider using a mild denaturant in your labeling buffer to partially unfold the protein and expose the cysteine. This should be done with caution to avoid irreversible denaturation.
Hydrolyzed maleimide reagentAlways use freshly prepared maleimide stock solutions in an anhydrous solvent like DMSO or DMF.[7] Store unused stock at -20°C, protected from light and moisture.[7]
Suboptimal reaction pHEnsure the reaction buffer pH is between 6.5 and 7.5.[4][7][8] Use buffers such as PBS or HEPES.[7]
Presence of interfering thiolsRemove any thiol-containing reducing agents (e.g., DTT) using desalting columns or dialysis before adding the maleimide reagent.[22]
Guide 2: Troubleshooting Non-Specific Labeling and Aggregation
Symptom Possible Cause Recommended Action
Multiple bands or smears on SDS-PAGE Reaction pH is too high, leading to labeling of lysine residuesMaintain the reaction pH between 6.5 and 7.5.[4][8]
Excessive molar ratio of labeling reagentOptimize the molar ratio of the maleimide reagent to the protein. A 10:1 to 20:1 ratio is a good starting point, but this may need to be adjusted.[7]
High molecular weight aggregates Over-labeling causing protein denaturationReduce the molar excess of the labeling reagent and/or decrease the reaction time.
Protein is inherently unstable under labeling conditionsPerform the labeling reaction at a lower temperature (e.g., 4°C overnight) to minimize protein denaturation.[7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl).[2][7][23]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[7][19][20][21]

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[7]

  • Labeling Reaction:

    • Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification:

    • Remove unreacted maleimide reagent by gel filtration, dialysis, or using a desalting column.[7][20][23]

Protocol 2: Characterization by SDS-PAGE and Western Blot
  • Sample Preparation:

    • Mix the labeled protein with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes to denature the protein.

  • Electrophoresis:

    • Run the samples on a polyacrylamide gel to separate the proteins by molecular weight.[10]

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize all protein bands.

    • Alternatively, transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.[24]

    • If the label is a fluorophore, the gel or membrane can be imaged directly using an appropriate fluorescence scanner. If the label is a hapten (e.g., biotin), the membrane can be probed with a corresponding conjugated antibody or streptavidin.[24]

Protocol 3: Confirmation of Labeling by Mass Spectrometry
  • Sample Preparation:

    • After purification, subject the labeled protein to in-solution or in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

  • Data Analysis:

    • Use database searching software to identify the peptides. The mass of the this compound adduct on a cysteine-containing peptide will result in a specific mass shift that can be identified, confirming the site of labeling.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Characterization Protein Protein Sample Reduce Reduction (TCEP) Protein->Reduce If needed Purify1 Desalting Reduce->Purify1 Labeling Incubation (RT or 4°C) Purify1->Labeling Maleimide Maleimide Reagent Maleimide->Labeling Purify2 Purification Labeling->Purify2 SDS_PAGE SDS-PAGE / Western Blot Purify2->SDS_PAGE MassSpec Mass Spectrometry Purify2->MassSpec

Caption: Experimental workflow for protein labeling and characterization.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is pH 6.5-7.5? Start->Check_pH Yes Adjust_pH Adjust pH Start->Adjust_pH No Check_Thiol Thiol-free buffer? Check_pH->Check_Thiol Yes Check_pH->Adjust_pH No Check_Reduction Protein Reduced? Check_Thiol->Check_Reduction Yes Remove_Thiol Remove Thiols Check_Thiol->Remove_Thiol No Check_Reagent Fresh Reagent? Check_Reduction->Check_Reagent Yes Reduce_Protein Add TCEP Check_Reduction->Reduce_Protein No Success Labeling Successful Check_Reagent->Success Yes New_Reagent Use Fresh Reagent Check_Reagent->New_Reagent No Adjust_pH->Check_pH Remove_Thiol->Check_Reduction Reduce_Protein->Check_Reagent New_Reagent->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

  • Alley, S. C., O'Keefe, B. R., & Cardarelli, P. M. (2008). The discovery and development of cysteine-based antibody-drug conjugates. Current opinion in chemical biology, 12(4), 446-454.
  • Basle, E., Joubert, N., & Pucheault, M. (2010). Protein chemical modification on endogenous amino acids. Chemistry & biology, 17(3), 213-227.
  • BenchChem. (2025). Troubleshooting Low Labeling Efficiency with ROX Maleimide: A Technical Support Guide.
  • Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
  • Gao, J., et al. (2014). Efficient Site-Specific Labeling of Proteins via Cysteines.
  • Hermanson, G. T. (2013).
  • Jones, M. W., et al. (2011). The Thiol-Maleimide Reaction: A Guide. Journal of Peptide Science.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytically stable thioether bonds for protein conjugation.
  • Lyon, R. P., et al. (2014). Reducing throttling of ADC trafficking and metabolism by accelerating payload release.
  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • Tumey, T. A., et al. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, and pharmacokinetics.
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • Wikipedia. (2023). Michael reaction. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione and related maleimide conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and efficacy of your bioconjugates.

Introduction: The Duality of the Thiol-Maleimide Linkage

The conjugation of maleimides to thiol groups, primarily on cysteine residues of proteins and peptides, is a widely adopted strategy in bioconjugation.[1] This is largely due to the rapid reaction kinetics and high specificity of the thiol-maleimide reaction at physiological pH.[1] However, the resulting thiosuccinimide linkage, while convenient to form, possesses an inherent instability that can compromise the therapeutic efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs).[1][2][3]

The primary stability concern is the reversibility of the Michael addition reaction, a phenomenon known as a retro-Michael reaction.[2][3][4] In the physiological environment, which is rich in endogenous thiols like glutathione, this can lead to a "thiol exchange," where the conjugated payload is prematurely cleaved from its target biomolecule.[2][4][5] This deconjugation can result in diminished efficacy and potential off-target toxicities.[5][6]

A competing and often desirable reaction is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative.[1][2] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate and ensuring its stability.[1][2] Much of the modern strategy to enhance maleimide conjugate stability revolves around promoting this hydrolytic stabilization.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the stability of this compound and other maleimide conjugates.

Q1: My conjugate is showing loss of payload over time in storage. What is the likely cause and how can I prevent it?

A1: The most probable cause is the retro-Michael reaction, leading to deconjugation. This is especially prevalent in the presence of free thiols. To mitigate this, consider the following:

  • Promote Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring. This can be achieved by incubating the conjugate in a buffer with a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period. The resulting ring-opened succinamic acid thioether is stable and not prone to the reverse reaction.[7] However, be mindful that prolonged exposure to high pH can be detrimental to some proteins.[8]

  • Optimize Storage Conditions: For long-term storage, it is recommended to add stabilizers such as 5-10 mg/mL Bovine Serum Albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide.[9][10] Storing the conjugate at 4°C is suitable for short-term preservation, while adding 50% glycerol and storing at -20°C is recommended for long-term stability of a year or more.[9][10]

  • Use Engineered Maleimides: Consider using "self-hydrolyzing" maleimides that are designed to undergo rapid ring-opening after conjugation. Maleimides with electron-withdrawing N-substituents, such as N-aryl groups, can accelerate the rate of hydrolysis.[3][5][11]

Q2: I am observing low or no conjugation efficiency. What are the potential reasons for this?

A2: Several factors can contribute to poor conjugation yield. The troubleshooting workflow below can help identify the root cause:

G start Low/No Conjugation q1 Is the maleimide reagent fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the buffer thiol-free? a1_yes->q2 s1 Maleimide may be hydrolyzed. Prepare fresh stock solution in anhydrous DMSO or DMF. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are disulfide bonds in the protein fully reduced? a2_yes->q3 s2 Competing thiols (e.g., DTT) in buffer will react with maleimide. Use thiol-free buffers like PBS, HEPES, or Tris. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction pH optimal? a3_yes->q4 s3 Maleimides only react with free thiols. Ensure complete reduction with a suitable excess of a reducing agent like TCEP. a3_no->s3 a4_no No q4->a4_no No a4_yes Yes s4 Optimal pH is 6.5-7.5 for thiol selectivity. Adjust buffer pH accordingly. a4_no->s4

Caption: Troubleshooting workflow for low conjugation yield.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[7][12] Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF.[13][14]

  • Buffer Composition: Ensure your reaction buffer is free of thiols (e.g., from DTT).[14] Recommended buffers include PBS, HEPES, or Tris at a pH of 7.0-7.5.[13][14]

  • Incomplete Disulfide Reduction: Maleimides react with free sulfhydryl groups. If your protein contains disulfide bonds, they must be reduced prior to conjugation.[14] TCEP is a recommended reducing agent as it does not contain a thiol group and will not compete in the conjugation reaction.[14]

  • Reaction pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[7][14][15] Above pH 7.5, the maleimide can react with amines (e.g., lysine residues), leading to a loss of selectivity.[7]

Q3: I'm working with an N-terminal cysteine peptide and observe an unexpected mass in my final product. What could be happening?

A3: When conjugating a maleimide to a peptide with an N-terminal cysteine, a rearrangement of the initial thiosuccinimide adduct can occur to form a more stable six-membered thiazine structure.[16][17] This rearrangement is influenced by pH, with higher pH favoring the formation of the thiazine ring.[16] While this is a side reaction, the resulting thiazine linker has been shown to be more stable and less susceptible to thiol exchange compared to the standard thiosuccinimide linker.[17]

G cluster_0 Thiol-Maleimide Reaction cluster_1 Rearrangement N-terminal Cysteine PeptideMaleimide N-terminal Cysteine PeptideMaleimide Succinimidyl Thioether Adduct Succinimidyl Thioether Adduct N-terminal Cysteine PeptideMaleimide->Succinimidyl Thioether Adduct Michael Addition Thiazine Structure Thiazine Structure Succinimidyl Thioether Adduct->Thiazine Structure Intramolecular Rearrangement

Caption: Thiazine rearrangement in N-terminal cysteine conjugates.

Q4: What are the key parameters to control during the conjugation reaction to ensure stability and reproducibility?

A4: The following table summarizes the critical parameters and their recommended ranges for successful and reproducible maleimide conjugations.

ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5Balances reaction rate and selectivity. Higher pH increases amine reactivity, while lower pH slows the thiol reaction.[7][14]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[14]
Maleimide:Protein Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent drives the reaction to completion. This should be optimized for each specific system.[13][14]
Buffer PBS, HEPES, Tris (Thiol-free)Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris at higher concentrations if amine reactivity is a concern).[14]
Reducing Agent TCEP (if needed)TCEP is ideal as it is thiol-free. If DTT is used, it must be completely removed before adding the maleimide.[14][18]

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation

This protocol provides a general workflow for conjugating a maleimide reagent to a protein containing free thiols.

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, 100 mM HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[13][19]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[10][14]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13] Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the protein solution while gently stirring.[13]

    • Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight.[10]

  • Quenching (Optional):

    • To quench any unreacted maleimide, add a small molecule thiol like N-acetyl-cysteine or 2-mercaptoethanol to a final concentration of approximately 10 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess maleimide reagent and other small molecules by size-exclusion chromatography (gel filtration), dialysis, or ultrafiltration.[10]

Protocol 2: Stability Assessment of Maleimide Conjugates via Thiol Exchange

This protocol can be used to compare the stability of different maleimide conjugates in the presence of a competing thiol.

  • Prepare Conjugate Solutions:

    • Dilute the purified protein-maleimide conjugates to a final concentration of 1 mg/mL in PBS at pH 7.4.

  • Incubation with Glutathione (GSH):

    • To a set of conjugate aliquots, add a stock solution of GSH to a final concentration of 1 mM.

    • Prepare control samples without GSH.

  • Time-Course Analysis:

    • Incubate all samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample and quench the thiol exchange reaction by adding an excess of a non-competing quenching agent like N-ethylmaleimide.

  • Analysis:

    • Analyze the samples by a suitable method such as HPLC, mass spectrometry, or SDS-PAGE to quantify the amount of remaining intact conjugate over time. This will allow for the determination of the conjugate's half-life in the presence of a competing thiol.

Visualization of Key Processes

G cluster_0 Conjugation & Instability Pathways cluster_1 Stabilization Protein_SH Protein-SH Conjugate Thiosuccinimide Conjugate Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Conjugate Conjugate->Protein_SH Retro-Michael (Deconjugation) Hydrolyzed_Conjugate Stable Ring-Opened Conjugate Conjugate->Hydrolyzed_Conjugate Hydrolysis (pH > 7.5)

Caption: Overview of maleimide conjugation and stability pathways.

References

  • Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1473-1483. Available from: [Link]

  • Lahnsteiner, M., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 55(42), 13044-13048. Available from: [Link]

  • UCL Discovery. (2018). Minireview: addressing the retro-michael instability of maleimide bioconjugates. Available from: [Link]

  • Lyon, R. P., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Available from: [Link]

  • Cui, T., et al. (2015). Catalysis of imido-group hydrolysis in a maleimide conjugate. PLoS One, 10(3), e0120287. Available from: [Link]

  • ResearchGate. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available from: [Link]

  • Wang, Y., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology, 2(3), 903-911. Available from: [Link]

  • Research Communities. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Available from: [Link]

  • SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Available from: [Link]

  • PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available from: [Link]

  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 282, 101-109. Available from: [Link]

  • Kalia, J., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(10), e3203. Available from: [Link]

  • Semantic Scholar. (2015). Long-term stabilization of maleimide-thiol conjugates. Available from: [Link]

  • Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Available from: [Link]

  • Bernardes, G. J. L., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 53(57), 8038-8041. Available from: [Link]

  • Kalia, J., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Bioconjugate Chemistry, 29(5), 1644-1650. Available from: [Link]

  • ResearchGate. (2025). The hydrolysis of maleimide in alkaline solution. Available from: [Link]

  • Quanta BioDesign. AQuora® Maleimide Dyes. Available from: [Link]

  • ResearchGate. (2021). A protocol for conjugation between Maleimide-Beads and Oligo-thiol?. Available from: [Link]

  • ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Available from: [Link]

  • Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Available from: [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6591. Available from: [Link]

  • Lee, J. Y., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 576-579. Available from: [Link]

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Technical Support Center: Optimizing Synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important N-aryl maleimide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the acylation of 4-phenoxyaniline with maleic anhydride to form the intermediate, N-(4-phenoxyphenyl)maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, this compound.[1][2][3] This approach allows for the isolation and purification of the maleamic acid intermediate, which can lead to a purer final product.

Q2: I am observing a low yield in the first step (maleamic acid formation). What could be the cause?

A2: Low yields in the formation of N-(4-phenoxyphenyl)maleamic acid are often due to incomplete reaction or side reactions. Key factors to consider are:

  • Reaction Temperature: The reaction between 4-phenoxyaniline and maleic anhydride is typically exothermic.[1] It is crucial to control the temperature, often by cooling the reaction mixture initially, to prevent side reactions.

  • Solvent Choice: While the reaction can be carried out in various aprotic solvents like diethyl ether or dimethylformamide (DMF), ensuring the complete dissolution of both starting materials is important for a homogenous reaction.[2][4]

  • Purity of Starting Materials: Impurities in either 4-phenoxyaniline or maleic anhydride can interfere with the reaction. Ensure you are using reagents of high purity.

Q3: My cyclodehydration step is not proceeding to completion, or I am getting a complex mixture of products. How can I optimize this?

A3: Incomplete cyclodehydration or the formation of byproducts is a common hurdle. The success of this step is highly dependent on the dehydrating agent and reaction conditions.

  • Choice of Dehydrating Agent: A common and effective method is the use of acetic anhydride with a catalytic amount of sodium acetate.[2] However, for some substrates, harsher or milder conditions may be necessary. Other reported methods for similar N-arylmaleimides include the use of phosphorus pentoxide (P2O5) or a combination of triphenylphosphine and a halogenated solvent.[1][5]

  • Temperature and Reaction Time: The cyclodehydration often requires heating.[6] The optimal temperature and time will depend on the chosen method. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar compounds.[6]

  • Water Scavenging: The presence of water can hinder the cyclodehydration and promote hydrolysis of the maleimide product. Ensure all glassware is dry and use anhydrous solvents.

Q4: How do I purify the final product, this compound?

A4: Purification is critical to obtaining a high-quality product. The most common methods are:

  • Precipitation: After the cyclodehydration reaction, pouring the reaction mixture into ice-cold water is a standard procedure to precipitate the crude product.[2][4] This helps to remove water-soluble byproducts and unreacted reagents.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent. For N-arylmaleimides, common recrystallization solvents include cyclohexane, ethanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Troubleshooting Guide

This section provides a more in-depth look at specific issues and their solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-(4-phenoxyphenyl)maleamic acid - Incomplete reaction due to poor solubility of starting materials.- Side reactions from overheating.- Impure starting materials.- Choose a solvent in which both 4-phenoxyaniline and maleic anhydride are soluble (e.g., DMF, THF).- Add the maleic anhydride solution dropwise to the aniline solution with cooling in an ice bath to control the exotherm.- Use freshly purified starting materials.
Incomplete Cyclodehydration - Insufficiently powerful dehydrating agent.- Reaction temperature is too low or reaction time is too short.- Presence of water in the reaction mixture.- Switch to a more potent dehydrating system, such as P2O5 in an appropriate solvent.[5]- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Dark-Colored Impurities - Decomposition of starting materials or product at high temperatures.- Polymerization of maleic anhydride or the maleimide product.- Optimize the reaction temperature; avoid excessive heating.- Consider using a milder cyclodehydration method, possibly at room temperature with reagents like a Hendrickson reagent analogue for sensitive substrates.[7]- Purify the crude product using activated charcoal during recrystallization to remove colored impurities.
Product Hydrolysis (Maleimide Ring Opening) - Presence of water during workup or storage.- Non-neutral pH conditions.- Ensure the workup is conducted under anhydrous or near-anhydrous conditions until the product is isolated.- Store the final product in a desiccator. For solutions, use dry, aprotic solvents.[8]
Difficulty in Product Isolation/Purification - Product is an oil or does not precipitate easily.- Co-precipitation of impurities.- If the product oils out, try adding a co-solvent to induce crystallization.- If precipitation from water is problematic, extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude solid for recrystallization.- If recrystallization is ineffective, utilize silica gel chromatography.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of N-(4-phenoxyphenyl)maleamic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenoxyaniline (1 equivalent) in anhydrous diethyl ether or DMF.[2][4][5]

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve maleic anhydride (1 equivalent) in the same solvent and add it dropwise to the cooled aniline solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The precipitated N-(4-phenoxyphenyl)maleamic acid is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

Step 2: Cyclodehydration to this compound

  • To a flask containing the dried N-(4-phenoxyphenyl)maleamic acid (1 equivalent), add acetic anhydride (3-5 equivalents) and anhydrous sodium acetate (0.3-0.5 equivalents).[2]

  • Heat the mixture with stirring to 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acetic acid and sodium acetate, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).[2]

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration A 4-Phenoxyaniline C Solvent (e.g., DMF) 0-5 °C A->C B Maleic Anhydride B->C D N-(4-phenoxyphenyl)maleamic acid (Intermediate) C->D Acylation F This compound (Crude Product) D->F Dehydration 80-90 °C E Acetic Anhydride Sodium Acetate E->F G Purification (Recrystallization) F->G H Pure Product G->H

Caption: Two-step synthesis workflow for this compound.

Reaction Mechanism and Key Decision Points

The synthesis of N-arylmaleimides is a well-established process. Understanding the underlying mechanism can aid in troubleshooting.

Reaction_Mechanism cluster_acylation Acylation cluster_dehydration Cyclodehydration Aniline 4-Phenoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Anhydride Maleic Anhydride (Electrophile) Anhydride->Intermediate Maleamic_Acid N-(4-phenoxyphenyl)maleamic acid Intermediate->Maleamic_Acid Ring Opening Protonation Protonated Carboxylic Acid Maleamic_Acid->Protonation Activation (e.g., Ac2O) Product This compound Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration_Step Dehydration Cyclization->Dehydration_Step Dehydration_Step->Product

Caption: Reaction mechanism for the synthesis of N-arylmaleimides.

Data Interpretation

Verifying the structure of the final product is essential. Below is a table of expected spectroscopic data for a compound of this class.

Spectroscopic Data Expected Characteristics for this compound
¹H NMR - Aromatic protons from the phenoxy and phenyl rings (multiplets).- Vinylic protons of the maleimide ring (singlet, typically around 6.8-7.2 ppm).
¹³C NMR - Carbonyl carbons of the maleimide ring (typically in the range of 165-175 ppm).- Vinylic carbons of the maleimide ring.- Aromatic carbons.
IR (Infrared) Spectroscopy - Strong C=O stretching vibrations for the imide carbonyls (typically around 1700-1780 cm⁻¹).- C=C stretching of the maleimide ring.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₁NO₃, MW: 265.26 g/mol ).

References

  • Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online. Available at: [Link]

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid - International Journal of Engineering Research & Technology. Available at: [Link]

  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent - IOSR Journal. Available at: [Link]

  • Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC. Available at: [Link]

  • N-Phenylmaleimide - Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction - Taylor & Francis Online. Available at: [Link]

  • Synthesis of maleimides - Organic Chemistry Portal. Available at: [Link]

  • Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue - PubMed. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Maleimide Crosslinkers: A Comparative Analysis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. Among the arsenal of available chemistries, the thiol-maleimide reaction has long been a mainstay for its high specificity and efficiency under physiological conditions. However, the nuanced reality of conjugate stability has driven the evolution of maleimide-based reagents. This guide provides an in-depth comparison of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione against other common maleimide crosslinkers, offering experimental data and field-proven insights to inform your selection process.

The Instability Challenge of Traditional Maleimide Conjugates

The classic thiol-maleimide conjugation, a Michael addition reaction, forms a thiosuccinimide linkage. While efficient, this bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This reversibility can lead to premature cleavage of the payload from its biomolecule carrier, such as an antibody in an antibody-drug conjugate (ADC), resulting in off-target toxicity and diminished therapeutic efficacy.[1]

A competing reaction, the hydrolysis of the thiosuccinimide ring, leads to a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[1] The balance between these two pathways is a key determinant of the in vivo stability of the conjugate. Traditional N-alkyl maleimides, such as N-ethylmaleimide (NEM), unfortunately, favor the retro-Michael reaction as the rate of stabilizing hydrolysis is slow.

The Rise of N-Aryl Maleimides: A Stability-by-Design Approach

To address the shortcomings of N-alkyl maleimides, N-aryl substituted maleimides have emerged as a superior alternative. The introduction of an aryl group on the maleimide nitrogen significantly accelerates the rate of thiosuccinimide ring hydrolysis, effectively "locking" the conjugate in a stable form and preventing premature drug release.[2][3] This is attributed to the electronic effects of the aryl substituent.

This compound: A Balanced Performer

This compound, the focus of this guide, is an N-aryl maleimide featuring a phenoxyphenyl substituent. The electronic nature of this substituent places it in a unique position among N-aryl maleimides. The phenoxy group is generally considered to have a moderately electron-withdrawing character, which influences both the reactivity of the maleimide and the stability of the resulting conjugate.

Electron-withdrawing groups on the N-aryl ring have been shown to increase the rate of the desired thiosuccinimide ring hydrolysis.[4][5] This effect is correlated with the substituent's Hammett parameter (σ). Highly electron-withdrawing groups, such as a pentafluorosulfanyl (-SF5) group, can lead to almost instantaneous ring hydrolysis upon conjugation.[4][6] Conversely, electron-donating groups can slow down this process.

The phenoxyphenyl group in this compound offers a balance. It promotes a significantly faster rate of stabilizing hydrolysis compared to N-alkyl maleimides, yet it is less aggressive than maleimides bearing strongly electron-withdrawing groups. This can be advantageous in scenarios where a very rapid pre-conjugation hydrolysis of the maleimide itself could be a concern, ensuring a sufficient window for the conjugation reaction to proceed with high efficiency.

Comparative Performance Data

The following table summarizes the stability of various maleimide-thiol conjugates, providing a framework for understanding the expected performance of this compound in comparison to other commonly used crosslinkers.

Maleimide TypeN-SubstituentKey Performance CharacteristicsSupporting Experimental Data
N-Alkyl Maleimide e.g., Ethyl, Maleimidocaproyl (MC)Prone to retro-Michael reaction leading to deconjugation. Slow thiosuccinimide ring hydrolysis.ADCs prepared with N-alkyl maleimides showed 35-67% deconjugation in thiol-containing buffer and serum over 7 days at 37°C.[2][3]
N-Aryl Maleimide PhenylAccelerated thiosuccinimide hydrolysis, leading to significantly improved conjugate stability.Cysteine-linked ADCs with N-phenyl maleimide exhibited less than 20% deconjugation under the same conditions as N-alkyl maleimides.[2][3]
N-Aryl Maleimide Fluoro-substituted PhenylEven faster hydrolysis than unsubstituted N-phenyl maleimide due to the electron-withdrawing nature of fluorine.Thiol-maleimide coupling and ADC stabilization via thiosuccinimide hydrolysis were further accelerated by the addition of a fluorophenyl group.[2][3]
This compound PhenoxyphenylExpected to have enhanced stability over N-alkyl maleimides due to its N-aryl structure. The phenoxy group's electronic effect suggests a hydrolysis rate that is faster than N-alkyl but potentially more controlled than maleimides with strongly electron-withdrawing groups.Direct comparative data is limited, but its performance can be inferred from the established principles of N-aryl maleimide chemistry.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide the following detailed experimental protocols for bioconjugation and stability assessment.

Protocol 1: General Procedure for Protein Conjugation with Maleimide Crosslinkers

This protocol describes a general method for conjugating a maleimide-functionalized molecule (e.g., a drug-linker containing this compound) to a protein containing free thiol groups.

Materials:

  • Protein with accessible thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides)

  • Maleimide crosslinker (e.g., this compound)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds to generate free thiols. Incubate the protein with a 10-fold molar excess of TCEP in degassed conjugation buffer for 1-2 hours at room temperature.

  • Crosslinker Preparation: Dissolve the maleimide crosslinker in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Conjugation Reaction: Add the maleimide stock solution to the prepared protein solution with gentle mixing. A typical molar ratio of maleimide to protein is 5-20 fold, but this should be optimized for each specific system. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess unconjugated crosslinker, quenching reagent, and any aggregates by SEC or TFF, exchanging the buffer into a suitable formulation buffer.

  • Characterization: Analyze the purified conjugate by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), size-exclusion chromatography (to assess aggregation), and mass spectrometry (to confirm conjugation).

Experimental Workflow for Maleimide Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (with free thiols) Conjugation Conjugation (pH 7.0-7.4) Protein->Conjugation Maleimide Maleimide Stock (e.g., in DMSO) Maleimide->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Analysis Characterization (DAR, Aggregation) Purification->Analysis

Caption: A generalized workflow for the conjugation of maleimide crosslinkers to thiol-containing proteins.

Protocol 2: HPLC-Based Assay for Assessing Conjugate Stability

This protocol provides a method to evaluate the stability of the maleimide-thiol linkage by monitoring the integrity of the conjugate over time in the presence of a challenging thiol, such as glutathione (GSH).

Materials:

  • Purified bioconjugate

  • Stability Buffer: PBS, pH 7.4

  • L-Glutathione (reduced)

  • Reverse-phase HPLC (RP-HPLC) system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Thermostated incubator at 37°C

Procedure:

  • Sample Preparation: Prepare a solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in the stability buffer. Prepare a concentrated stock solution of GSH in the same buffer.

  • Incubation: In separate vials, mix the bioconjugate solution with the GSH stock to a final GSH concentration of 5-10 mM. As a control, prepare a sample of the bioconjugate in the stability buffer without GSH. Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot from each vial and immediately freeze it at -80°C to stop the reaction.

  • HPLC Analysis: After collecting all time points, thaw the samples and analyze them by RP-HPLC. Use a gradient elution method suitable for separating the intact conjugate from any deconjugated protein and payload-thiol adducts.

  • Data Analysis: Integrate the peak area of the intact conjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.

The Underlying Chemistry: A Deeper Dive

The stability of N-aryl maleimide conjugates is rooted in the electronic properties of the aryl substituent. The delocalization of the nitrogen lone pair into the aryl ring reduces its participation in the maleimide ring, making the carbonyl carbons more electrophilic. This increased electrophilicity accelerates the rate of nucleophilic attack by water, leading to the desired hydrolysis of the thiosuccinimide ring.

Reaction Mechanism of Thiol-Maleimide Conjugation and Subsequent Stabilization

reaction_mechanism Maleimide Maleimide R-N(C=O)CH=CH(C=O) Thiosuccinimide Thiosuccinimide Adduct (Unstable) Maleimide:f0->Thiosuccinimide:f0 Michael Addition Thiol Protein-SH Thiol Thiol:f0->Thiosuccinimide:f0 RetroMichael {Retro-Michael | Deconjugation} Thiosuccinimide:f0->RetroMichael:f0 Favored in N-alkyl maleimides Hydrolysis {Hydrolysis | Ring Opening} Thiosuccinimide:f0->Hydrolysis:f0 Accelerated in N-aryl maleimides StableAdduct Ring-Opened Adduct (Stable) Hydrolysis:f0->StableAdduct:f0

Sources

A Comparative Guide to Phenoxyphenyl-Based Kinase Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among these, compounds featuring a phenoxyphenyl scaffold have demonstrated significant promise, leading to the development of several potent and selective inhibitors against various kinases. This guide provides an in-depth technical comparison of prominent phenoxyphenyl-based kinase inhibitors, focusing on the critical translation of in vitro potency to in vivo efficacy. By examining key experimental data and the underlying scientific rationale, this document aims to equip researchers with the insights necessary to navigate the complexities of kinase inhibitor development.

The Significance of the Phenoxyphenyl Scaffold

The phenoxyphenyl moiety is a privileged structure in kinase inhibitor design. Its conformational flexibility allows it to adapt to the ATP-binding pocket of various kinases, while the ether linkage provides a stable connection for further chemical modifications. This scaffold has been successfully incorporated into inhibitors targeting a range of kinases, including Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways implicated in various B-cell malignancies.

In Vitro Evaluation: Gauging Potency and Selectivity at the Bench

The initial assessment of any kinase inhibitor lies in its in vitro performance. These assays provide fundamental data on the compound's potency, selectivity, and mechanism of action in a controlled environment.

Key In Vitro Assays:
  • Enzymatic Assays: These assays directly measure the inhibitor's ability to block the activity of the purified target kinase. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these experiments, indicating the concentration of the inhibitor required to reduce the kinase's activity by 50%.

  • Cell-Based Assays: To understand a compound's activity within a more biologically relevant context, cell-based assays are employed. These experiments assess the inhibitor's effect on downstream signaling pathways and cellular processes, such as cell proliferation and apoptosis, in cancer cell lines.

Comparative In Vitro Potency of Phenoxyphenyl-Based BTK Inhibitors:
CompoundTarget KinaseIn Vitro AssayIC50 (nM)Reference
Ibrutinib BTKEnzymatic0.5[1]
Zanubrutinib BTKKinase Assay<1.0[2]
Fenebrutinib BTKEnzymatic1.9[3]
Compound 18g BTKEnzymatic2.3[4]

Data synthesized from multiple sources for illustrative comparison. IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that all four compounds are potent inhibitors of BTK in the low nanomolar range. This high in vitro potency is a prerequisite for a successful kinase inhibitor, as it suggests that the compound can effectively engage its target at physiologically achievable concentrations.

The Crucial Leap: From In Vitro Promise to In Vivo Efficacy

While in vitro data is essential, it does not always predict in vivo success. The complex biological system of a living organism presents numerous challenges, including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. Therefore, in vivo studies in relevant animal models are critical to evaluate a compound's true therapeutic potential.

The Role of Xenograft Models in Oncology Research:

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of an inhibitor's ability to control tumor growth in a living system. The Raji cell line, derived from a human Burkitt's lymphoma, is a commonly used model for studying B-cell malignancies and the efficacy of BTK inhibitors.[5]

Comparative In Vivo Efficacy of Phenoxyphenyl-Based BTK Inhibitors in a Raji Xenograft Model:
CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference
Ibrutinib NSG Mice12.5 mg/kg, dailySignificant reduction in tumor burden and extended survival[6][7]
Compound 18g BALB/c nu/nu mice50 mg/kg, 5 times/week46.8% inhibition compared to vehicle[4]

Note: Direct comparison of tumor growth inhibition percentages is challenging due to differences in the experimental models (NSG vs. BALB/c nu/nu mice) and dosing regimens.

The in vivo data demonstrates that both ibrutinib and compound 18g exhibit anti-tumor activity in a Raji xenograft model, validating their in vitro potency. Ibrutinib, a clinically approved drug, shows a significant survival benefit.[6][7] Compound 18g also demonstrates a notable reduction in tumor growth, highlighting its potential as a therapeutic candidate.[4]

Understanding the In Vivo Fate: The Importance of Pharmacokinetics

A compound's pharmacokinetic (PK) profile dictates its concentration and duration of action at the target site. Key PK parameters include:

  • Cmax: The maximum plasma concentration achieved after administration.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • T1/2 (Half-life): The time it takes for the drug concentration in the plasma to be reduced by half.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

A favorable PK profile is crucial for maintaining therapeutic drug concentrations above the IC50 value for a sufficient duration to exert a therapeutic effect.

Comparative Pharmacokinetic Parameters of Phenoxyphenyl-Based BTK Inhibitors:
CompoundSpeciesKey PK ParametersReference
Ibrutinib HumanTmax: 1-2 hrs; High oral clearance (~1,000 L/h); High apparent volume of distribution (~10,000 L)[8][9]
MouseRapidly crosses the blood-brain barrier; AUC increased ~8-fold in CYP3A knockout mice[10][11]
Acalabrutinib HumanRapid absorption and elimination[12][13]
Zanubrutinib HumanTmax: ~2 hrs; T1/2: ~4 hrs; Cmax (160 mg single dose): 346 ng/mL[14][15]
Fenebrutinib HumanTmax: 1-3 hrs; Steady-state T1/2: 4.2-9.9 hrs[16]

This table presents a summary of key pharmacokinetic characteristics. Direct comparison across compounds should be made with caution due to differences in the studied populations and methodologies.

The pharmacokinetic data reveals that these phenoxyphenyl-based BTK inhibitors are generally characterized by rapid oral absorption.[9][13][14][16] Ibrutinib exhibits high clearance and a large volume of distribution, suggesting extensive distribution into tissues.[8] Zanubrutinib has a relatively short half-life, which may necessitate twice-daily dosing to maintain target engagement.[14][15] Fenebrutinib also displays a half-life that supports oral administration.[16] The significant increase in ibrutinib's AUC in CYP3A knockout mice underscores the importance of cytochrome P450 enzymes in its metabolism, a critical consideration for potential drug-drug interactions.[11]

Experimental Protocols in Focus

To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for key experiments discussed in this guide.

In Vitro BTK Enzymatic Assay Protocol:
  • Reagents: Purified recombinant human BTK enzyme, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a poly-Glu,Tyr peptide).

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a 96-well plate, add the BTK enzyme, the test inhibitor at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Raji Xenograft Efficacy Study Protocol:
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma (NSG) or BALB/c nu/nu).

  • Cell Implantation: Subcutaneously inject a suspension of Raji cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor and vehicle control according to the specified dosing regimen (e.g., oral gavage, daily).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival can also be a key endpoint.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualizing the Pathway and Process

To further elucidate the concepts discussed, the following diagrams illustrate the BTK signaling pathway and the general workflow for inhibitor evaluation.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK (Proliferation, Survival, Differentiation) Ca_PKC->NFkB_NFAT_MAPK Inhibitor Phenoxyphenyl-based BTK Inhibitor Inhibitor->BTK Inhibition Inhibitor_Evaluation_Workflow Kinase Inhibitor Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic Enzymatic Assays (IC50) Cellular Cell-Based Assays (Cell Viability, Signaling) Enzymatic->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt PK Pharmacokinetics (PK) (ADME) Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Clinical Clinical Development Efficacy->Clinical Lead_Opt->PK

Caption: General workflow for the evaluation of kinase inhibitors.

Conclusion: A Multifaceted Approach to Inhibitor Development

The development of effective phenoxyphenyl-based kinase inhibitors necessitates a rigorous and multi-faceted evaluation process. While potent in vitro activity is a critical starting point, the ultimate success of a compound hinges on its in vivo performance, which is governed by a complex interplay of efficacy and pharmacokinetics. This guide has provided a comparative analysis of several prominent phenoxyphenyl-based BTK inhibitors, highlighting the importance of translating benchtop data to preclinical models. By understanding the nuances of both in vitro and in vivo studies, researchers can make more informed decisions in the design and development of the next generation of targeted therapies.

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A Researcher's Guide to Investigating the Cross-Reactivity of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a compound may exhibit high affinity for its intended biological target, its interactions with other structurally related or unrelated proteins, known as cross-reactivity or off-target effects, can lead to unforeseen side effects or diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione, a molecule belonging to the versatile pyrrole-2,5-dione class of compounds known for their diverse pharmacological activities.[1][2][3][4]

The N-phenylmaleimide scaffold, a core component of our subject compound, is present in numerous molecules with demonstrated antitumor and anti-inflammatory properties.[1][5] This suggests that this compound could potentially interact with a range of biological targets, including protein kinases and enzymes involved in inflammatory pathways. A thorough understanding of its cross-reactivity is therefore essential for its development as a safe and effective therapeutic agent.

This guide will delve into the experimental design, methodologies, and data interpretation necessary for a robust cross-reactivity assessment. We will compare the hypothetical binding profile of this compound with structurally related and functionally relevant alternative compounds, providing a practical, albeit illustrative, dataset for guidance.

Comparative Compounds for Cross-Reactivity Profiling

To contextualize the cross-reactivity of this compound (designated as Compound A ), a curated selection of alternative compounds is necessary. The choice of these comparators is critical and should be based on structural similarity and known biological activities.

  • Compound B: 1-Phenyl-1H-pyrrole-2,5-dione: The parent compound without the phenoxy group. This allows for the evaluation of the phenoxy moiety's contribution to both primary target binding and off-target interactions.

  • Compound C: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione: A structurally similar analog where the phenoxy group is replaced by a methoxy group. This helps to understand the influence of the ether linkage and the second phenyl ring on selectivity.

  • Compound D (Known Kinase Inhibitor): A bisindolylmaleimide such as SB 216763: Given that many maleimide derivatives are known to inhibit kinases like GSK-3β, including a known inhibitor from this class provides a benchmark for assessing potential kinase cross-reactivity.[4]

  • Compound E (Known Anti-inflammatory Agent): A compound with a different scaffold known to inhibit enzymes in the prostaglandin synthesis pathway, such as a COX-2 inhibitor. This will help to assess whether any observed anti-inflammatory effects of Compound A are due to on-target activity or cross-reactivity with established anti-inflammatory targets.

Experimental Workflow for Cross-Reactivity Assessment

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile. This typically begins with broad screening assays and progresses to more specific, target-based validation.

experimental_workflow Experimental Workflow for Cross-Reactivity Assessment cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Target-Specific Validation cluster_2 Tier 3: Cellular Confirmation A Kinase Panel Screening (e.g., 100+ kinases) C Competitive Binding Assays (e.g., ELISA) A->C B GPCR Panel Screening (e.g., 50+ receptors) B->C D Enzymatic Assays (IC50 determination) C->D E Cell-Based Functional Assays D->E F Western Blotting for Pathway Modulation E->F

Figure 1: A tiered experimental workflow for assessing compound cross-reactivity.

Methodologies and Protocols

Tier 1: Broad Panel Screening

The initial step involves screening Compound A against large panels of kinases and G-protein coupled receptors (GPCRs). This provides a broad overview of potential off-target interactions. Commercial services are widely available for such screenings. The primary output is typically the percentage of inhibition at a fixed concentration (e.g., 10 µM).

Tier 2: Target-Specific Validation - Competitive ELISA

For identified "hits" from the broad screening, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to confirm and quantify the binding affinity.[6][7][8][9][10] This assay measures the ability of the test compound to compete with a known ligand for binding to the target protein.

Protocol for Competitive ELISA:

  • Plate Coating: Coat a 96-well microtiter plate with the recombinant target protein (e.g., a specific kinase or receptor) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of Compound A and the comparative compounds. In a separate plate, pre-incubate the diluted compounds with a fixed concentration of a biotinylated ligand for the target protein for 1 hour at room temperature.

  • Transfer to Coated Plate: Add 100 µL of the compound-ligand mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well. Allow the color to develop.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

The IC50 value, the concentration of the compound that inhibits 50% of the labeled ligand binding, is then calculated from the dose-response curve.[11]

Tier 3: Cellular Confirmation

To ascertain that the observed in vitro binding translates to a functional effect in a biological context, cell-based assays are crucial. For instance, if Compound A shows cross-reactivity with a particular kinase, a cellular assay measuring the phosphorylation of a known substrate of that kinase can be employed.

Data Presentation and Interpretation

The data gathered from these experiments should be tabulated for clear comparison. Below are illustrative tables with hypothetical data.

Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)

Kinase TargetCompound ACompound BCompound CCompound D
Primary Target (Hypothetical) 95%85%92%5%
Kinase 1 (Off-target)65%20%55%98%
Kinase 2 (Off-target)15%10%12%8%
Kinase 3 (Off-target)45%5%35%95%

Table 2: IC50 Values for Confirmed Off-Targets (µM)

TargetCompound ACompound BCompound CCompound D
Primary Target 0.10.50.2>100
Kinase 15.2>508.10.05
Kinase 312.8>10025.40.02

Interpretation of Hypothetical Data:

  • Compound A shows high potency for its primary target, with an IC50 of 0.1 µM.

  • The phenoxy group in Compound A appears to enhance potency for the primary target compared to the parent Compound B .

  • Compound A exhibits significant cross-reactivity with Kinase 1 and, to a lesser extent, Kinase 3. The IC50 values are in the low micromolar range, suggesting that these off-target interactions could be physiologically relevant.

  • The parent compound, Compound B , is more selective, with minimal inhibition of the tested off-target kinases. This indicates that the phenoxyphenyl moiety is a key determinant of the observed cross-reactivity.

  • Compound C , with a methoxyphenyl group, also shows some cross-reactivity, but less than Compound A , suggesting that the size and electronics of the substituent at the 4-position of the N-phenyl ring are important for selectivity.

  • Compound D , the known kinase inhibitor, validates the assay by showing high potency against its known targets (Kinase 1 and Kinase 3) and no activity against the hypothetical primary target of Compound A.

Visualizing Structure-Activity Relationships

The structural differences between the comparative compounds can be visualized to better understand the structure-activity relationship (SAR) and its impact on cross-reactivity.

SAR_diagram Structural Comparison of Test Compounds cluster_A Compound A This compound cluster_B Compound B 1-phenyl-1H-pyrrole-2,5-dione cluster_C Compound C 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione A A B B A->B Removal of phenoxy group C C A->C Replacement of phenoxy with methoxy

Figure 2: Structural relationships between Compound A and its analogs.

Conclusion

The investigation of cross-reactivity is a critical and indispensable part of the drug development process. For a compound like this compound, which belongs to a pharmacologically active class of molecules, a systematic and multi-tiered approach is essential to de-risk its progression as a therapeutic candidate. By employing a combination of broad panel screening, target-specific validation assays like competitive ELISA, and cellular functional assays, researchers can build a comprehensive cross-reactivity profile.

The hypothetical data presented in this guide illustrates how a comparative analysis with carefully selected alternative compounds can provide valuable insights into the structure-activity relationships that govern both on-target potency and off-target interactions. A thorough understanding of a compound's selectivity is key to predicting its potential for adverse effects and for guiding further lead optimization efforts to enhance its therapeutic window.

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A Comparative Spectroscopic Guide to 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione and its N-Aryl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted maleimides are a cornerstone class of compounds, pivotal in fields ranging from polymer chemistry to bioconjugation for the development of antibody-drug conjugates (ADCs).[1][2] The reactivity and intrinsic properties of the maleimide core are significantly modulated by the nature of the N-substituent. This guide presents a detailed comparative analysis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione and three key analogs: the parent N-phenylmaleimide, and derivatives bearing electron-donating (-OCH₃) and electron-withdrawing (-Cl) groups. Through a multi-technique spectroscopic approach—encompassing Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Mass Spectrometry (MS)—we elucidate the distinct electronic signatures conferred by each substituent. The supporting experimental data and protocols provided herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization and structural verification of this vital compound class.

Introduction: The Significance of N-Aryl Maleimides

The maleimide moiety is a powerful electrophile, renowned for its highly selective Michael addition reaction with thiols, a cornerstone of modern bioconjugation chemistry.[3][4] The N-aryl substituent plays a critical role that extends beyond simple structural scaffolding; it directly influences the electronic environment of the maleimide's carbon-carbon double bond. This electronic modulation impacts the compound's reactivity, stability, and photophysical properties.[5] Understanding how different aryl substituents alter the spectroscopic fingerprint of the molecule is, therefore, essential for confirming identity, assessing purity, and predicting behavior in complex applications. This guide provides a systematic comparison of four representative N-aryl maleimides to demonstrate these structure-property relationships.

Maleimide_Analogs cluster_0 This compound cluster_1 1-Phenyl-1H-pyrrole-2,5-dione (N-Phenylmaleimide) cluster_2 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione cluster_3 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Molecular structures of the N-aryl maleimide analogs under comparison.

Experimental Methodologies & Analytical Workflow

The data presented in this guide are based on standardized protocols for spectroscopic analysis. The choice of solvent, concentration, and instrumentation is critical for obtaining high-quality, reproducible data. The general workflow illustrates a systematic approach to full structural characterization.[6][7]

G General Spectroscopic Analysis Workflow Sample Sample Preparation (Weighing & Dissolution) UVVis UV-Vis Spectroscopy Sample->UVVis Analyze FTIR FT-IR Spectroscopy Sample->FTIR Analyze NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze MS Mass Spectrometry Sample->MS Analyze Analysis Data Integration & Structural Elucidation UVVis->Analysis Correlate Data FTIR->Analysis Correlate Data NMR->Analysis Correlate Data MS->Analysis Correlate Data

Figure 2: A generalized workflow for the comprehensive spectroscopic analysis of organic compounds.

General Protocols
  • UV-Visible Spectroscopy: Spectra are typically recorded using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.[8] Samples are dissolved in a UV-transparent solvent, such as acetonitrile or methanol, at a concentration of approximately 0.01-0.1 mM. The scan range is set from 200 to 400 nm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9] Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples (5-10 mg) are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[10] Spectra are recorded on a 400 MHz or higher field spectrometer.[11]

  • Mass Spectrometry (MS): Low-resolution mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with electrospray ionization (ESI).[12][13]

Comparative Spectroscopic Analysis

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For N-aryl maleimides, the primary absorption band of interest corresponds to the π → π* transition of the conjugated system, which includes the phenyl ring and the maleimide double bond. The position of the maximum absorbance (λmax) is sensitive to the electronic nature of the substituent on the phenyl ring.

  • Causality: An electron-donating group (EDG) like methoxy (-OCH₃) increases the electron density of the aromatic ring through resonance, extending the conjugated system. This lowers the energy gap for the π → π* transition, resulting in a shift of λmax to a longer wavelength (a bathochromic or "red" shift).[14] Conversely, an electron-withdrawing group (EWG) like chloro (-Cl) decreases the electron density, increasing the energy required for the transition and causing a shift to a shorter wavelength (a hypsochromic or "blue" shift) relative to the unsubstituted analog. The phenoxy group is weakly deactivating overall but can participate in extended conjugation. The disappearance of the characteristic maleimide absorbance peak is a reliable method for monitoring the progress of thiol conjugation reactions.[15]

Table 1: UV-Visible Spectroscopic Data

CompoundSubstituent (at para position)Expected λmax (nm)Rationale
1-Phenyl-1H-pyrrole-2,5-dione-H~290-300Baseline for the conjugated system.
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione-OCH₃ (EDG)~305-315Bathochromic shift due to extended conjugation.
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione-Cl (EWG)~285-295Hypsochromic shift due to inductive withdrawal.
This compound-OPh (EDG by resonance)~300-310Bathochromic shift from extended π-system.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.[16] For maleimides, the most diagnostic peaks are the carbonyl (C=O) stretching vibrations.

  • Causality: The maleimide ring features two carbonyl groups, which give rise to characteristic symmetric and asymmetric stretching bands. The positions of these bands are influenced by the electronic effects of the N-aryl substituent. An EDG (-OCH₃) donates electron density to the ring system, which can be delocalized into the carbonyl groups. This slightly weakens the C=O double bond character, lowering its vibrational frequency (shifting the peak to a lower wavenumber). An EWG (-Cl) withdraws electron density, strengthening the C=O bond and increasing its vibrational frequency. Other key vibrations include the C-N-C stretch of the imide and the C=C stretch of the maleimide double bond.[17][18]

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

CompoundC=O Asymmetric StretchC=O Symmetric StretchC-N-C StretchC=C (Maleimide)
1-Phenyl-1H-pyrrole-2,5-dione~1775~1710~1390~1595
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione~1770~1705~1385~1600
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione~1780~1715~1395~1590
This compound~1772~1708~1388~1598
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.[14][19]

  • Causality in ¹H NMR: The two protons on the maleimide double bond are chemically equivalent and appear as a sharp singlet. Their chemical shift is highly sensitive to the electron density of the N-aryl ring. An EWG deshields these protons (pulls electron density away), shifting the signal downfield (to a higher ppm value). An EDG shields them (pushes electron density towards them), shifting the signal upfield (to a lower ppm value). Similar trends are observed for the protons on the N-phenyl ring itself.

  • Causality in ¹³C NMR: The same electronic principles apply to the carbon signals. The carbonyl carbons (C=O) and the olefinic carbons (C=C) of the maleimide ring are deshielded by EWGs (higher ppm) and shielded by EDGs (lower ppm). This provides a complementary and often more quantitatively clear picture of the electronic effects at play.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Compound¹H NMR: Maleimide Protons (δ, ppm)¹³C NMR: Carbonyl Carbons (δ, ppm)¹³C NMR: Olefinic Carbons (δ, ppm)
1-Phenyl-1H-pyrrole-2,5-dione~6.75~170.5~134.5
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione~6.70~170.8~134.3
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione~6.80~170.0~134.8
This compound~6.73~170.6~134.4

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The trends are the key takeaway.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[12] For these analogs, the molecular ion peak (M⁺·) will be prominent and its m/z value is the most critical piece of data for confirming the compound's identity.

  • Causality: The primary use of MS in this context is the confirmation of the molecular formula. The base peak and other fragmentation patterns can also be diagnostic. For example, cleavage at the N-phenyl bond or fragmentation of the phenoxy ether linkage in the parent compound can provide structural validation.

Table 4: Mass Spectrometry Data (Molecular Ion)

CompoundMolecular FormulaExact Mass (Da)Expected m/z for [M]⁺· or [M+H]⁺
1-Phenyl-1H-pyrrole-2,5-dioneC₁₀H₇NO₂173.05173 or 174
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dioneC₁₁H₉NO₃203.06203 or 204
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dioneC₁₀H₆ClNO₂207.01207/209 (due to ³⁵Cl/³⁷Cl isotopes)
This compoundC₁₆H₁₁NO₃265.07265 or 266

Conclusion

The spectroscopic analysis of this compound and its N-aryl analogs reveals a clear and predictable correlation between the electronic nature of the substituent and the resulting spectral data. Electron-donating groups like -OCH₃ and -OPh cause a bathochromic shift in the UV-Vis spectrum, an upfield shift in ¹H NMR signals, and a downshift in the C=O stretching frequency in the FT-IR spectrum. Conversely, electron-withdrawing groups like -Cl induce the opposite effects. This systematic behavior across multiple analytical techniques provides a powerful, self-validating system for structural confirmation. By understanding these fundamental relationships, researchers can confidently identify, characterize, and troubleshoot issues with N-aryl maleimide compounds, ensuring the integrity and success of their downstream applications in drug development and materials science.

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A Technical Guide to Assessing the Binding Specificity of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Covalent Nature of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Binding

This compound, also known as N-(4-phenoxyphenyl)maleimide, belongs to the N-aryl maleimide class of compounds. Unlike traditional reversible inhibitors that form non-covalent interactions with their targets, the "binding" of this molecule is characterized by the formation of a stable, covalent thioether bond, primarily with the thiol group of cysteine residues in proteins. This irreversible modification makes it a potent tool for chemical biology and a potential therapeutic agent. However, this reactivity also presents a significant challenge: the potential for off-target modifications, which can lead to toxicity and other undesirable effects.

Therefore, a thorough assessment of the binding specificity of this compound is not merely about identifying a single primary target, but rather about understanding its reactivity profile across the entire proteome. This guide provides a strategic workflow for researchers to characterize the specificity of this and similar covalent modifiers, ensuring a robust understanding of their biological activity.

The Mechanism of Covalent Modification: Michael Addition to Cysteine

The primary mechanism of action for maleimides is the Michael addition reaction with the nucleophilic thiol group of cysteine residues. The electron-deficient double bond of the maleimide ring acts as an electrophile, which is readily attacked by the thiolate anion of a deprotonated cysteine.

Caption: Covalent modification of a cysteine residue by this compound via a Michael addition reaction.

The rate and specificity of this reaction are influenced by several factors:

  • Nucleophilicity of the Cysteine Thiol: The reactivity of a cysteine residue is highly dependent on its local microenvironment, which influences its pKa. A lower pKa leads to a higher population of the more nucleophilic thiolate anion at physiological pH, thus increasing its reactivity.

  • Accessibility of the Cysteine: The cysteine residue must be accessible to the maleimide compound. Cysteines buried within the protein structure are less likely to react.

  • Electrophilicity of the Maleimide: The N-aryl substitution of this compound generally increases the electrophilicity of the maleimide ring compared to N-alkyl maleimides, leading to a faster reaction rate.[1]

A Proposed Workflow for Specificity Assessment

Given the covalent nature of this compound, a comprehensive assessment of its binding specificity requires a multi-faceted approach. The following workflow outlines a series of experiments designed to build a detailed profile of its reactivity and cellular targets.

Specificity Assessment Workflow Tier1 Tier 1: In Vitro Reactivity Profiling Reactivity_Assay Protocol 1: Reactivity with Model Thiol (e.g., Glutathione) Tier1->Reactivity_Assay Tier2 Tier 2: Proteome-wide Specificity ABPP Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) Tier2->ABPP Tier3 Tier 3: Target Validation & Functional Analysis Target_Validation Functional Assays on Validated Hits (e.g., Enzyme Kinetics, Cellular Assays) Tier3->Target_Validation Reactivity_Assay->Tier2 Inform concentration range ABPP->Tier3 Identify putative targets

Caption: A multi-tiered workflow for assessing the binding specificity of a covalent modifier.

Tier 1: In Vitro Reactivity Profiling

The first step is to quantify the intrinsic reactivity of this compound with a model thiol. This provides a baseline for its reactivity and helps in designing subsequent cell-based experiments.

Protocol 1: Kinetic Analysis of Reaction with Glutathione (GSH)

Objective: To determine the second-order rate constant for the reaction of this compound with the biologically relevant thiol, glutathione.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound in DMSO and GSH in PBS.

  • Reaction Setup: In a cuvette or reaction vial, mix a known concentration of GSH in PBS with a molar excess of this compound.

  • Monitoring the Reaction: Monitor the decrease in GSH concentration over time. This can be achieved by:

    • Spectrophotometrically: Using Ellman's reagent (DTNB) to quantify the remaining free thiols at different time points.

    • HPLC: Directly measuring the disappearance of the GSH peak or the appearance of the adduct peak.

  • Data Analysis: Plot the natural logarithm of the GSH concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the maleimide.

Expected Outcome: A quantitative measure of the reactivity of this compound, which can be compared to other maleimides.

Maleimide Derivative Model Thiol Approximate Half-life of Conversion with GSH Reference
N-ethylmaleimide (NEM)4-mercaptophenylacetic acid18 hours[2]
N-phenylmaleimide (NPM) 4-mercaptophenylacetic acid 3.1 hours [2]

Note: Data for N-phenylmaleimide is used as a proxy for N-(4-phenoxyphenyl)maleimide due to structural similarity. The phenoxy group may further influence reactivity.

Tier 2: Proteome-wide Specificity Profiling

To understand how this compound interacts with the complex mixture of proteins within a cell, a proteome-wide approach is necessary. Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.[3][4]

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify the cellular proteins that are covalently modified by this compound in a competitive manner.

Materials:

  • Cell line of interest (e.g., a cancer cell line for anti-cancer drug development)

  • This compound

  • A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or a maleimide-alkyne)

  • Click chemistry reagents (e.g., azide-biotin or azide-fluorophore)

  • Streptavidin beads (for biotin enrichment)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Cell Culture and Lysis: Culture the chosen cell line to the desired confluency and prepare a cell lysate.

  • Competitive Inhibition: Incubate aliquots of the cell lysate with increasing concentrations of this compound for a defined period.

  • Probe Labeling: Add the cysteine-reactive probe to each lysate to label the cysteine residues that were not modified by the test compound.

  • Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne-modified proteins.

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, wash thoroughly, and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

Data Analysis and Interpretation:

Proteins that are true targets of this compound will show a dose-dependent decrease in probe labeling. By quantifying the relative abundance of peptides from each protein across the different concentrations of the test compound, a profile of its cellular targets can be generated. This allows for the differentiation between high-affinity targets and proteins that are modified only at high, non-physiological concentrations.

Tier 3: Target Validation and Functional Analysis

The list of putative targets identified through ABPP should be validated to confirm that their modification leads to a functional consequence.

Recommended Validation Experiments:

  • In Vitro Enzyme Assays: If a putative target is an enzyme, the effect of this compound on its activity can be measured using a purified enzyme preparation.

  • Cellular Pathway Analysis: Cellular assays can be used to determine if the modification of a target protein by the compound leads to the expected modulation of a specific signaling pathway.

  • Site-directed Mutagenesis: Mutating the identified cysteine residue on a target protein to a non-reactive amino acid (e.g., serine or alanine) should render the protein insensitive to the compound, confirming the site of modification.

Comparative Analysis with Alternative Compounds

The specificity of this compound should be benchmarked against other relevant compounds. This provides context for its reactivity and potential for off-target effects.

Compound Class Reactive Group Mechanism Key Characteristics
N-Aryl Maleimides MaleimideMichael AdditionHigh reactivity with thiols, stable adduct formation.
N-Alkyl Maleimides MaleimideMichael AdditionGenerally lower reactivity than N-aryl maleimides.
Iodoacetamides IodoacetylNucleophilic SubstitutionCan have off-target reactivity with other nucleophilic residues (e.g., histidine, lysine).
Acrylamides AcrylamideMichael AdditionOften used as warheads in targeted covalent inhibitors; reactivity can be tuned by substituents.

Conclusion

Assessing the binding specificity of a covalent modifier like this compound is a complex but crucial undertaking. A simple determination of a single binding partner is insufficient. A comprehensive understanding requires a multi-tiered approach that characterizes its intrinsic reactivity, identifies its full spectrum of cellular targets, and validates the functional consequences of these interactions. The workflow presented in this guide provides a robust framework for researchers to thoroughly evaluate the specificity of this and other N-aryl maleimides, enabling a more informed development of these compounds as chemical probes and potential therapeutics. The emphasis on quantitative proteomics and rigorous functional validation is paramount to mitigating the risks associated with off-target covalent modification.

References

  • McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1697–1705. [Link]

  • Zuhl, A. M., Mohr, J. T., Bachovchin, D. A., Niessen, S., Hsu, K. L., Berlin, J. M., Dochnahl, M., López-Alberca, M. P., Fu, G. C., & Cravatt, B. F. (2012). Competitive activity-based protein profiling identifies aza-β-lactams as a versatile chemotype for serine hydrolase inhibition. Journal of the American Chemical Society, 134(11), 5068–5071. [Link]

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A Head-to-Head Comparison of Novel IRAK4 Inhibitors Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for inflammatory diseases and certain cancers, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical target.[1][2][3] As a master regulator of toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling, IRAK4's kinase activity is a pivotal node in the innate immune response.[2][3] Its inhibition offers a promising strategy to quell the inflammatory cascades that drive pathologies in conditions like rheumatoid arthritis, lupus, and various hematologic malignancies.[2][4][5]

This guide provides a head-to-head comparison of a novel investigational compound, hereafter referred to as NCE-1 (based on the 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione scaffold) , with leading clinical-stage IRAK4 inhibitors. While direct experimental data for NCE-1 is proprietary and not in the public domain, this document will serve as a framework for its evaluation, placing it in context with established benchmarks. We will delve into the mechanisms of action, comparative potency, and the experimental workflows required to characterize a new chemical entity in this competitive space.

The Central Role of IRAK4 in Inflammatory Signaling

IRAK4 functions as the apical kinase in the Myddosome complex, a multiprotein signaling hub that forms in response to TLR or IL-1R activation.[3] Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and AP-1.[2][3] These factors, in turn, drive the expression of a host of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[6][7] The kinase activity of IRAK4 is indispensable for this signaling pathway, making it an attractive target for small molecule inhibitors.[3]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription AP1->Cytokines Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.
Established IRAK4 Inhibitors: The Clinical Benchmarks

To effectively evaluate NCE-1, we must compare its performance metrics against those of inhibitors that have progressed into clinical trials. These compounds have well-defined potency, selectivity, and pharmacokinetic profiles.

FeatureEmavusertib (CA-4948) Zabedosertib (BAY 1834845) Zimlovisertib (PF-06650833) NCE-1 (Hypothetical)
Primary Target IRAK4, FLT3[6][7]IRAK4[8][9]IRAK4[10][11]IRAK4 (To Be Confirmed)
IC50 (IRAK4) 57 nM[6]3.55 nM[9]0.2 nM (cell-based)[10][11]To Be Determined
Selectivity >500-fold vs IRAK1[6][7]Selective inhibitor of IRAK4[8]Highly selective over a panel of 268 kinases, but inhibits IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 >70% at 200 nM[12]To Be Determined
Key Cellular Activity Reduces TNF-α, IL-1β, IL-6, IL-8 release (IC50 <250 nM)[6][7]Suppresses inflammatory cytokines (IL-1, IFN-γ, TNF-α, IL-17)[9]Inhibits LPS-induced TNF-α in a dose-dependent manner[11]To Be Determined
Clinical Status Phase 1/2 trials for hematologic malignancies[4][13]Phase 2a trial for atopic dermatitis completed[14]Phase 2 trials for rheumatoid arthritis and COVID-19[15][16]Preclinical
Experimental Workflow for Characterizing NCE-1

A rigorous, multi-stage process is required to determine if NCE-1 is a viable candidate for further development. This workflow is designed to establish its potency, selectivity, cellular activity, and in vivo efficacy, allowing for a direct comparison with the established inhibitors.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Biochemical Assay (IRAK4 IC50) B Kinome-wide Selectivity Screening A->B Confirm Potency & Assess Specificity C Cell-based Potency Assay (e.g., Cytokine Release) B->C Validate Cellular Activity D Pharmacokinetics (PK) Study C->D Advance Lead Candidate E Pharmacodynamics (PD) Study D->E Determine Exposure F Efficacy in Disease Models (e.g., Arthritis, Lupus) E->F Confirm Target Engagement

Figure 2: Phased Experimental Workflow for NCE-1 Evaluation.

PART 1: In Vitro Characterization Protocols

The initial phase focuses on determining the intrinsic inhibitory properties of NCE-1 at the molecular and cellular levels.

Protocol 1: IRAK4 Biochemical Potency Assay (IC50 Determination)

Objective: To determine the concentration of NCE-1 required to inhibit 50% of IRAK4 kinase activity in a purified, cell-free system. This provides a direct measure of the compound's potency against its intended target.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents & Materials:

    • Recombinant human IRAK4 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phospho-serine/threonine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • NCE-1 and control inhibitors (e.g., Emavusertib) serially diluted in DMSO.

    • 384-well, low-volume, white plates.

  • Procedure:

    • Dispense 2.5 µL of 4x concentrated NCE-1 dilutions into the assay plate.

    • Add 2.5 µL of 4x concentrated IRAK4 enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x concentrated solution of ATP and biotinylated peptide substrate. The final ATP concentration should be at or near the Km for IRAK4 to ensure competitive inhibitors are accurately assessed.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a 4x concentrated stop/detection solution containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of NCE-1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Rationale: The TR-FRET assay is a robust, high-throughput method that directly measures enzyme activity. The use of a specific antibody for the phosphorylated substrate ensures a low background and a high signal-to-noise ratio. Determining the IC50 is the foundational step for any inhibitor and allows for a direct potency comparison with benchmark compounds.

Protocol 2: Cellular Potency in a Human Monocytic Cell Line

Objective: To assess the ability of NCE-1 to inhibit IRAK4 signaling in a relevant cellular context, confirming that the compound is cell-permeable and active on its target within the cell.

Methodology: LPS-induced TNF-α release in THP-1 cells

  • Reagents & Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 medium supplemented with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • Lipopolysaccharide (LPS)

    • NCE-1 and control inhibitors

    • Human TNF-α ELISA kit

  • Procedure:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

    • Remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow cells to rest for 24 hours.

    • Pre-treat the differentiated THP-1 cells with serial dilutions of NCE-1 or control inhibitors for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce TNF-α production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the logarithm of NCE-1 concentration.

    • Calculate the percent inhibition relative to the LPS-stimulated, vehicle-treated control.

    • Determine the IC50 value using a four-parameter logistic fit.

Causality and Rationale: THP-1 cells are a well-established model for human monocytes and express the TLR4/IRAK4 signaling pathway.[6][7] LPS is a potent TLR4 agonist, and the resulting TNF-α production is a direct downstream consequence of IRAK4 activation. This assay provides crucial information on the compound's cellular permeability and its ability to engage and inhibit the target in a physiological setting.

PART 2: In Vivo Characterization

Assuming promising in vitro data, NCE-1 would advance to in vivo studies to assess its drug-like properties and efficacy in a whole-organism setting.

Protocol 3: Efficacy in a Mouse Model of Acute Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of NCE-1.

Methodology: LPS-induced Systemic Inflammation in Mice

  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Group animals (n=8-10 per group) and administer NCE-1 or a vehicle control orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A positive control group receiving a known inhibitor like Zabedosertib can be included.[9]

    • One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

    • At 90 minutes post-LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

    • Prepare serum and measure the levels of key cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis:

    • Calculate the mean cytokine levels for each treatment group.

    • Determine the percent inhibition of cytokine release for each dose of NCE-1 compared to the vehicle-treated group.

    • Calculate the ED50 (effective dose that causes 50% inhibition) for NCE-1.

Causality and Rationale: This is a classic and robust model of acute systemic inflammation that is highly dependent on the TLR4-IRAK4 axis.[9] Measuring the reduction in systemic cytokine levels provides a clear, quantitative readout of the compound's in vivo efficacy and allows for a dose-response relationship to be established. This data is critical for predicting a clinically relevant dose.

Conclusion and Forward Outlook

The development of novel IRAK4 inhibitors like NCE-1, based on the this compound scaffold, holds the potential to offer new therapeutic options for a range of debilitating diseases. However, to be considered a viable clinical candidate, it must demonstrate a competitive or superior profile to established inhibitors such as Emavusertib, Zabedosertib, and Zimlovisertib.

The experimental framework outlined in this guide provides a rigorous pathway for the head-to-head comparison of NCE-1 against these benchmarks. Success will be defined by potent, on-target biochemical and cellular activity, a high degree of selectivity to minimize off-target effects, favorable pharmacokinetic properties enabling oral administration, and robust efficacy in preclinical models of disease. The data generated from these studies will be paramount in determining whether this new chemical entity can progress toward becoming a next-generation therapy for inflammatory and malignant disorders.

References

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  • Souto, J. C., & Epperla, N. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Expert Opinion on Investigational Drugs, 32(11), 969-977. [Link]

  • Curis, Inc. Emavusertib (CA-4948). [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • Bothe, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1225–1242. [Link]

  • Danto, S., et al. (2019). Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate. Arthritis & Rheumatology, 71(suppl 10). [Link]

  • Daver, N. G., et al. (2023). Preliminary Safety and Efficacy of Emavusertib (CA-4948) in Acute Myeloid Leukemia Patients with FLT3 Mutation. Blood, 142(Supplement 1), 2924. [Link]

  • Patsnap Synapse. Zabedosertib - Drug Targets, Indications, Patents. [Link]

  • Patsnap Synapse. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors. [Link]

  • Kelly, P. N., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs, 29(5), 475-482. [Link]

  • Wu, H., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]

  • ClinicalTrials.gov. IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. [Link]

  • Chojnacki, A., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1356801. [Link]

  • ACR Meeting Abstracts. (2023). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. [Link]

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A Comparative Guide to Enhancing Experimental Reproducibility with 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability in Bioconjugation

The covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. Among the various chemical strategies, the reaction between a maleimide and a thiol group on a cysteine residue has long been a workhorse, prized for its high selectivity and mild reaction conditions.[1][2] However, the promise of this reaction is often undermined by a critical challenge: the stability of the resulting thioether bond.[3][4] Traditional N-alkyl maleimide conjugates are susceptible to a retro-Michael reaction, leading to premature cleavage of the payload and potential off-target effects, thereby compromising experimental reproducibility and therapeutic efficacy.[4][5]

This guide provides an in-depth analysis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, an N-aryl maleimide derivative, designed to overcome the stability limitations of its predecessors. We will explore the chemical principles that govern its reactivity, provide detailed protocols for its use, and present a comparative analysis against alternative reagents to demonstrate how its unique structure contributes to more robust and reproducible experimental outcomes.

Part 1: The Underpinnings of the Maleimide-Thiol Reaction

To appreciate the advancements offered by this compound, one must first understand the fundamental chemistry and its inherent challenges.

The Core Mechanism: A Michael Addition

The conjugation proceeds via a Michael addition, where the nucleophilic thiol group (typically from a cysteine) attacks the electron-deficient double bond of the maleimide ring.[1][6] This forms a stable covalent thiosuccinimide linkage.[1][2] The reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[][8] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring site-specific modification.[2][]

Mechanism of the thiol-maleimide Michael addition reaction.
The Stability Conundrum: Competing Reaction Pathways

The reproducibility crisis in maleimide chemistry stems from the fate of the thiosuccinimide product in a physiological environment. It is subject to two competing reactions:

  • Retro-Michael Reaction (Deconjugation): This is the reversal of the conjugation reaction, where the thioether bond is cleaved.[5] This process is often facilitated by endogenous thiols like glutathione, leading to transfer of the payload to other molecules and a loss of therapeutic effect.[4]

  • Hydrolysis (Stabilization): The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[5] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[5]

The balance between these two pathways is the critical determinant of conjugate stability and, by extension, experimental reproducibility.

G cluster_outcomes Potential Outcomes start Thiosuccinimide Conjugate retro Retro-Michael Reaction (Deconjugation) start->retro Undesirable Pathway hydrolysis Hydrolysis (Stabilization) start->hydrolysis Desirable Pathway loss Payload Loss & Off-Target Effects retro->loss stable Stable & Efficacious Conjugate hydrolysis->stable

Competing fates of the thiosuccinimide adduct in vivo.

Part 2: A Superior Alternative: this compound

This compound belongs to the class of N-aryl maleimides. The substitution of the maleimide nitrogen with an aryl group, as opposed to a traditional alkyl group, fundamentally shifts the chemical properties to favor the formation of a more stable conjugate.

The Mechanistic Advantage: Research has shown that N-aryl maleimides significantly enhance the stability of antibody-drug conjugates (ADCs).[9] The electron-withdrawing nature of the N-phenyl group accelerates the desirable hydrolysis of the thiosuccinimide ring.[9] This rapid ring-opening reaction effectively outcompetes the retro-Michael reaction, leading to a homogenous and stable final product. Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation over 7 days, whereas analogous N-alkyl maleimide ADCs exhibited 35-67% deconjugation under the same conditions.[9] This inherent chemical disposition is the primary reason for the enhanced reproducibility and reliability of experiments using this reagent.

Part 3: Performance Comparison: N-Aryl vs. Alternative Maleimides

To contextualize the performance of this compound, it is essential to compare it with other commonly used maleimide reagents.

FeatureThis compound (N-Aryl)Standard N-Alkyl Maleimide (e.g., from SMCC)Dibromomaleimide (DBM)
Primary Reaction Michael AdditionMichael AdditionThiol Addition & Elimination
Conjugate Stability High. Promotes rapid hydrolysis to a stable ring-opened form, preventing retro-Michael reaction.[9]Variable to Low. Prone to retro-Michael reaction, leading to payload loss over time.[3][9]High. Forms a stable thiosuccinimide that is resistant to deconjugation.[3]
Reaction Conditions Mild (pH 6.5-7.5), aqueous buffers.[][8]Mild (pH 6.5-7.5), aqueous buffers.[][8]Requires reduction of antibody disulfides followed by re-bridging reaction.[10]
Side Reactions Low potential for retro-Michael reaction. Susceptible to hydrolysis if left in solution pre-conjugation.High potential for retro-Michael reaction and thiol exchange.[4][5]Can be complex; reaction time is critical to achieve optimal drug-to-antibody ratio (DAR).[10]
Key Advantage Produces a homogenous and highly stable final conjugate through a simple, well-understood mechanism.[9]Widely used and well-documented for a variety of applications.Enables disulfide re-bridging, leading to more homogenous ADCs with a defined DAR.[10]
Primary Limitation Higher cost compared to traditional maleimides.Inherent instability of the final conjugate in vivo.[4]More complex reaction setup and optimization may be required.

Part 4: Validated Experimental Protocols for Reproducible Conjugation

Achieving reproducible results requires not only a stable reagent but also a robust and well-controlled experimental protocol. The following sections provide detailed methodologies for protein conjugation and stability assessment.

Experimental Workflow: Protein Conjugation

This workflow outlines the key steps for labeling a thiol-containing protein, such as a monoclonal antibody, with this compound.

G p1 Step 1: Prepare Protein Solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS) p2 Step 2 (Optional): Reduce Disulfides Add 10-fold molar excess of TCEP. Incubate for 30 min at RT. p1->p2 p3 Step 3: Prepare Maleimide Stock Dissolve this compound in anhydrous DMSO to 10 mM. p2->p3 p4 Step 4: Conjugation Reaction Add 10-20 fold molar excess of maleimide to protein solution. Incubate 2h at RT or overnight at 4°C, protected from light. p3->p4 p5 Step 5: Purify Conjugate Remove unreacted maleimide via size-exclusion chromatography (e.g., Sephadex) or dialysis. p4->p5 p6 Step 6: Characterize Conjugate Determine Degree of Labeling (DOL) and confirm conjugate integrity (e.g., by LC-MS). p5->p6

General workflow for protein conjugation with maleimides.
Protocol 1: Cysteine-Specific Labeling of an IgG Antibody

This protocol details the steps for conjugating this compound to available cysteine residues on an antibody.

  • Protein Preparation :

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a degassed, thiol-free buffer such as 1X PBS, pH 7.2.[11][12] Degassing can be achieved by vacuum application or by bubbling with an inert gas like argon or nitrogen to prevent re-oxidation of thiols.[11][13]

  • Disulfide Reduction (Optional, for generating free thiols) :

    • To label cysteines involved in interchain disulfide bonds, a reduction step is necessary.

    • Prepare a fresh solution of tris(2-carboxyethyl)phosphine (TCEP). Add a 10-fold molar excess of TCEP to the antibody solution.[12] TCEP is preferred over DTT as it does not contain a thiol and does not need to be removed prior to conjugation.[14]

    • Incubate the mixture for 30-60 minutes at room temperature.[12][15]

  • Maleimide Reagent Preparation :

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (DMSO).[16] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use to avoid hydrolysis of the maleimide.[12]

  • Conjugation Reaction :

    • Add a 10 to 20-fold molar excess of the 10 mM maleimide stock solution to the antibody solution while gently stirring.[12][16]

    • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[12][14] The longer incubation at a lower temperature is often preferred for sensitive proteins.

  • Purification :

    • Separate the labeled antibody from unreacted maleimide and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., 1X PBS).[12]

    • Collect protein-containing fractions and pool them.

  • Characterization and Storage :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated molecule if it has a chromophore.[16]

    • For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or add stabilizers like BSA and sodium azide and store at 4°C.[12][16]

Protocol 2: Assay for Evaluating Conjugate Stability in Plasma

This protocol provides a framework to validate the stability of the newly formed conjugate, a critical step in drug development.

  • ADC Incubation :

    • Spike the purified antibody-drug conjugate (ADC) into human or mouse plasma to a final concentration of approximately 100 µg/mL.[3][5]

    • Incubate the sample at 37°C in a controlled environment.

  • Time-Point Sampling :

    • Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 72, and 168 hours).[3] Immediately freeze the aliquots at -80°C to quench any further reaction until analysis.

  • Sample Analysis :

    • The amount of intact, conjugated drug remaining on the antibody is typically measured using techniques like liquid chromatography-mass spectrometry (LC-MS) for intact protein analysis or hydrophobic interaction chromatography (HIC).[5][10]

  • Data Analysis :

    • For each time point, calculate the percentage of remaining conjugated drug relative to the amount at time zero.

    • Plot the percentage of the intact conjugate versus time to generate a stability profile and determine the conjugate's half-life in plasma.[5]

Conclusion

Reproducibility in bioconjugation is not a matter of chance, but a direct consequence of rational reagent design and meticulous experimental execution. This compound, as an N-aryl maleimide, offers a chemically superior solution to the instability that plagues traditional N-alkyl maleimides. By promoting the formation of a stabilized, ring-opened adduct, it minimizes the risk of premature drug release via the retro-Michael reaction. When combined with the validated protocols outlined in this guide, researchers and drug developers can significantly enhance the consistency, reliability, and ultimate success of their bioconjugation experiments, paving the way for more effective and safer targeted therapeutics.

References

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available from: [Link]

  • Maleimide labeling of thiolated biomolecules. Bio-Synthesis. (2022-05-03). Available from: [Link]

  • Maleimide. Wikipedia. Available from: [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. (2015-04-28). Available from: [Link]

  • Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. (2020-01-17). Available from: [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. (2015-12-28). Available from: [Link]

  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024-09-24). Available from: [Link]

  • Insights into maleimide-thiol conjugation chemistry. DSpace. (2018-03-09). Available from: [Link]

  • This compound. ChemBK. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to include their entire lifecycle, culminating in safe, environmentally sound, and compliant disposal. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and accountability in the laboratory.

Section 1: Hazard Characterization & The Precautionary Principle

Effective disposal begins with a thorough understanding of the compound's potential hazards. For this compound, comprehensive toxicological and ecological data may not be fully available. In such cases, the precautionary principle must be applied. We assess data from structurally similar compounds and the reactive moieties present to infer potential risks. The pyrrole-2,5-dione substructure is a known reactive entity, and related compounds often exhibit irritant properties.

The Occupational Safety and Health Administration (OSHA) mandates that all potential chemical hazards are communicated to laboratory personnel.[1] Safety Data Sheets (SDS) are the primary source for this information.[1][2] While a specific SDS for this exact compound may be from a commercial supplier, we can extrapolate likely hazards from analogous structures.

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryPotential RiskRationale & Recommended Action
Acute Toxicity (Oral) Harmful if swallowed.[3]Based on related phenyl-pyrrole dione structures. Do not eat, drink, or smoke when handling.[3] Wash hands thoroughly after use.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]Common for dione structures. Wear appropriate protective gloves and clothing.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Risk of particulate or splash contact. Wear safety goggles with side-shields.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[4]Handle in a well-ventilated area or chemical fume hood to avoid dust and aerosol formation.[2][3]
Ecotoxicity Unknown, but assumed harmful to aquatic life.Many aromatic organic compounds are persistent and toxic in aquatic environments. Prevent release to drains and waterways.[3]

Causality Insight: The underlying principle is to treat substances with incomplete hazard data as if they are hazardous. This proactive stance is a cornerstone of a robust Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6]

Section 2: The Regulatory Framework: Navigating EPA and OSHA Compliance

Disposal is not merely a physical act but a regulated process. In the United States, the Environmental Protection Agency (EPA) and OSHA are the primary governing bodies.[7]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[8][9] This "hazardous waste determination" is the first critical step in the disposal process.[8][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard requires employers to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[5][6]

Waste Characterization: A Decision-Making Workflow

A waste is considered hazardous by the EPA if it is either "listed" or "characteristic" waste.[11]

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[9][11] this compound, as a research chemical, is unlikely to appear on these lists unless it is a component of a listed spent solvent mixture (e.g., F003, F005).[12][13]

  • Characteristic Wastes: These wastes exhibit at least one of four traits: Ignitability, Corrosivity, Reactivity, or Toxicity.[11] While this compound is not expected to be ignitable, corrosive, or reactive, its potential toxicity would be the primary concern.

The following diagram outlines the logic for classifying chemical waste in a laboratory setting.

G start Start: Waste Generated This compound is_listed Is the waste an EPA Listed Waste (F, K, P, U)? start->is_listed is_characteristic Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->is_characteristic No hazardous_waste Manage as HAZARDOUS WASTE is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes precautionary Uncertain/Untested? Apply Precautionary Principle is_characteristic->precautionary No non_haz_waste Manage as Non-Hazardous Chemical Waste (Best Practice) precautionary->hazardous_waste Yes (Recommended) precautionary->non_haz_waste No (Requires Justification) G cluster_lab In the Laboratory cluster_facility Facility Level ppe 1. Confirm Proper PPE (Gloves, Goggles, Lab Coat) segregate 2. Segregate Waste (Solid vs. Liquid, No Incompatibles) ppe->segregate contain 3. Contain & Label (Sealed, Compatible Container with 'Hazardous Waste' Label) segregate->contain accumulate 4. Accumulate in SAA (Satellite Accumulation Area) contain->accumulate pickup 5. Arrange for Pickup (Contact EHS or Contractor) accumulate->pickup manifest 6. Manifest & Transport (Licensed Transporter) pickup->manifest disposal 7. Final Disposal (Incineration or Landfill at Permitted Facility) manifest->disposal

Caption: Step-by-Step Disposal Workflow.

Section 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • CONTAIN: If safe to do so, prevent the spill from spreading. For a solid powder, cover it with a plastic sheet to prevent aerosolization. For a liquid, use absorbent pads or other materials from a chemical spill kit to dike the spill.

  • CLEANUP:

    • Wear appropriate PPE, including respiratory protection if dealing with a powder.

    • For small spills, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).

    • Avoid raising dust.

    • Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.

  • DECONTAMINATE: Clean the spill area with an appropriate solvent or soap and water.

  • REPORT: Report the incident to your institution's Environmental Health and Safety (EHS) office, as required by your Chemical Hygiene Plan. [6]

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.

  • Hazardous waste - Wikipedia. Wikipedia.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • Safety Data Sheet for 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. Sigma-Aldrich.

  • Safety Data Sheet for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione. ChemScene.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Murray State University.

  • Safety Data Sheet for 1H-Pyrrole. Thermo Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Occupational Safety and Health Administration.

  • Safety Data Sheet for Pyrrole. Sigma-Aldrich.

  • Safety Data Sheet. BASF.

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.

  • EPA Hazardous Waste Codes. U.S. Department of Energy.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • 1H-Pyrrole, 2,3,4,5-tetraphenyl- - Substance Details - SRS. U.S. Environmental Protection Agency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.